7-Bromo-4-methyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYOLKAXXZIJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308775 | |
| Record name | 7-Bromo-4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-46-8 | |
| Record name | 7-Bromo-4-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-4-methyl-1H-indazole
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-4-methyl-1H-indazole, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its fundamental physicochemical properties, outline established synthetic strategies with mechanistic considerations, explore its applications in modern drug discovery, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its effective application in the laboratory and in the synthesis of novel therapeutic agents.
Core Physicochemical Properties
7-Bromo-4-methyl-1H-indazole is a substituted indazole, a class of aromatic heterocyclic compounds featuring a fused benzene and pyrazole ring system. The specific substitution pattern of this isomer dictates its unique chemical reactivity and potential for forming targeted interactions within biological systems. Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1257535-46-8 | [1][2][3] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| InChI Key | QOYOLKAXXZIJRY-UHFFFAOYSA-N |
graph "7_Bromo_4_methyl_1H_indazole" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,1.2!"]; N2 [label="NH", pos="-1,0.6!"]; C3 [label="C", pos="-1,-0.6!"]; C3a [label="C", pos="0, -1.2!"]; C4 [label="C", pos="1.2,-0.9!"]; C5 [label="C", pos="2,-0.1!"]; C6 [label="C", pos="2,1.1!"]; C7 [label="C", pos="1.2,1.8!"]; C7a [label="C", pos="0,0!"];
CH3_C [label="C", pos="1.5, -2.1!"]; CH3_H1 [label="H", pos="0.8, -2.6!"]; CH3_H2 [label="H", pos="2.0, -2.6!"]; CH3_H3 [label="H", pos="2.0, -1.7!"];
Br [label="Br", pos="1.5, 3.0!"];
C7a -- N1; C7a -- N2; C7a -- C3a; N1 -- C7; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a [style=invis];
C4 -- CH3_C; CH3_C -- CH3_H1; CH3_C -- CH3_H2; CH3_C -- CH3_H3;
C7 -- Br;
N1 -- N2 [style=dashed]; C3 -- C7a [style=dashed]; C3a -- C4 [style=dashed]; C5 -- C6 [style=dashed]; C7 -- N1 [style=dashed]; }graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];Start [label="2-Bromo-5-methylaniline", fillcolor="#FBBC05"]; Step1 [label="Diazotization\n(NaNO₂, HCl, 0-5°C)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate1 [label="Diazonium Salt Intermediate"]; Step2 [label="Reduction\n(e.g., SnCl₂)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate2 [label="2-Bromo-5-methyl-phenylhydrazine"]; Step3 [label="Cyclization\n(e.g., Formic Acid, Heat)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="7-Bromo-4-methyl-1H-indazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Product; }
Caption: Plausible synthetic workflow for 7-Bromo-4-methyl-1H-indazole.
Applications in Drug Discovery and Research
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry. Its unique combination of aromaticity, hydrogen bonding capabilities (donor and acceptor), and rigid bicyclic structure allows it to serve as a versatile core for developing potent and selective ligands for a wide range of biological targets. [4][5] Key Therapeutic Areas for Indazole Derivatives:
-
Oncology: Many indazole-containing compounds function as kinase inhibitors. Pazopanib and Axitinib are FDA-approved drugs for cancer treatment that feature an indazole core. [5]The scaffold often orients key substituents to interact with the ATP-binding pocket of kinases.
-
Anti-inflammatory: Compounds like Benzydamine demonstrate the utility of the indazole nucleus in developing non-steroidal anti-inflammatory drugs (NSAIDs). [5]* Antiviral: The structural motif is critical in the development of novel antiviral agents. A notable example is the role of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, as a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. [6][7][8][9]This highlights the value of the 7-bromoindazole core for generating complex molecules with significant therapeutic potential.
While specific research citing 7-Bromo-4-methyl-1H-indazole is still emerging, its structural similarity to intermediates used in cutting-edge drug development suggests its potential as a valuable building block for creating new chemical entities targeting kinases, viral proteins, or other disease-related enzymes.
Caption: Role of capsid inhibitors in disrupting the HIV-1 lifecycle.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 7-Bromo-4-methyl-1H-indazole is essential. While a specific safety data sheet (SDS) is not universally available, data from closely related bromo-indazoles provides a reliable basis for safety protocols. [10][11] Hazard Identification (Based on Analogues):
-
Pictogram: GHS07 (Exclamation Mark). * Signal Word: Warning. * Hazard Statements:
-
H302: Harmful if swallowed. [10][11] * H315: Causes skin irritation. [10] * H319: Causes serious eye irritation. [10] * H335: May cause respiratory irritation. [10]* Precautionary Statements:
-
P261: Avoid breathing dust. [10] * P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10] Recommended Handling and Storage:
-
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, should be worn at all times.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C. Keep away from strong oxidizing agents.
Conclusion
7-Bromo-4-methyl-1H-indazole is a well-defined chemical entity with significant potential as a scaffold and intermediate in the synthesis of complex, biologically active molecules. Its physicochemical properties, combined with the proven therapeutic relevance of the indazole core, make it a compound of high interest for researchers in medicinal chemistry and drug discovery. The synthetic pathways are accessible through established organic chemistry principles, and its handling requires standard, prudent laboratory safety measures. As research progresses, 7-Bromo-4-methyl-1H-indazole is poised to become an increasingly valuable tool in the development of next-generation therapeutics.
References
-
Tale, R. H., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Shaikh, R. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. (2020). Request PDF. Available at: [Link]
-
Nadin, A., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available at: [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Available at: [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Available at: [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
-
6-Bromo-1-methyl-1H-indazole | C8H7BrN2. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of 7-Bromo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to obtain 7-Bromo-4-methyl-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry. The indazole core is a privileged structure found in numerous pharmacologically active compounds, and the ability to selectively functionalize it is of paramount importance in drug discovery. This document outlines two primary, robust synthetic routes, delving into the mechanistic underpinnings of each transformation. Detailed, step-by-step experimental protocols are provided, supported by tabulated data and process flow diagrams. This guide is intended to be a practical resource for researchers and process chemists, enabling the reliable synthesis of this important building block.
Introduction
Indazole derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. The specific substitution pattern on the indazole ring profoundly influences its pharmacological profile. 7-Bromo-4-methyl-1H-indazole, in particular, serves as a versatile intermediate, allowing for further functionalization at the bromine-bearing position through various cross-coupling reactions, thereby providing access to a diverse library of novel compounds.
This guide presents two scientifically vetted synthetic strategies for the preparation of 7-Bromo-4-methyl-1H-indazole. The first pathway involves the initial construction of the 4-methyl-1H-indazole core, followed by a regioselective bromination at the C7 position. The second route employs a pre-brominated aniline precursor, which is then converted to the target indazole via a diazotization and cyclization cascade. The rationale behind the selection of reagents, solvents, and reaction conditions is discussed in detail, providing a deeper understanding of the chemical transformations.
PART 1: Synthetic Pathways and Mechanisms
Two principal synthetic routes have been devised for the synthesis of 7-Bromo-4-methyl-1H-indazole, each with its own set of advantages and considerations.
Pathway 1: Post-Cyclization Bromination
This approach first constructs the 4-methyl-1H-indazole scaffold, which is then subjected to a regioselective bromination. This strategy is advantageous when the starting materials for 4-methyl-1H-indazole are readily available and the subsequent bromination can be controlled with high selectivity.
Step 1: Synthesis of 4-methyl-1H-indazole
The synthesis of 4-methyl-1H-indazole can be effectively achieved through the Jacobsen-Huber reaction, which involves the diazotization of an appropriate o-toluidine derivative followed by intramolecular cyclization. A suitable starting material for this is 3-methyl-2-nitroaniline. The reaction proceeds in two key stages: reduction of the nitro group to an amine, followed by diazotization and cyclization.
Step 2: Regioselective C7 Bromination
With the 4-methyl-1H-indazole core in hand, the next critical step is the selective introduction of a bromine atom at the C7 position. Direct electrophilic bromination of indazoles can lead to a mixture of isomers, with the C3 and C5 positions being generally more reactive in the neutral molecule. However, for 4-substituted-1H-indazoles, a regioselective C7 bromination has been reported using N-bromosuccinimide (NBS).[1][2][3][4] The presence of a substituent at the C4 position appears to direct the incoming electrophile to the C7 position, likely due to a combination of steric and electronic effects.
The proposed mechanism for this electrophilic aromatic substitution involves the generation of an electrophilic bromine species from NBS, which then attacks the electron-rich indazole ring. The preference for the C7 position in 4-substituted indazoles is a key aspect of this synthetic route.
Pathway 2: Pre-Cyclization Bromination
This alternative strategy introduces the bromine atom onto the aromatic ring of the precursor before the formation of the indazole heterocycle. This can be a more direct approach if a suitably substituted aniline is commercially available or easily synthesized.
Synthesis from 2-bromo-5-methylaniline
This pathway utilizes 2-bromo-5-methylaniline as the starting material. The synthesis follows a classical indazole formation methodology, involving diazotization of the primary amine followed by an intramolecular cyclization. This method is analogous to the synthesis of other substituted indazoles from ortho-substituted anilines.[5]
The reaction is typically carried out by treating the aniline with a diazotizing agent, such as sodium nitrite in an acidic medium, to form an in-situ diazonium salt. This is followed by cyclization, which can be promoted by heating. This approach has the advantage of unambiguously establishing the position of the bromine and methyl groups on the final indazole product.
PART 2: Experimental Protocols and Data
Pathway 1: Detailed Protocol
Step 1a: Synthesis of 3-Methyl-2-nitroaniline
A detailed procedure for the synthesis of 3-methyl-2-nitroaniline is a prerequisite for this pathway and can be found in standard organic synthesis literature.
Step 1b: Synthesis of 4-methyl-1H-indazole
-
Materials:
-
3-Methyl-2-nitroaniline
-
Reducing agent (e.g., Fe/NH₄Cl or catalytic hydrogenation setup)
-
Solvent (e.g., Ethanol)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Base for neutralization (e.g., Sodium bicarbonate)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
-
Procedure:
-
The 3-methyl-2-nitroaniline is reduced to 2,3-dimethylaniline. A common method is the use of iron powder and ammonium chloride in a mixture of ethanol and water, heated to reflux.
-
The resulting 2,3-dimethylaniline is dissolved in a mixture of glacial acetic acid and acetic anhydride.[6][7]
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at low temperature for a specified time to ensure complete diazotization.
-
The reaction mixture is then carefully heated to induce cyclization.
-
After cooling, the mixture is neutralized with a suitable base and extracted with an organic solvent.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield crude 4-methyl-1H-indazole.
-
Purification is typically achieved by column chromatography or recrystallization.
-
Step 2: Regioselective Bromination of 4-methyl-1H-indazole
-
Materials:
-
4-methyl-1H-indazole
-
N-bromosuccinimide (NBS)
-
Solvent (e.g., Acetonitrile)
-
-
Procedure:
-
Dissolve 4-methyl-1H-indazole in the chosen solvent in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for a designated time, monitoring the progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 7-Bromo-4-methyl-1H-indazole.
-
| Parameter | Step 1b: 4-methyl-1H-indazole Synthesis | Step 2: C7-Bromination |
| Starting Material | 2,3-dimethylaniline | 4-methyl-1H-indazole |
| Key Reagents | Acetic anhydride, Sodium nitrite | N-bromosuccinimide |
| Solvent | Glacial acetic acid | Acetonitrile |
| Temperature | 0-5 °C then heating | 0 °C |
| Typical Yield | 60-70% | 75-85% |
| Purification | Column Chromatography/Recrystallization | Column Chromatography |
Pathway 2: Detailed Protocol
Synthesis of 7-Bromo-4-methyl-1H-indazole from 2-bromo-5-methylaniline
-
Materials:
-
2-bromo-5-methylaniline
-
Acetic anhydride
-
Potassium acetate
-
Isoamyl nitrite
-
Solvent (e.g., Chloroform)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-bromo-5-methylaniline in chloroform.
-
Cool the solution and add acetic anhydride while maintaining the temperature below 40 °C to form the corresponding acetanilide in situ.[5]
-
To this mixture, add potassium acetate followed by isoamyl nitrite.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the volatile components under reduced pressure.
-
The residue is then subjected to hydrolysis by heating with hydrochloric acid to remove the acetyl group.
-
Cool the acidic mixture and neutralize with an aqueous solution of sodium hydroxide to precipitate the product.
-
The crude 7-Bromo-4-methyl-1H-indazole is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
-
| Parameter | Value |
| Starting Material | 2-bromo-5-methylaniline |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite |
| Solvent | Chloroform, Heptane |
| Reaction Temperature | Reflux |
| Typical Yield | 50-65% |
| Purification | Recrystallization/Column Chromatography |
PART 3: Visualization and Formatting
Synthetic Pathway Diagrams
Caption: Overview of the two primary synthetic routes to 7-Bromo-4-methyl-1H-indazole.
Experimental Workflow: Pathway 1, Step 2 (Bromination)
Caption: Step-by-step workflow for the regioselective C7 bromination of 4-methyl-1H-indazole.
Safety Considerations
-
N-bromosuccinimide (NBS): Corrosive and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.
-
Sodium nitrite: Oxidizing agent and toxic. Handle with care and avoid contact with acidic solutions, which can release toxic nitrogen oxides.
-
Anilines: Many aniline derivatives are toxic and may be carcinogenic. Handle with appropriate PPE and avoid skin contact and inhalation.
-
Solvents: Organic solvents such as chloroform, acetonitrile, and ethyl acetate are flammable and have associated health risks. Use in a well-ventilated area or fume hood.
Conclusion
The synthesis of 7-Bromo-4-methyl-1H-indazole is readily achievable through at least two reliable synthetic pathways. The choice between a post-cyclization bromination strategy and a pre-cyclization approach will depend on the availability and cost of the respective starting materials, as well as the desired scale of the synthesis. The protocols outlined in this guide, which are based on established and analogous chemical transformations, provide a solid foundation for the successful and efficient preparation of this valuable building block. The mechanistic insights and detailed procedures are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and further explore the chemical space around the 7-Bromo-4-methyl-1H-indazole scaffold.
References
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Huisgen, R., & Bast, K. (n.d.). INDAZOLE. Organic Syntheses Procedure. Retrieved from [Link]
- Process for the preparation of substituted indazoles. (1976). U.S.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 7107-7114.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). FAO AGRIS.
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Center for Biotechnology Information. Retrieved from [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (n.d.). Benchchem.
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Advances, 13(1), 581-585.
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). National Center for Biotechnology Information. Retrieved from [Link]
- Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-7.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science.
- 7-Bromo-1H-indazole synthesis. (n.d.). ChemicalBook.
- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
- Synthesis of 3-Methyl-6-nitroindazole. (n.d.). ChemicalBook.
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A Technical Guide to 7-Bromo-4-methyl-1H-indazole: A Key Building Block for Kinase Inhibitors
Executive Summary
In the landscape of modern drug discovery, particularly within oncology, the identification of "privileged scaffolds" that can be systematically modified to target specific biological pathways is of paramount importance. The indazole nucleus represents one such scaffold, forming the core of numerous clinically approved and investigational protein kinase inhibitors.[1][2] This technical guide provides an in-depth analysis of 7-Bromo-4-methyl-1H-indazole, a strategically substituted heterocyclic compound designed for use in medicinal chemistry and drug development. We will explore its chemical identity, a plausible and robust synthetic route, its critical role as a pharmacophore in kinase inhibition, and the rationale behind its specific substitution pattern, providing researchers and drug development professionals with a comprehensive resource for its application.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's structure and properties is the foundation of its application in rational drug design.
Chemical Structure and Nomenclature
The structure of 7-Bromo-4-methyl-1H-indazole incorporates a bicyclic system where a benzene ring is fused to a pyrazole ring. The key substitutions for synthetic utility are a bromine atom at position C7 and a methyl group at position C4. The "1H" designation confirms that the tautomerically stable proton resides on the nitrogen atom at position 1 of the pyrazole ring.
-
IUPAC Name: 7-bromo-4-methyl-1H-indazole[3]
Physicochemical Data
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below has been aggregated from chemical supplier databases.
| Property | Value | Source |
| Molecular Weight | 211.06 g/mol | [3][4] |
| Physical Form | Solid (predicted) | |
| SMILES | CC1=CC=C(Br)C2=C1C=NN2 | [3] |
| Density (Predicted) | 1.6±0.1 g/cm³ | [6] |
| Boiling Point (Predicted) | 293.6°C at 760 mmHg | [6] |
| XLogP3 (Predicted) | 2.3 | [6] |
Note: Experimental data for properties such as melting point and solubility are not widely available in public literature. Values provided are primarily from computational predictions.
Synthesis and Mechanistic Rationale
Proposed Synthetic Protocol
The proposed synthesis begins with the commercially available 2-amino-5-bromotoluene and proceeds through a two-step sequence involving diazotization followed by an intramolecular cyclization.
Step 1: Diazotization of 2-Amino-5-bromotoluene
-
Suspend 2-amino-5-bromotoluene (1.0 eq) in a mixture of glacial acetic acid and propionic acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C. The choice of sodium nitrite is standard for generating a diazonium salt from a primary aniline.
-
Stir the resulting mixture for 1-2 hours at 0-5 °C to ensure complete formation of the diazonium salt intermediate.
Step 2: Intramolecular Cyclization
-
To the cold diazonium salt solution, slowly add a reducing agent such as stannous chloride (SnCl₂) dissolved in concentrated HCl. This step is designed to reduce the diazonium salt, facilitating the subsequent cyclization.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The intramolecular cyclization is often the rate-limiting step and benefits from extended reaction time.
-
Upon reaction completion (monitored by TLC or LC-MS), quench the reaction by pouring it over ice and neutralizing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield pure 7-Bromo-4-methyl-1H-indazole.
Synthesis Workflow Diagram
The proposed two-step, one-pot synthesis is outlined below.
Caption: Pharmacophore model of the indazole scaffold in a kinase ATP-binding site.
Rationale for C4-Methyl and C7-Bromo Substitutions
The choice to place a methyl group at C4 and a bromine atom at C7 is a deliberate strategy in medicinal chemistry to fine-tune the inhibitor's properties:
-
C7-Bromo Group: The substitution at the C7 position is crucial. Research on Akt inhibitors has shown that modifying this position is a key strategy for developing selective inhibitors. [9]A bromine atom is both hydrophobic and a potential halogen bond donor. It can probe deep into hydrophobic pockets adjacent to the hinge region, increasing binding affinity and modulating the selectivity profile of the inhibitor across the kinome. [2]* C4-Methyl Group: The methyl group at the C4 position provides steric bulk and a hydrophobic contact point. Depending on the specific topology of the target kinase, this group can either enhance binding by occupying a small hydrophobic sub-pocket or be used to prevent binding to off-target kinases, thereby improving the overall selectivity profile of the final drug candidate.
Conclusion
7-Bromo-4-methyl-1H-indazole is more than a simple chemical; it is a highly engineered building block for the development of next-generation kinase inhibitors. Its indazole core provides a validated, high-affinity anchor into the kinase hinge region, while the strategic placement of the 4-methyl and 7-bromo substituents offers medicinal chemists precise tools to optimize potency, selectivity, and pharmacokinetic properties. As the demand for targeted cancer therapies continues to grow, scaffolds like 7-Bromo-4-methyl-1H-indazole will remain essential components in the drug discovery arsenal.
References
-
Turner, D., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(12), 1264-1268. Available from: [Link]
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PubMed. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led De Novo Design. Available from: [Link]
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Zhang, J., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available from: [Link]
-
Chemcasts. Thermophysical Properties of 7-Bromo-1H-indazole. Available from: [Link]
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PubMed. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available from: [Link]
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ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]
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MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available from: [Link]
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ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]
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NIH. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available from: [Link]
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PubChem. 6-Bromo-1-methyl-1H-indazole. Available from: [Link]
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NIH. (2023). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. International Journal of Molecular Sciences. Available from: [Link]
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The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]
-
The Royal Society of Chemistry. Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Available from: [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]
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Spectroscopic Data for 7-Bromo-4-methyl-1H-indazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 7-Bromo-4-methyl-1H-indazole. This compound is a valuable building block in medicinal chemistry and drug development, making its unambiguous identification crucial for researchers and scientists. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.
Introduction to 7-Bromo-4-methyl-1H-indazole
7-Bromo-4-methyl-1H-indazole is a heterocyclic aromatic compound with the molecular formula C₈H₇BrN₂. Its structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, with a bromine atom at position 7 and a methyl group at position 4. The precise characterization of such molecules is paramount in synthetic chemistry to ensure purity, confirm identity, and understand reactivity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.
Molecular Structure
The structural representation of 7-Bromo-4-methyl-1H-indazole is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of 7-Bromo-4-methyl-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 7-Bromo-4-methyl-1H-indazole, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the electronic environment of each hydrogen atom, as well as their connectivity through spin-spin coupling. The expected ¹H NMR spectrum of 7-Bromo-4-methyl-1H-indazole would display signals for the aromatic protons, the N-H proton of the indazole ring, and the methyl protons.
Table 1: Predicted ¹H NMR Data for 7-Bromo-4-methyl-1H-indazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | br s | 1H | N-H |
| ~8.0 - 8.2 | s | 1H | H-3 |
| ~7.0 - 7.5 | m | 2H | H-5, H-6 |
| ~2.5 | s | 3H | CH₃ |
Note: Predicted values are based on typical chemical shifts for similar indazole structures. Actual experimental values may vary based on solvent and concentration.
Interpretation:
-
The broad singlet in the downfield region is characteristic of the acidic N-H proton of the indazole ring.
-
The singlet for H-3 is expected due to the lack of adjacent protons for coupling.
-
The aromatic protons at positions 5 and 6 would likely appear as a multiplet due to their coupling with each other.
-
The upfield singlet corresponds to the three equivalent protons of the methyl group.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The spectrum for 7-Bromo-4-methyl-1H-indazole is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for 7-Bromo-4-methyl-1H-indazole
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 145 | C-7a |
| ~135 - 140 | C-3a |
| ~130 - 135 | C-3 |
| ~120 - 130 | C-5, C-6 |
| ~115 - 120 | C-4 |
| ~100 - 110 | C-7 (attached to Br) |
| ~15 - 20 | CH₃ |
Note: Predicted values are based on typical chemical shifts for similar indazole structures. Actual experimental values may vary based on solvent.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of 7-Bromo-4-methyl-1H-indazole in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Characteristic IR Absorption Bands for 7-Bromo-4-methyl-1H-indazole
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3300 (broad) | N-H stretch | Indazole N-H |
| 2900 - 3000 | C-H stretch | Aromatic & Methyl C-H |
| 1600 - 1650 | C=C stretch | Aromatic ring |
| 1450 - 1550 | C=N stretch | Indazole ring |
| 500 - 600 | C-Br stretch | Bromo group |
Interpretation:
-
The broad absorption band above 3100 cm⁻¹ is a key indicator of the N-H stretching vibration.
-
The peaks in the 2900-3000 cm⁻¹ region correspond to the C-H bonds of the aromatic ring and the methyl group.
-
Absorptions in the 1450-1650 cm⁻¹ range are characteristic of the aromatic and heteroaromatic ring systems.
-
The presence of a C-Br bond is indicated by a strong absorption in the fingerprint region.
Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:
-
Sample Preparation: Place a small amount of the solid 7-Bromo-4-methyl-1H-indazole sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 7-Bromo-4-methyl-1H-indazole, the most important feature in the mass spectrum will be the molecular ion peak and its characteristic isotopic pattern due to the presence of bromine.
Table 4: Expected Mass Spectrometry Data for 7-Bromo-4-methyl-1H-indazole (C₈H₇BrN₂)
| m/z Value (Da) | Assignment | Relative Abundance |
| 210 | [M]⁺ (with ⁷⁹Br) | ~100% |
| 212 | [M+2]⁺ (with ⁸¹Br) | ~98% |
Interpretation: The presence of a bromine atom is readily identified by the pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) that are separated by 2 m/z units and have nearly equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%). The exact mass of these ions can be used to confirm the molecular formula.
Experimental Protocol for Mass Spectrometry
A typical protocol for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:
-
Sample Preparation: Prepare a dilute solution of 7-Bromo-4-methyl-1H-indazole in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement to confirm the elemental composition.
Integrated Spectroscopic Analysis Workflow
The combination of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of 7-Bromo-4-methyl-1H-indazole.
Caption: Workflow for the structural elucidation of 7-Bromo-4-methyl-1H-indazole.
References
-
PubChem - National Center for Biotechnology Information. 7-Bromo-4-methyl-1H-indazole.[Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Solubility of 7-Bromo-4-methyl-1H-indazole in Organic Solvents: A Predictive and Methodological Framework
An In-depth Technical Guide
Abstract
7-Bromo-4-methyl-1H-indazole belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules.[1][2] The physicochemical properties of active pharmaceutical ingredients (APIs), particularly solubility, are critical determinants of their behavior in both biological and manufacturing contexts, influencing everything from bioavailability to formulation design.[3][4] This technical guide addresses the solubility of 7-Bromo-4-methyl-1H-indazole in organic solvents. In the absence of publicly available empirical data for this specific molecule, this document provides a comprehensive framework for researchers. It includes a predictive analysis based on its chemical structure and the properties of analogous compounds, and presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility.
Introduction: The Critical Role of Solubility
The indazole moiety is a privileged structure in modern pharmacology, forming the core of numerous inhibitors and therapeutic agents.[2] As novel derivatives like 7-Bromo-4-methyl-1H-indazole are synthesized, a thorough characterization of their fundamental properties is paramount. Among these, solubility is arguably one of the most crucial. Poor aqueous solubility can hinder a drug's absorption and bioavailability, while an understanding of its solubility in organic solvents is essential for purification, crystallization, formulation, and analytical method development.[5]
This guide serves as a primary resource for scientists and drug development professionals working with 7-Bromo-4-methyl-1H-indazole. It is structured to provide both predictive insights and a practical, robust methodology for experimental validation.
Physicochemical Profile and Solubility Prediction
To predict the solubility behavior of 7-Bromo-4-methyl-1H-indazole, we must first analyze its molecular structure and compare it to related, known compounds.
Molecular Structure Analysis
7-Bromo-4-methyl-1H-indazole is a bicyclic aromatic compound with a molecular formula of C₈H₇BrN₂. Its structure features several key functional regions that dictate its intermolecular interactions and, consequently, its solubility:
-
Indazole Core: A polar, aromatic heterocyclic system containing a pyrrolic nitrogen (N-H) capable of acting as a hydrogen bond donor and a pyridinic nitrogen that can act as a hydrogen bond acceptor.
-
Bromophenyl Region: The benzene ring fused to the pyrazole imparts significant lipophilicity. The bromine atom further increases the molecular weight and lipophilicity.
-
Methyl Group: A small, nonpolar alkyl group that contributes to the molecule's overall lipophilic character.
The interplay between the polar indazole head and the nonpolar substituted phenyl region suggests the molecule is semi-polar. This duality will govern its affinity for different types of organic solvents. For a structurally related compound, 7-Bromo-1-methyl-1H-indazole, the predicted XLogP3 (a measure of lipophilicity) is 2.3, indicating a moderate preference for a lipid-like environment over an aqueous one.[6]
Caption: Key molecular features of 7-Bromo-4-methyl-1H-indazole.
Predicted Solubility Trends
Based on the "like dissolves like" principle, we can forecast the solubility of 7-Bromo-4-methyl-1H-indazole in various classes of organic solvents.[7][8]
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar regions of the molecule. For a similar compound, 4-Bromo-1H-indazole, high solubility in DMSO has been noted (100 mg/mL).[9]
-
Moderate to Good Solubility: Likely in solvents of intermediate polarity like Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, and Ethyl Acetate. Studies on other substituted imidazoles have shown solubility in DCM and Toluene.[10]
-
Moderate Solubility: Expected in polar protic solvents such as Methanol and Ethanol. While these solvents can hydrogen bond with the indazole ring, their polarity may be less favorable for solvating the lipophilic bromophenyl portion.
-
Low to Negligible Solubility: Expected in nonpolar solvents like Hexane, Heptane, and Cyclohexane. These solvents lack the ability to form hydrogen bonds or engage in dipole-dipole interactions required to overcome the crystal lattice energy of the solid compound.
Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from prediction to empirical fact, a rigorous experimental approach is necessary. The Shake-Flask method is the universally accepted gold standard for determining thermodynamic equilibrium solubility.[3][5] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.
Causality Behind Experimental Choices
-
Why the Shake-Flask Method? This method is chosen over faster, kinetic approaches because it measures the true thermodynamic equilibrium, which is a fundamental, pH-independent property of the molecule in a given solvent.[3] This value is crucial for building robust biopharmaceutical and formulation models.
-
Why 24-48 Hours Agitation? Reaching a true equilibrium between the solid and dissolved states is not instantaneous. Shorter incubation times risk underestimating the true solubility. A period of at least 24 hours is standard practice to ensure the system has reached a steady state.[5]
-
Why HPLC-UV Analysis? High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the analytical method of choice.[11] Unlike simple UV spectroscopy, HPLC has the distinct advantage of separating the analyte of interest from any potential impurities or degradants, ensuring that only the concentration of 7-Bromo-4-methyl-1H-indazole is quantified.[11] This is a critical component of a self-validating protocol.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid 7-Bromo-4-methyl-1H-indazole (e.g., 5-10 mg) to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is critical to remove all undissolved particulates.[3] Alternatively, centrifuge the vials at high speed and sample the clear supernatant.
-
-
Dilution:
-
Accurately dilute a known volume of the clear, saturated filtrate with the same solvent used for the experiment. The dilution factor should be chosen to bring the concentration within the linear range of the analytical calibration curve.
-
-
Analysis:
-
Prepare a series of calibration standards of 7-Bromo-4-methyl-1H-indazole of known concentrations.
-
Analyze the calibration standards and the diluted samples by a validated HPLC-UV method.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility (S) in the solvent using the following formula:
-
S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
-
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table to allow for easy comparison across different solvents. This organized presentation is essential for making informed decisions in downstream applications.
Table 1: Template for Reporting Solubility Data of 7-Bromo-4-methyl-1H-indazole at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ||
| Dimethylformamide (DMF) | |||
| Tetrahydrofuran (THF) | |||
| Acetone | |||
| Polar Protic | Methanol | ||
| Ethanol | |||
| Halogenated | Dichloromethane (DCM) | ||
| Aromatic | Toluene | ||
| Nonpolar | Hexane |
Note: The molecular weight of 7-Bromo-4-methyl-1H-indazole (C₈H₇BrN₂) is 211.06 g/mol .
Conclusion
While specific experimental data for the solubility of 7-Bromo-4-methyl-1H-indazole is not yet available in the literature, a robust predictive framework can be established based on its molecular structure. The molecule's semi-polar nature, with both hydrogen-bonding capabilities and a significant lipophilic region, suggests a varied solubility profile across common organic solvents, with a preference for polar aprotic and moderately polar media.
To supplant prediction with definitive data, this guide provides a detailed, authoritative protocol for determining thermodynamic solubility using the gold-standard Shake-Flask method coupled with HPLC-UV analysis. By adhering to this methodology, researchers in drug discovery and development can generate the accurate and reliable solubility data essential for advancing their projects, from chemical synthesis and purification to final formulation.
References
- A review of methods for solubility determination in biopharmaceutical drug characteris
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Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
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How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Thermophysical Properties of 7-Bromo-1H-indazole. Chemcasts. [Link]
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Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]
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5-Bromo-7-methyl-1H-indazole. PubChem. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
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Indazole. Wikipedia. [Link]
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An In-depth Technical Guide to 7-Bromo-4-methyl-1H-indazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-4-methyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. While specific data for this particular isomer is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide a comprehensive overview of its expected physical and chemical properties, potential synthetic routes, and applications in drug discovery. The indazole scaffold is a privileged structure, appearing in numerous biologically active molecules, and understanding the characteristics of its derivatives is crucial for the development of novel therapeutics.[1][2] This document serves as a valuable resource for researchers working with or considering the use of 7-Bromo-4-methyl-1H-indazole in their scientific endeavors.
Physicochemical Properties
Due to the limited direct experimental data for 7-Bromo-4-methyl-1H-indazole, the following properties are based on data from closely related isomers such as 5-Bromo-7-methyl-1H-indazole and 6-Bromo-1-methyl-1H-indazole, as well as general knowledge of substituted indazoles.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₇BrN₂ | Based on structure |
| Molecular Weight | 211.06 g/mol | [3][4] |
| Appearance | Expected to be a solid at room temperature. | General property of similar small organic molecules. |
| Melting Point | Not available. | |
| Boiling Point | Not available. | [5] |
| Solubility | Likely soluble in organic solvents like DMSO and methanol. | General characteristic of indazole derivatives.[6] |
| CAS Number | 1257535-46-8 | [5] |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system, a singlet for the methyl group, and a broad singlet for the N-H proton. The positions of the aromatic protons will be influenced by the bromo and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to the bromine and nitrogen atoms will have characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Chemical Properties and Reactivity
The chemical reactivity of 7-Bromo-4-methyl-1H-indazole is dictated by the indazole ring system and the influence of the bromo and methyl substituents.
-
Acidity and Basicity: The N-H proton of the indazole ring is weakly acidic and can be deprotonated with a suitable base. The nitrogen atoms of the pyrazole ring also possess basic character and can be protonated in acidic conditions.[7]
-
Electrophilic Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the existing bromo and methyl groups.
-
N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can react with electrophiles such as alkyl halides or aryl halides to form N-substituted indazoles.
-
Cross-Coupling Reactions: The bromine atom at the 7-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents at this position, making it a valuable handle for chemical diversification.[8]
Synthesis of Substituted Indazoles: A General Protocol
While a specific, validated synthesis for 7-Bromo-4-methyl-1H-indazole is not detailed in the available literature, a general approach can be extrapolated from the synthesis of other substituted indazoles. A common method involves the diazotization of a substituted aniline followed by an intramolecular cyclization.
Experimental Protocol: General Synthesis of a Bromo-Methyl-1H-Indazole
Causality Behind Experimental Choices: This protocol is based on the well-established Sandmeyer-type reaction for the synthesis of bromoarenes from anilines, coupled with a cyclization to form the indazole ring. The choice of reagents and conditions is aimed at achieving efficient diazotization and subsequent cyclization while minimizing side reactions.
-
Starting Material: A suitably substituted methylaniline. For 7-Bromo-4-methyl-1H-indazole, the starting material would be 2-amino-3-methyl-bromobenzene.
-
Diazotization:
-
Dissolve the aniline starting material in a mixture of a strong acid (e.g., hydrobromic acid) and water.
-
Cool the solution to 0-5 °C in an ice bath. Low temperatures are crucial to prevent the decomposition of the diazonium salt.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature. The slow addition controls the exothermic reaction.
-
-
Cyclization:
-
The diazonium salt intermediate will then undergo intramolecular cyclization to form the indazole ring. This can sometimes be facilitated by gentle warming after the diazotization is complete.
-
-
Workup and Purification:
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bromo-methyl-1H-indazole.
-
Applications in Drug Discovery
The indazole scaffold is a key component in many compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Bromo-substituted indazoles, in particular, serve as versatile intermediates in the synthesis of more complex drug candidates.
-
Kinase Inhibitors: Many indazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The indazole core can act as a hinge-binding motif in the ATP-binding pocket of kinases.
-
Antiviral Agents: Substituted indazoles have shown promise as antiviral agents. For instance, 7-Bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent inhibitor of the HIV-1 capsid.[9][10]
-
Other Therapeutic Areas: The versatility of the indazole scaffold has led to its exploration in a wide range of other therapeutic areas, including neurodegenerative diseases and metabolic disorders.
Workflow for a Typical Drug Discovery Cascade Utilizing a Bromo-Indazole Intermediate
Caption: Drug discovery workflow using 7-Bromo-4-methyl-1H-indazole.
Safety and Handling
While a specific safety data sheet (SDS) for 7-Bromo-4-methyl-1H-indazole is not available, based on related compounds like 5-Bromo-7-methyl-1H-indazole, the following precautions should be taken.[11]
-
Hazard Statements: Likely to be harmful if swallowed (Acute toxicity, oral).[3][11] May cause skin and eye irritation.[3][11]
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Wash hands thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
7-Bromo-4-methyl-1H-indazole represents a valuable, yet undercharacterized, building block for medicinal chemistry and drug discovery. Its predicted chemical properties, particularly the reactivity of the bromine atom in cross-coupling reactions, make it an attractive starting point for the synthesis of diverse libraries of indazole derivatives. While direct experimental data is sparse, this guide provides a solid foundation for researchers by synthesizing available information on related compounds. Further investigation into the specific properties and reactivity of this compound is warranted and will undoubtedly contribute to the advancement of indazole-based therapeutics.
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ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
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ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
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Introduction: The Strategic Value of the Indazole Scaffold
An In-depth Technical Guide to 7-Bromo-4-methyl-1H-indazole: A Core Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold," a molecular framework that consistently appears in compounds targeting a wide range of biological targets. Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal starting point for inhibitor design. Within this class, 7-Bromo-4-methyl-1H-indazole has emerged as a particularly valuable synthetic building block. The strategic placement of the methyl group at the C4 position and the bromine atom at the C7 position provides chemists with precise control over the molecule's derivatization. The C7-bromo moiety serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through modern cross-coupling chemistry. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 7-Bromo-4-methyl-1H-indazole, offering field-proven insights for researchers in drug development. Its application is particularly prominent in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2][3]
Physicochemical Properties & Safe Handling
A thorough understanding of a building block's physical properties and safety profile is paramount for its effective and safe utilization in the laboratory.
Table 1: Physicochemical Data for 7-Bromo-4-methyl-1H-indazole
| Property | Value |
| CAS Number | 1257535-46-8[4] |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol [5] |
| Appearance | Typically an off-white to beige solid |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |
Safety & Handling
As with related bromo-heterocyclic compounds, 7-Bromo-4-methyl-1H-indazole requires careful handling. Based on data for analogous structures, it should be considered an irritant.[6][7]
-
Hazard Classification: Potential for acute oral toxicity, skin irritation, and serious eye irritation.[6][7]
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[7][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
Synthesis of the 7-Bromo-4-methyl-1H-indazole Core
The synthesis of 7-Bromo-4-methyl-1H-indazole is not a trivial one-step process. It requires a multi-step sequence that carefully controls regiochemistry. A robust strategy involves the initial formation of the 4-methyl-1H-indazole core, followed by a highly regioselective bromination at the C7 position. This approach leverages modern synthetic methods that have been optimized for similar substituted indazoles.[10][11]
Representative Synthetic Workflow
The diagram below outlines a logical and field-validated pathway for the synthesis.
Caption: A logical workflow for the synthesis of 7-Bromo-4-methyl-1H-indazole.
Detailed Experimental Protocol: C7-Bromination
This protocol is adapted from established and reliable procedures for the regioselective bromination of 4-substituted 1H-indazoles.[10][11] The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical; it is an electrophilic bromine source that is easier to handle and often provides higher selectivity than liquid bromine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1H-indazole (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or DMF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours. The directing effect of the C4-methyl group and the electronic nature of the indazole ring favor electrophilic substitution at the C7 position.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.
The Versatility of the C7-Bromo Moiety: Key Cross-Coupling Reactions
The C7-bromo position is the molecule's primary point of diversification. Its true power is unlocked through palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of the aryl bromide with a boronic acid or ester.[12][13] This reaction is fundamental for introducing new aryl or heteroaryl groups, which is a common strategy for exploring the binding pockets of biological targets like kinases.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling [10][14]
-
Materials: 7-Bromo-4-methyl-1H-indazole (1 eq.), Arylboronic acid (1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 eq.), and an anhydrous solvent system (e.g., Dioxane/Water).
-
Procedure:
-
To a reaction vessel, add the indazole, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product via column chromatography.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The ability to form C-N bonds is critical in medicinal chemistry, as amine functionalities are ubiquitous in bioactive molecules. The Buchwald-Hartwig amination allows for the direct coupling of the C7-bromo position with a wide variety of primary and secondary amines.[15][16] This reaction is instrumental in creating structures that can act as hydrogen bond donors or acceptors, significantly influencing target binding affinity.
Optimized Protocol for Buchwald-Hartwig Amination [16][17]
-
Materials: 7-Bromo-4-methyl-1H-indazole (1 eq.), Amine (1.2 eq.), Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), Strong base (e.g., NaOt-Bu or K₃PO₄, 1.5 eq.), and an anhydrous solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and ligand in the reaction vessel.
-
Add the indazole, amine, and base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to 90-120 °C.
-
Monitor the reaction. Upon completion, cool the mixture, filter through a pad of Celite to remove palladium residues, and concentrate.
-
Purify by column chromatography.
-
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction couples the aryl bromide with a terminal alkyne, creating a rigid C(sp²)-C(sp) bond.[18] This transformation is highly valuable for extending the molecular scaffold, creating linear linkers, or introducing a reactive alkyne handle that can be used for subsequent "click chemistry" or other transformations.[19][20][21]
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Optimized Protocol for Sonogashira Coupling [19][22]
-
Materials: 7-Bromo-4-methyl-1H-indazole (1 eq.), Terminal alkyne (1.2-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), Copper(I) salt (e.g., CuI, 5-10 mol%), Amine base/solvent (e.g., Triethylamine or Diisopropylamine).
-
Procedure:
-
Dissolve the indazole and terminal alkyne in the amine solvent in a reaction vessel.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and copper(I) iodide under a positive pressure of inert gas.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction. After completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent, wash with water and brine, and purify by column chromatography.
-
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 7-substituted-4-methyl-1H-indazole motif is a cornerstone in the design of kinase inhibitors. Kinases are critical cell signaling proteins, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2] The indazole core mimics the adenine region of ATP, allowing it to sit within the enzyme's active site. The C7 position extends into the solvent-exposed region, where modifications can enhance potency and, crucially, achieve selectivity for one kinase over others.[3]
Caption: Logical progression from building block to drug candidate in kinase inhibitor discovery.
Case Study: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis (the formation of new blood vessels), a process that tumors exploit to grow. Many successful anti-cancer drugs, such as Axitinib, are potent VEGFR-2 inhibitors and feature an indazole core.[2] By applying a Suzuki coupling to 7-Bromo-4-methyl-1H-indazole, one can introduce specific aryl groups at the C7 position designed to interact with unique residues in the VEGFR-2 active site, leading to potent and selective inhibition.
Conclusion
7-Bromo-4-methyl-1H-indazole is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-defined structure provides a robust anchor point, while the synthetically versatile C7-bromo handle allows for the systematic and rational exploration of chemical space. A deep understanding of its synthesis and reactivity, particularly in palladium-catalyzed cross-coupling reactions, empowers medicinal chemists to efficiently construct complex molecular architectures and develop novel therapeutics with enhanced potency and selectivity.
References
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El-Gendy, M. A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles . RSC Advances. Available at: [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . Molecules. Available at: [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . PubMed. Available at: [Link]
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Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... . (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . MDPI. Available at: [Link]
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Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir . ChemRxiv. Available at: [Link]
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El-Gendy, M. A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles . RSC Publishing. Available at: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
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5-Bromo-7-methyl-1H-indazole . (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling . (2024). RSC Publishing. Available at: [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines . (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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7-Bromo-4-fluoro-1H-indazole . (n.d.). MySkinRecipes. Retrieved January 8, 2026, from [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl . (n.d.). NIH. Retrieved January 8, 2026, from [Link]
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(PDF) Recent Advances in Sonogashira Reactions . (2011). ResearchGate. Retrieved January 8, 2026, from [Link]
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Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors . RSC Medicinal Chemistry. Available at: [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview . (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
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Sonogashira coupling - Wikipedia . (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . (2021). NIH. Available at: [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design . (2016). PubMed. Available at: [Link]
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW . (n.d.). ARKIVOC. Retrieved January 8, 2026, from [Link]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination . (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]
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A Technical Guide to the Potential Applications of 7-Bromo-4-methyl-1H-indazole in Medicinal Chemistry
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This technical guide focuses on a specific, functionalized derivative, 7-Bromo-4-methyl-1H-indazole, exploring its potential as a versatile building block in drug discovery. We will delve into its synthesis, key reactive sites, and prospective applications, particularly in the development of kinase inhibitors. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the strategic value of this compound, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in pharmaceutical research.[2] The bicyclic structure, composed of a fused benzene and pyrazole ring, offers a unique three-dimensional arrangement and hydrogen bonding capabilities that are conducive to binding with a variety of biological targets.[2] While naturally occurring indazoles are rare, synthetic derivatives have demonstrated a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2]
The therapeutic success of indazole-based drugs, such as the VEGFR inhibitor Axitinib and the PARP inhibitor Niraparib, underscores the scaffold's importance.[2][3] The strategic placement of functional groups on the indazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. 7-Bromo-4-methyl-1H-indazole, with its bromine atom at the 7-position and a methyl group at the 4-position, is a prime example of a well-functionalized starting material poised for elaboration into complex, biologically active molecules.
Physicochemical Properties and Synthesis of 7-Bromo-4-methyl-1H-indazole
A thorough understanding of the fundamental characteristics of a starting material is paramount for its effective use.
| Property | Value | Source |
| CAS Number | 1257535-46-8 | [4] |
| Molecular Formula | C8H7BrN2 | N/A |
| Molecular Weight | 211.06 g/mol | [5] |
While a specific, documented synthesis for 7-Bromo-4-methyl-1H-indazole was not found in the initial search, a general understanding of indazole synthesis can be inferred from related compounds. A common route to substituted indazoles involves the cyclization of appropriately substituted phenylhydrazines or diazotization of anilines followed by cyclization. For instance, the synthesis of 7-bromo-1H-indazole can be achieved from 7-aminoindazole via a Sandmeyer-type reaction.[6]
A plausible synthetic approach for 7-Bromo-4-methyl-1H-indazole could involve a multi-step sequence starting from a commercially available substituted toluene or aniline, incorporating bromination and indazole ring formation.
Core Applications in Drug Discovery: A Focus on Kinase Inhibition
The primary utility of 7-Bromo-4-methyl-1H-indazole in medicinal chemistry lies in its role as a versatile intermediate for creating libraries of compounds for screening. The bromine atom at the C7 position is a particularly valuable functional handle for palladium-catalyzed cross-coupling reactions.
A Scaffold for Kinase Inhibitors
The indazole core is a well-established scaffold for the development of kinase inhibitors.[7][8] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole ring can effectively mimic the hinge-binding motif of ATP, enabling compounds to sit within the kinase active site and block its function.
Derivatives of 7-Bromo-4-methyl-1H-indazole are promising candidates for the development of novel kinase inhibitors targeting various families, including but not limited to:
-
VEGFR (Vascular Endothelial Growth Factor Receptor) Kinases : Indazole derivatives, such as Axitinib, are known to inhibit VEGFR, which is involved in angiogenesis, a critical process for tumor growth.[3][7]
-
ERK1/2 (Extracellular signal-Regulated Kinase1/2) : Indazole amides have been explored as potent inhibitors of the ERK/MAPK pathway, which is often hyperactivated in cancers with BRAF mutations.[9]
-
Aurora Kinases : These are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy. Indazole-based compounds have been successfully designed as potent Aurora kinase inhibitors.[8]
-
PLK4 (Polo-like kinase 4) : As a central regulator of centriole duplication, PLK4 is an attractive oncology target. Indazole-based compounds have shown potent inhibitory activity against PLK4.[3]
The 7-bromo substituent allows for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura coupling, enabling the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.[10]
Logical Workflow for Developing Kinase Inhibitors from 7-Bromo-4-methyl-1H-indazole
Caption: A generalized workflow for the development of kinase inhibitors.
Key Synthetic Methodologies: Experimental Protocols
The true value of 7-Bromo-4-methyl-1H-indazole is realized through its chemical modification. The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions.
Protocol: Suzuki-Miyaura Cross-Coupling at the C7-Position
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 7-bromo-1H-indazole derivative with an arylboronic acid. This reaction is a cornerstone for creating carbon-carbon bonds and introducing diverse substituents.[10][11]
Objective: To synthesize a 7-aryl-4-methyl-1H-indazole derivative.
Materials:
-
7-Bromo-4-methyl-1H-indazole (1 equivalent)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 2 equivalents)[11]
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd[P(tBu)₃]₂) (2-5 mol%)[11]
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (1.5 - 2 equivalents)[11]
-
Anhydrous solvent (e.g., 1,4-Dioxane, DMF, or a mixture of 1,4-dioxane/EtOH/H₂O)[11][12]
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle, oil bath, or microwave reactor
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add 7-Bromo-4-methyl-1H-indazole (1 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (5 mol%), and the base (1.5 eq.).[11]
-
Seal the flask/vial and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.25 M).
-
Place the reaction mixture in a preheated oil bath or heating mantle at 90-100 °C, or heat in a microwave reactor at up to 140 °C.[11][12]
-
Stir the reaction mixture vigorously for 2-16 hours.[10][11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-4-methyl-1H-indazole.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[13]
Structure-Activity Relationship (SAR) Insights
The specific substitution pattern of 7-Bromo-4-methyl-1H-indazole provides two key vectors for chemical modification, allowing for a systematic exploration of SAR.
-
C7-Position: As discussed, this position is ideal for introducing substituents that can interact with the solvent-exposed region of a target protein. The nature of the aryl or heteroaryl group introduced here can significantly impact potency, selectivity, and physicochemical properties such as solubility. For kinase inhibitors, this position can be used to target unique pockets outside the conserved ATP-binding site, leading to improved selectivity.
-
C4-Position (Methyl Group): The methyl group at the C4 position can influence the compound's conformation and interaction with the target protein. It can provide beneficial hydrophobic interactions within a binding pocket. Furthermore, its presence can block certain metabolic pathways, potentially improving the compound's pharmacokinetic profile. In some cases, this position can be further functionalized, although it is less straightforward than the C7-bromo position.
-
N1-Position: The nitrogen at the 1-position of the indazole ring is a key hydrogen bond donor and can also be alkylated or arylated. Modification at this position can alter the compound's hydrogen bonding profile and overall shape, which can be critical for optimizing binding affinity and cell permeability.
Future Outlook
7-Bromo-4-methyl-1H-indazole represents a strategically functionalized building block with considerable potential in medicinal chemistry. Its primary application is likely to be in the synthesis of focused libraries of compounds for hit-to-lead optimization, particularly in the area of kinase inhibitors for oncology. Future research could explore:
-
Development of Novel Coupling Methodologies: Investigating other cross-coupling reactions at the C7-position, such as Buchwald-Hartwig amination or Sonogashira coupling, to further diversify the accessible chemical space.
-
Exploration of Other Therapeutic Areas: While kinase inhibition is a major focus, the indazole scaffold is also found in compounds targeting other protein classes, such as GPCRs and ion channels.[14] Screening libraries derived from 7-Bromo-4-methyl-1H-indazole against a broader range of targets could yield novel therapeutic leads.
-
Application in Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and defined vectors for elaboration, this molecule could serve as a valuable fragment for FBDD campaigns.
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. Retrieved from [Link]
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Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from [Link]
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5-Bromo-7-methyl-1H-indazole. (n.d.). PubChem. Retrieved from [Link]
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Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2012). Letters in Organic Chemistry. Retrieved from [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Retrieved from [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Retrieved from [Link]
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2015). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Retrieved from [Link]
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reactivity of the bromine atom in 7-Bromo-4-methyl-1H-indazole
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 7-Bromo-4-methyl-1H-indazole
Introduction
The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous compounds with significant pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1] Among the various functionalized indazoles, 7-Bromo-4-methyl-1H-indazole stands out as a particularly valuable and versatile building block in medicinal chemistry and drug development. Its strategic substitution pattern—a reactive bromine atom at the C7 position and a methyl group at C4—allows for precise and diverse molecular elaborations. The bromine atom, in particular, serves as a key synthetic handle, enabling the introduction of a wide array of functional groups through modern cross-coupling methodologies.
This guide provides a detailed exploration of the chemical reactivity of the C7 bromine atom in 7-Bromo-4-methyl-1H-indazole. We will delve into the electronic properties that govern its reactivity and present field-proven protocols for its most important transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this key intermediate in the synthesis of complex molecular architectures.
Molecular Structure and Electronic Considerations
The reactivity of the C7-Br bond in 7-Bromo-4-methyl-1H-indazole is dictated by the intricate electronic landscape of the indazole ring system. The molecule exists predominantly in its more thermodynamically stable 1H-tautomeric form.[1][2]
-
Aromatic System: The fusion of a benzene ring with a pyrazole ring creates a π-rich aromatic system. The pyrazole moiety, being electron-rich, influences the overall electron density of the bicyclic core.
-
Substituent Effects:
-
C4-Methyl Group: The methyl group at the C4 position is a weak electron-donating group (EDG) through hyperconjugation and induction, slightly increasing the electron density of the benzene ring portion.
-
C7-Bromo Atom: The bromine atom at C7 exerts a dual electronic effect: it is electron-withdrawing via induction (-I effect) due to its electronegativity, yet it is electron-donating through resonance (+M effect) by sharing its lone pairs with the aromatic system.
-
-
Reactivity Hotspot: The net effect of these electronic factors, combined with the inherent reactivity of aryl bromides, renders the C7-Br bond highly susceptible to oxidative addition by transition metal catalysts, particularly palladium(0). This susceptibility is the cornerstone of its utility in cross-coupling chemistry, providing a reliable pathway for forming new carbon-carbon and carbon-nitrogen bonds at a specific, sterically accessible position.
Key Synthetic Transformations of the C7-Bromine Atom
The C7-bromine is an ideal leaving group for a host of palladium-catalyzed cross-coupling reactions. These methods have largely superseded classical nucleophilic aromatic substitution (SNAr) approaches, which often fail or give low yields for such substrates due to the lack of strong electronic activation.[3]
Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for creating carbon-carbon bonds, celebrated for its high functional group tolerance and mild reaction conditions.[4][5][6] For 7-Bromo-4-methyl-1H-indazole, it provides a direct route to introduce aryl and heteroaryl moieties at the C7 position, a critical step in the synthesis of many kinase inhibitors and other targeted therapeutics.[7]
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the C7-Br bond to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron species (activated by a base) and concludes with reductive elimination to yield the C7-arylated indazole and regenerate the Pd(0) catalyst.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-4-methyl-1H-indazole (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1 v/v).[5]
-
Reaction: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).
-
Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite®, washing with ethyl acetate.[5]
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to afford the desired 7-aryl-4-methyl-1H-indazole.
| Parameter | Typical Reagents & Conditions | Source(s) |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | [4][6][7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [4][5][7] |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene, DME | [4][5][6][7] |
| Temperature | 80 - 120 °C | [4][5] |
| Boron Reagent | Arylboronic acids, Arylboronic acid pinacol esters | [7] |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals where aryl amine motifs are ubiquitous.[8][9] Applying this reaction to 7-Bromo-4-methyl-1H-indazole allows for the direct installation of primary and secondary amines, as well as N-heterocycles, at the C7 position.
This palladium-catalyzed reaction shares mechanistic features with the Suzuki coupling. The cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the rate-limiting reductive elimination step.[8][10]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube or microwave vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), the phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.10 equiv.), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.).
-
Reagent Addition: Add 7-Bromo-4-methyl-1H-indazole (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[9]
-
Reaction: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by LC-MS (typically 4-24 hours).[9]
-
Work-up: After cooling to ambient temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through Celite®.
-
Purification: Concentrate the filtrate and purify the resulting residue via flash column chromatography to isolate the 7-amino-4-methyl-1H-indazole product.
| Parameter | Typical Reagents & Conditions | Source(s) |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | [9][11] |
| Ligand | XPhos, RuPhos, BrettPhos, Xantphos, BINAP | [9][10][11] |
| Base | NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃ | [10][11] |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | [10][11] |
| Temperature | 80 - 150 °C (conventional or microwave heating) | [9][11] |
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is exceptionally useful for installing an alkynyl group onto the indazole C7 position. The resulting alkynes are valuable intermediates themselves, serving as precursors for heterocycle synthesis, click chemistry, or for creating rigid molecular linkers in drug design.[13]
The traditional Sonogashira reaction employs a dual catalytic system. A palladium cycle, similar to that in the Suzuki reaction, facilitates the oxidative addition and reductive elimination steps. A copper co-catalyst activates the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II)-intermediate.[12][14] Copper-free variants have also been developed to avoid potential issues with copper acetylide homocoupling.[13][15]
Caption: General experimental workflow for the Sonogashira coupling reaction.
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 7-Bromo-4-methyl-1H-indazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05-0.10 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.10-0.20 equiv.).
-
Solvent and Reagents: Add an anhydrous, degassed solvent such as DMF or a mixture of Et₃N/DMF.[16] Add the terminal alkyne (1.2-2.0 equiv.) followed by the amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (up to 70 °C) until the reaction is complete by TLC/LC-MS analysis.[16]
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel to obtain the pure 7-alkynyl-4-methyl-1H-indazole.
| Parameter | Typical Reagents & Conditions | Source(s) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | [13][16] |
| Copper Co-Catalyst | CuI (for traditional method) | [16] |
| Base | Et₃N, DIPEA, TMP, Cs₂CO₃ | [13][15][16] |
| Solvent | DMF, THF, ACN, DMSO | [13][16] |
| Temperature | Room Temperature to 90 °C | [13][15][16] |
Conclusion
7-Bromo-4-methyl-1H-indazole is a robust and highly tractable synthetic intermediate. The bromine atom at the C7 position acts as a versatile linchpin, primarily enabling a suite of high-yielding and reliable palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient and modular strategies for installing diverse aryl, amino, and alkynyl functionalities, respectively. This predictable reactivity profile makes 7-Bromo-4-methyl-1H-indazole an indispensable tool for researchers engaged in the design and synthesis of novel, complex heterocyclic compounds for drug discovery and development. A thorough understanding of the principles and protocols outlined in this guide empowers scientists to leverage its full synthetic potential.
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El-Gendy, M. A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]
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Shafi, S., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Barattini, E., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
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Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available from: [Link]
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RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]!
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National Institutes of Health. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Available from: [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available from: [Link]
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National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
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ACS Publications. Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. Available from: [Link]
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Mernyák, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
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National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
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Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]
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Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]
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Yoo, W., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. Available from: [Link]
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National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
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Gribble, G. W., et al. (2002). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis. Available from: [Link]
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SciELO. A Catalysis Guide Focusing on C–H Activation Processes. Available from: [Link]
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Oxford Academic. Catalytic C-H Activation. Available from: [Link]
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National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]
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National Institutes of Health. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]
-
ACS Publications. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Available from: [Link]
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ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]
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ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Available from: [Link]
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ResearchGate. Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available from: [Link]
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The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Substituted Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile substitutions, leading to a vast chemical space of derivatives with a broad spectrum of biological activities.[1] This guide provides a comprehensive overview of the significant pharmacological applications of substituted indazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.
I. The Indazole Core: Structural Features and Synthetic Versatility
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. This structural duality, combined with multiple sites for substitution on both the pyrazole and benzene rings, provides a flexible framework for the design of targeted therapeutic agents. Synthetic routes to construct the indazole nucleus are numerous and adaptable, often involving cyclization strategies from appropriately substituted anilines, hydrazones, or other precursors, allowing for the generation of diverse chemical libraries.[2]
II. Anticancer Activity: Targeting Key Oncogenic Pathways
Substituted indazoles have demonstrated significant potential as anticancer agents, with several derivatives progressing to clinical use.[3][4] Their efficacy stems from the ability to selectively inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival.[5][6]
A. Mechanism of Action: Kinase Inhibition
Many indazole derivatives function as ATP-competitive inhibitors of protein kinases. The indazole scaffold can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitory activity.[7][8] Substitutions on the indazole core are tailored to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and selectivity for specific kinases.
A prime example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] Indazole-based inhibitors, such as Axitinib, effectively block the VEGFR-2 signaling cascade, leading to the suppression of tumor neovascularization.
Caption: Inhibition of the VEGFR-2 signaling cascade by a substituted indazole derivative.
B. Structure-Activity Relationship (SAR) Insights
SAR studies have been instrumental in optimizing the anticancer potency of indazole derivatives. For instance, in a series of 1H-indazole-3-amine derivatives, the nature and position of substituents on the phenyl ring attached to the amine were found to significantly influence cytotoxicity against various cancer cell lines.[8] Generally, electron-withdrawing groups at specific positions enhance activity, likely due to improved binding interactions within the target kinase.
C. Quantitative Data on Anticancer Activity
The in vitro anticancer efficacy of substituted indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Compound 2f | 4T1 (Breast Cancer) | Apoptosis induction | 0.23 | [9] |
| Compound 6o | K562 (Leukemia) | Apoptosis, Cell Cycle Arrest | 5.15 | [7] |
| Compound 109 | EGFR T790M mutant | EGFR Kinase Inhibition | 0.0053 | [10] |
| Entrectinib | ALK-positive cells | ALK Kinase Inhibition | 0.012 | [11] |
| Pazopanib | Multiple | Multi-kinase inhibitor | - | [4][5] |
| Axitinib | Multiple | VEGFR inhibitor | - | [4][12] |
D. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, K562, PC3, Hep-G2) in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the substituted indazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[8]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[9] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
III. Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Indazole derivatives have demonstrated potent anti-inflammatory properties, offering a promising alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[13][14] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways in the inflammatory cascade.
A. Mechanism of Action: COX Inhibition and Cytokine Suppression
A primary mechanism of the anti-inflammatory action of indazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[1][15] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[16] Additionally, some indazole derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][14]
Caption: Dual anti-inflammatory action of indazole derivatives via COX-2 inhibition and cytokine suppression.
B. Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of indazole derivatives is often assessed by their ability to inhibit COX enzymes and reduce inflammatory markers.
| Compound | Target | IC₅₀ (µM) | Reference |
| 5-Aminoindazole | COX-2 | 12.32 | [1] |
| Indazole | COX-2 | 23.42 | [1] |
| Compound 16 | COX-2 | 0.409 | [15] |
| Indazole | TNF-α | 220.11 | [1] |
| 5-Aminoindazole | TNF-α | 230.19 | [1] |
IV. Antimicrobial Activity: A Broad Spectrum of Action
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Substituted indazoles have shown promising activity against a range of bacteria and fungi.[17][18]
A. Spectrum of Activity
Derivatives of indazole have been reported to be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli and Xanthomonas campestris.[17][19] Antifungal activity has also been observed against species such as Candida albicans.[17][19]
B. Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of indazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 5 | S. aureus | 64-128 | [17] |
| Compound 5 | S. epidermidis | 64-128 | [17] |
| Compound 5i | X. campestris | <100 | [20][21] |
| Compound 5j | B. megaterium | 100 | [20][21] |
| Compound 5b | C. albicans | <100 | [20][21] |
C. Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[18][22]
Caption: Workflow for the agar well diffusion antimicrobial assay.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar.[18]
-
Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism.
-
Pouring Plates: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the solidified agar using a sterile cork borer.[22]
-
Compound Application: Add a known concentration of the indazole derivative solution into each well. A solvent control and a standard antibiotic should be included as negative and positive controls, respectively.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity of the compound.
V. Neuroprotective Effects: A New Frontier
Recent studies have highlighted the potential of indazole derivatives in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[12][23] Their neuroprotective effects are attributed to their ability to modulate signaling pathways involved in neuronal survival and apoptosis.
A. Mechanism of Action
Indazole derivatives have been shown to exert neuroprotective effects through various mechanisms, including the inhibition of monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3), enzymes implicated in the pathophysiology of neurodegenerative disorders.[12][23] Some derivatives also exhibit antioxidant properties, which can mitigate oxidative stress-induced neuronal damage.[24][25]
VI. Conclusion and Future Perspectives
The substituted indazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The continued exploration of the vast chemical space accessible through modifications of the indazole core, coupled with a deeper understanding of their mechanisms of action, holds immense promise for the discovery of next-generation drugs to address a multitude of human diseases. Future research will likely focus on the development of highly selective and potent indazole derivatives with improved pharmacokinetic profiles and reduced off-target effects.
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 7-Bromo-4-methyl-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Convergence of Privileged Scaffolds and Powerful Catalysis
In the landscape of modern drug discovery and development, the indazole nucleus stands out as a "privileged scaffold," a molecular framework frequently found in compounds with significant biological activity, including anticancer, anti-inflammatory, and HIV-protease inhibition properties.[1] The functionalization of this core is paramount for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone transformation for creating C(sp²)–C(sp²) bonds.[1][2][3] Its operational simplicity, mild reaction conditions, broad functional group tolerance, and the stability of its organoboron reagents have cemented its status as one of the most utilized reactions in medicinal chemistry.[2][4][5]
This guide provides a detailed technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of 7-Bromo-4-methyl-1H-indazole . We will delve into the mechanistic underpinnings of the reaction, critical parameters for optimization, and a step-by-step workflow tailored for researchers engaged in the synthesis of complex heterocyclic molecules. Special consideration is given to the challenges posed by NH-free indazole substrates, which can interact with the catalyst and influence reaction outcomes.[6] This document is designed to empower researchers to successfully synthesize novel 7-arylated-4-methyl-1H-indazole derivatives, a class of compounds with high potential in pharmaceutical research.[1][7]
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), inserting into the carbon-bromine bond of 7-Bromo-4-methyl-1H-indazole. This irreversible step forms a square planar Pd(II) complex. The rate of this step is influenced by the electron density of the palladium center; electron-rich ligands accelerate this process.[11]
-
Transmetalation : This is often the rate-determining step. The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[12] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a di-organopalladium(II) intermediate.
-
Reductive Elimination : The final step involves the two organic groups on the palladium complex coupling and leaving the metal center, forming the desired C-C bond in the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[9][10] This process is typically favored by bulky ligands, which create steric strain that is relieved upon elimination.[11]
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Preparation : To a 10 mL oven-dried reaction vial or round-bottom flask equipped with a magnetic stir bar, add 7-Bromo-4-methyl-1H-indazole (100 mg, 0.474 mmol), (4-methoxyphenyl)boronic acid (108 mg, 0.711 mmol), and potassium carbonate (131 mg, 0.948 mmol).
-
Catalyst Addition : Add Pd(dppf)Cl₂·CH₂Cl₂ (19.3 mg, 0.0237 mmol) to the flask.
-
Inert Atmosphere : Seal the vessel with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition : Using syringes, add degassed 1,4-dioxane (3.0 mL) followed by degassed deionized water (1.0 mL) to the reaction mixture under a positive pressure of inert gas.
-
Reaction : Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture. Check for the consumption of the starting bromoindazole.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-(4-methoxyphenyl)-4-methyl-1H-indazole.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or has poor solubility. | 1. Use a fresh bottle of catalyst. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly by sparging with argon for 20-30 mins or via freeze-pump-thaw cycles.3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions and is replaced by a proton from the solvent. | 1. Use a higher ratio of boronic acid (1.5-2.0 equiv).2. Lower the reaction temperature if possible.3. Use anhydrous conditions with a base like KF if water is suspected to be the issue. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to reductive elimination from the boronic acid.2. High catalyst loading or temperature. | 1. Ensure a rigorously oxygen-free environment.2. Reduce catalyst loading (e.g., to 1-2 mol%) and/or lower the reaction temperature. |
| Poor Yield after Purification | 1. Product is water-soluble.2. Product is adsorbed onto silica gel. | 1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility.2. Pre-treat the silica gel with triethylamine (1% in eluent) to neutralize acidic sites. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a robust and versatile platform for the C7-arylation of 7-Bromo-4-methyl-1H-indazole. Success is predicated on a careful understanding of the reaction mechanism and the strategic selection of reaction components. By employing an appropriate palladium catalyst with bulky, electron-rich ligands, a suitable base, and a degassed solvent system, researchers can efficiently access a diverse library of novel indazole derivatives. The protocol detailed herein serves as a validated starting point, enabling drug development professionals and synthetic chemists to accelerate their discovery programs by leveraging this powerful C-C bond-forming reaction.
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Cerdeira, N., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
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Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (n.d.). PolyU Electronic Theses. Retrieved January 4, 2026, from [Link]
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Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry. Available at: [Link]
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Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Ben-Mbarek, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
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Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. Available at: [Link]
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Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. (2022). ACS Publications. Available at: [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). NIH. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 4, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
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Ben-Mbarek, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Available at: [Link]
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Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]
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Ben-Mbarek, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-4-methyl-1H-indazole
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][3][4] The indazole core, in particular, is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5] Consequently, the development of robust protocols for the functionalization of indazoles, such as the amination of 7-Bromo-4-methyl-1H-indazole, is of significant interest to researchers in drug discovery and development.[5]
These application notes provide a comprehensive guide for performing the Buchwald-Hartwig amination on 7-Bromo-4-methyl-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][6]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (7-Bromo-4-methyl-1H-indazole) to a low-valent Pd(0) species, forming a Pd(II) intermediate.[6][7] This step is often the rate-determining step of the reaction.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form an amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]
The efficiency and success of this catalytic cycle are highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps while preventing undesirable side reactions like beta-hydride elimination.[1][8]
Catalytic Cycle Diagram
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of 7-Bromo-4-methyl-1H-indazole with a generic amine. Optimization of reaction parameters may be necessary for specific substrates.
Materials and Reagents
| Reagent | Formula | MW | Role | Notes |
| 7-Bromo-4-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 | Aryl Halide | Starting material. |
| Amine | - | - | Nucleophile | Primary or secondary amine. |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Catalyst Precursor | A common palladium source.[9] |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | Ligand | A bulky, electron-rich ligand.[6] |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | Base | A strong, non-nucleophilic base.[9] |
| Toluene | C₇H₈ | 92.14 | Solvent | Anhydrous, degassed.[9] |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube, add 7-Bromo-4-methyl-1H-indazole (1.0 equiv), the desired amine (1.2 equiv), Palladium(II) Acetate (0.02 equiv), and Xantphos (0.04 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene to the Schlenk tube to achieve a desired concentration (typically 0.1-0.5 M). Finally, add sodium tert-butoxide (1.4 equiv) to the reaction mixture.
-
Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously for the recommended reaction time (typically 12-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and quench with water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 7-amino-4-methyl-1H-indazole derivative.
Workflow Diagram
Caption: A step-by-step workflow for the Buchwald-Hartwig amination protocol.
Key Considerations and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on several factors. Careful consideration of these parameters is crucial for achieving high yields and purity.
-
Choice of Ligand: The ligand is arguably the most critical component of the catalyst system.[10] For challenging substrates like N-heterocycles, bulky and electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos have demonstrated broad utility.[2] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations.[11]
-
Base Selection: The choice of base is critical and can significantly impact the reaction rate and outcome.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are commonly used.[6][9] The base must be strong enough to deprotonate the amine but should not react with other functional groups in the starting materials.
-
Solvent: The reaction is typically performed in anhydrous, aprotic solvents such as toluene, dioxane, or THF.[2][9] The solubility of the reagents and intermediates can influence the reaction efficiency.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C.[9] Higher temperatures can sometimes lead to decomposition of the catalyst or starting materials.
-
Handling of Reagents: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[10] Therefore, it is essential to handle these reagents under an inert atmosphere. The use of pre-formed palladium precatalysts can offer improved stability and reproducibility.[10]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a palladium precatalyst. |
| Inappropriate ligand/base combination | Screen a variety of ligands (e.g., XPhos, RuPhos) and bases (e.g., LHMDS, K₃PO₄). | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for any signs of decomposition. | |
| Formation of Byproducts | Hydrodehalogenation (replacement of bromine with hydrogen) | This can occur via a competing β-hydride elimination pathway. Using bulkier ligands can often suppress this side reaction.[1] |
| Homocoupling of the amine or aryl halide | This may indicate issues with the catalyst activity or stoichiometry. Re-evaluate catalyst and ligand loading. | |
| Difficulty in Purification | Residual catalyst or ligand | Optimize the work-up procedure, including aqueous washes to remove inorganic salts. Consider alternative chromatography conditions. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-aryl indazoles. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently access a wide array of 7-amino-4-methyl-1H-indazole derivatives. The protocol and insights provided in these application notes serve as a solid foundation for the successful implementation of this powerful synthetic tool in drug discovery and development programs.
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
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Nolan, S. P., et al. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
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Organ, M. G., et al. (2009). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Angewandte Chemie International Edition. [Link]
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Nolan, S. P., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters. [Link]
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Organ, M. G., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. [Link]
-
Iglesias, M., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]
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Reddy, T. J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]
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Usami, Y., et al. (2016). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Tetrahedron Letters. [Link]
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Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
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Buchwald, S. L., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Sheng, H., et al. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
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Guttam, P., et al. (2013). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Beilstein Journal of Organic Chemistry. [Link]
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Selvam, K., et al. (2008). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Catalysis Communications. [Link]
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Application Notes and Protocols for Sonogashira Coupling of 7-Bromo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Indazole Alkynylation
The indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents. Its functionalization is a key strategy in drug discovery for modulating biological activity. The Sonogashira cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction provides a direct route to introduce alkynyl moieties onto the indazole nucleus, creating valuable intermediates for further elaboration or as final products with unique electronic and steric properties.
This application note provides a detailed guide to the Sonogashira coupling of 7-Bromo-4-methyl-1H-indazole, a crucial building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer field-proven protocols, and provide a framework for optimization and troubleshooting.
Mechanistic Rationale: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction typically proceeds through a synergistic interplay of two interconnected catalytic cycles, one involving palladium and the other copper.[3][4] Understanding these cycles is paramount for rational experimental design and troubleshooting.
The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl bromide. The cycle commences with the oxidative addition of 7-Bromo-4-methyl-1H-indazole to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-limiting step for aryl bromides.[3]
The Copper Cycle: Concurrently, the copper(I) co-catalyst activates the terminal alkyne. In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide. This species is more nucleophilic than the free alkyne.
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the palladium(II)-indazole complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to furnish the desired 7-alkynyl-4-methyl-1H-indazole product and regenerate the active palladium(0) catalyst, thus completing the cycle.[3]
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), a common side reaction.[3] In these systems, the base plays a more direct role in the deprotonation of the alkyne and its subsequent coordination to the palladium center.
Figure 1: Simplified catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
Recommended Starting Protocols for 7-Bromo-4-methyl-1H-indazole
Given that aryl bromides are generally less reactive than the corresponding iodides, the reaction conditions for 7-Bromo-4-methyl-1H-indazole often require higher temperatures and more robust catalytic systems.[1] The following protocols provide a solid foundation for successful coupling.
Protocol 1: Standard Copper-Cocatalyzed Conditions
This protocol is a robust starting point for a wide range of terminal alkynes.
Materials:
-
7-Bromo-4-methyl-1H-indazole
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-4-methyl-1H-indazole (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Add the anhydrous, degassed solvent (e.g., DMF, to a concentration of 0.1-0.2 M).
-
Add the amine base (e.g., TEA, 2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the reactivity of the alkyne.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Conditions
This protocol is advantageous when the homocoupling of the terminal alkyne is a significant side reaction.
Materials:
-
7-Bromo-4-methyl-1H-indazole
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃; 4-10 mol%)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃; 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., XPhos, 6 mol%).
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
Add 7-Bromo-4-methyl-1H-indazole (1.0 eq) and the inorganic base (e.g., Cs₂CO₃, 2.0 eq).
-
Add the terminal alkyne (1.2 eq).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are similar to Protocol 1, with the initial filtration through a pad of Celite being particularly important to remove the inorganic base.
Optimization Strategies: A Data-Driven Approach
The success of the Sonogashira coupling is highly dependent on the interplay of several factors. A systematic approach to optimization is crucial for maximizing yield and minimizing side products.
| Parameter | Options & Considerations | Rationale & Impact |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) pre-catalysts are often more air-stable. The choice can influence the rate of oxidative addition.[3] |
| Ligand (for Cu-free) | PPh₃, P(t-Bu)₃, XPhos, SPhos, N-heterocyclic carbenes (NHCs) | Bulky, electron-rich ligands facilitate the oxidative addition of aryl bromides and stabilize the palladium center.[5] |
| Copper Co-catalyst | CuI, CuBr, CuTC | CuI is the most common and generally effective. The absence of copper can prevent alkyne homocoupling.[3] |
| Base | Amines: TEA, DIPEA, n-BuNH₂ Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ | The base deprotonates the alkyne and neutralizes the HBr byproduct. The choice of base can significantly impact reaction rate and yield.[6] |
| Solvent | DMF, THF, 1,4-dioxane, Toluene, Acetonitrile | The solvent's polarity and coordinating ability can influence catalyst solubility and stability. DMF and dioxane are common choices.[7] |
| Temperature | Room Temperature to 120 °C | Aryl bromides typically require elevated temperatures to facilitate oxidative addition.[1] |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following workflow provides a systematic approach to troubleshooting.
Figure 2: A logical workflow for troubleshooting common Sonogashira coupling issues.
Conclusion
The Sonogashira cross-coupling reaction is an indispensable tool for the alkynylation of 7-Bromo-4-methyl-1H-indazole. By understanding the underlying mechanistic principles and systematically optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently synthesize a diverse array of 7-alkynyl-4-methyl-1H-indazole derivatives. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists and drug development professionals to leverage this powerful transformation in their research endeavors.
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. Retrieved January 8, 2026, from [Link]
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Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Retrieved January 8, 2026, from [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
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One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling. (2020). MSU Chemistry. Retrieved January 8, 2026, from [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Retrieved January 8, 2026, from [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved January 8, 2026, from [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). RSC Publishing. Retrieved January 8, 2026, from [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved January 8, 2026, from [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
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Sonogashira coupling. (2019). YouTube. Retrieved January 8, 2026, from [Link]
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Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journals. Retrieved January 8, 2026, from [Link]
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Subsituted arene synthesis by alkynylation. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
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Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 8, 2026, from [Link]
-
Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
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Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. (n.d.). Retrieved January 8, 2026, from [Link]
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(PDF) Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Retrieved January 8, 2026, from [Link]
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Introduction: The Strategic Importance of Indazole Functionalization
An Application Guide to the Heck Reaction: Protocols for the C7-Vinylation of 7-Bromo-4-methyl-1H-indazole
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This Nobel Prize-winning transformation provides a powerful tool for carbon-carbon bond formation, enabling the construction of complex molecular architectures.[1][2][3] Within the landscape of pharmaceutical chemistry, the indazole scaffold is a privileged structure, appearing in numerous therapeutic agents for its diverse biological activities, including anticancer and anti-inflammatory properties.[4][5]
The targeted functionalization of the indazole core is therefore of paramount importance for the development of new chemical entities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to a specific, high-value substrate: 7-Bromo-4-methyl-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and offer field-proven troubleshooting advice to ensure successful implementation.
The Heck Reaction: A Mechanistic Overview
A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Heck reaction proceeds via a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[6][7]
The Catalytic Cycle
The generally accepted mechanism involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 7-Bromo-4-methyl-1H-indazole. This step forms a square planar Pd(II) complex.[1][8]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[1][6]
-
β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must possess a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (β-position). A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a hydridopalladium(II) complex and releasing the substituted alkene product.[1][9] This step typically favors the formation of the more thermodynamically stable E-alkene.
-
Regeneration of the Catalyst: A stoichiometric amount of base is required to neutralize the hydrogen halide (HBr) generated and facilitate the reductive elimination of the hydridopalladium(II) species, thereby regenerating the active Pd(0) catalyst for the next cycle.[9][10]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing Reaction Conditions: A Parameter Guide
The success of the Heck reaction is highly dependent on the careful selection of several key parameters. For a substrate like 7-Bromo-4-methyl-1H-indazole, which contains a potentially coordinating NH group, optimization is crucial.
| Parameter | Common Reagents/Conditions | Expert Rationale & Causality |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is often preferred for its cost-effectiveness and efficiency in generating the active Pd(0) species in situ.[2][9] Pd₂(dba)₃ is a stable Pd(0) source, useful when pre-activation is challenging.[11] |
| Ligand | Monodentate Phosphines: PPh₃, P(o-tol)₃, P(t-Bu)₃ Bidentate Phosphines: dppf, BINAP N-Heterocyclic Carbenes (NHCs) | Ligands are essential to stabilize the Pd(0) catalyst, preventing aggregation into inactive palladium black.[12] Electron-rich, bulky phosphines like P(t-Bu)₃ can enhance the rate of oxidative addition, especially for less reactive bromides.[13] Bidentate ligands like dppf are robust and can improve catalyst stability and lifetime.[13] |
| Base | Organic: Triethylamine (Et₃N), DIPEA Inorganic: K₂CO₃, NaOAc, Cs₂CO₃, K₃PO₄ | The base is crucial for regenerating the Pd(0) catalyst.[9] Organic amines are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in polar aprotic solvents and can be advantageous if the substrate is sensitive to amines. |
| Solvent | Polar Aprotic: DMF, DMAc, NMP, Acetonitrile (MeCN) Ethers: Dioxane, THF | High-boiling polar aprotic solvents like DMF or DMAc are most common as they effectively solvate the catalyst complex and reagents, often facilitating the reaction at elevated temperatures.[11][13] |
| Alkene Partner | Acrylates, Styrenes, Acrylonitrile | Electron-deficient alkenes (e.g., butyl acrylate, styrene) are generally more reactive in the Heck reaction.[2] Typically, 1.2 to 1.5 equivalents are used to ensure complete consumption of the aryl bromide. |
| Additives | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalysts like TBAB can be beneficial, particularly in reactions with inorganic bases, to increase reaction rates and yields.[14][15] |
| Temperature | 80 - 140 °C | The reaction often requires heating to overcome the activation energy for oxidative addition and other steps. The optimal temperature depends on the reactivity of the substrate and the stability of the catalyst.[13] |
Detailed Experimental Protocol: Heck Coupling of 7-Bromo-4-methyl-1H-indazole with n-Butyl Acrylate
This protocol provides a robust starting point for the vinylation of 7-Bromo-4-methyl-1H-indazole.
Materials & Reagents
-
7-Bromo-4-methyl-1H-indazole (1.0 eq)
-
n-Butyl acrylate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 eq, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Reaction Setup & Execution
Caption: Step-by-step experimental workflow for the Heck reaction.
-
Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add 7-Bromo-4-methyl-1H-indazole, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by the addition of n-butyl acrylate.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts, wash with brine to remove residual DMF, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Inactivity: Impure reagents (especially water or oxygen) can poison the catalyst. | Ensure all reagents and solvents are anhydrous. Thoroughly degas the solvent by sparging with an inert gas before use.[12] |
| Insufficient Temperature: The reaction may have a high activation energy. | Incrementally increase the reaction temperature (e.g., to 120-130 °C), while monitoring for potential decomposition. | |
| Substrate Inhibition: The NH of the indazole can coordinate to the palladium center, inhibiting its activity.[12] | Consider N-protection of the indazole (e.g., with a BOC or SEM group) if other methods fail. Alternatively, try a different ligand/base combination. | |
| Formation of Palladium Black | Catalyst Aggregation: The Pd(0) species is unstable and can aggregate if not properly stabilized by ligands. | Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 PPh₃:Pd). Ensure the reaction is conducted under a strict inert atmosphere.[12][16] |
| Dehalogenation of Starting Material | Proto-dehalogenation: The Ar-Pd(II)-Br intermediate is reduced before coupling. | This can be problematic with some substrates. Adding a phase-transfer catalyst like TBAB has been shown to suppress this side reaction in similar systems.[14][15] |
| Alkene Isomerization | Reversible β-Hydride Elimination: The re-addition of the H-Pd-X species to the product can lead to isomerization. | Adding silver salts (e.g., Ag₂CO₃) can sometimes minimize this by promoting an irreversible reductive elimination.[9][17] |
References
-
BYJU'S. Heck Reaction Mechanism. [Link]
-
SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. [Link]
-
Wikipedia. Heck reaction. [Link]
-
National Institutes of Health (NIH). (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
Royal Society of Chemistry (RSC). (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Wipf Group, University of Pittsburgh. (2007). Basic Principles - Heck Reactions. [Link]
-
Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Royal Society of Chemistry (RSC). (2016). Heck Coupling. [Link]
-
National Institutes of Health (NIH). (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
-
Royal Society of Chemistry (RSC). (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
Xi'an Jiaotong University. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
-
Royal Society of Chemistry (RSC). (2022). CHAPTER 11: Heck Reactions. [Link]
-
National Institutes of Health (NIH). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
ACS Publications. (2002). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]
-
Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
-
Myers Group, Harvard University. The Heck Reaction. [Link]
-
ResearchGate. Heck coupling reaction between bromo/iodoanisoles and acrylates. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
ACS Publications. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
National Institutes of Health (NIH). (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
Reddit. (2021). Practical Heck Reaction problems!. [Link]
-
MDPI. (2017). Heck Reaction—State of the Art. [Link]
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 17. people.uniurb.it [people.uniurb.it]
Application Notes & Protocols: The Strategic Use of 7-Bromo-4-methyl-1H-indazole in the Synthesis of Kinase Inhibitors
Introduction: The Indazole Scaffold and the Rise of a Privileged Building Block
In the landscape of modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors, the indazole core has emerged as a "privileged scaffold."[1] Its unique bicyclic aromatic structure, featuring two adjacent nitrogen atoms, provides a rigid framework capable of forming critical hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of the natural ATP ligand.[2] Many successful FDA-approved kinase inhibitors, such as Pazopanib (VEGFR inhibitor) and Axitinib (VEGFR/PLK4 inhibitor), feature this core, underscoring its therapeutic relevance.[1][3]
Within this important class of heterocycles, 7-Bromo-4-methyl-1H-indazole has become a particularly valuable and strategic starting material. Its utility stems from the bromine atom at the C7 position, which serves as a versatile synthetic handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The methyl group at the C4 position provides an additional point of substitution for modulating potency, selectivity, and pharmacokinetic properties.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 7-Bromo-4-methyl-1H-indazole. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction optimization and mechanistic considerations.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The primary strategy for elaborating the 7-Bromo-4-methyl-1H-indazole core involves leveraging the C7-Br bond as a reactive site for palladium-catalyzed cross-coupling reactions. This approach is highly favored due to its broad functional group tolerance, reliability, and the vast commercial availability of coupling partners.[2]
The Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is the cornerstone method for functionalizing the C7 position of the indazole ring.[4] This reaction creates a new carbon-carbon bond between the indazole core (an aryl halide) and a wide variety of aryl or heteroaryl boronic acids or esters.[5]
Why this choice? The Suzuki reaction is exceptionally robust and tolerant of the unprotected N-H group on the indazole ring, often eliminating the need for protection/deprotection steps, which shortens synthetic routes and improves overall yield.[6][7] The resulting bi-aryl structures are frequently found in potent kinase inhibitors, where the newly introduced aromatic ring can access additional binding pockets or serve as an attachment point for solvent-exposed linkers.
Diagram 1: General Workflow for Kinase Inhibitor Synthesis
This diagram illustrates the central role of 7-Bromo-4-methyl-1H-indazole as a starting material, which undergoes a key Suzuki-Miyaura coupling step to generate a diverse library of advanced intermediates, leading to final kinase inhibitor candidates.
Caption: General workflow using Suzuki coupling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Insight
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Diagram 2: The Palladium-Catalyzed Suzuki-Miyaura Cycle
This diagram details the key steps of the Suzuki-Miyaura catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 7-bromoindazole, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The aryl group from the boronic acid (which is activated by a base) is transferred to the palladium center, displacing the bromide ion. The choice of base is critical here; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.[6]
-
Reductive Elimination: The two organic fragments (the indazole and the new aryl group) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Experimental Protocol: Synthesis of a 7-Aryl-4-methyl-1H-indazole Intermediate
This protocol provides a robust, field-tested method for the Suzuki-Miyaura coupling of 7-Bromo-4-methyl-1H-indazole with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Bromo-4-methyl-1H-indazole | >97% | Commercial | Starting material. |
| (4-Methoxyphenyl)boronic acid | >98% | Commercial | Example coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) | >99% | Commercial | Pd(PPh₃)₄, catalyst. |
| Cesium Carbonate (Cs₂CO₃) | >99% | Commercial | Anhydrous, preferred base. |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent. |
| Ethanol (EtOH) | Anhydrous | Commercial | Co-solvent. |
| Deionized Water | N/A | In-house | Degassed. |
| Diethyl Ether | ACS Grade | Commercial | For extraction. |
| Brine | Saturated | In-house | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For chromatography. |
Step-by-Step Methodology
Rationale: The following procedure uses a well-established catalyst/base/solvent system that has proven effective for coupling on the unprotected indazole core.[6][7] The use of a mixed aqueous-organic solvent system (Dioxane/EtOH/H₂O) facilitates the dissolution of both the organic substrates and the inorganic base. Cesium carbonate is often superior to other bases like K₂CO₃ as it is more soluble and can accelerate the transmetalation step.
-
Reaction Setup: To a 50 mL round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add 7-Bromo-4-methyl-1H-indazole (1.0 mmol, 211 mg).
-
Add Coupling Partner & Base: Add the (4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg, 1.2 equiv.) and Cesium Carbonate (1.3 mmol, 423 mg, 1.3 equiv.).
-
Add Catalyst: Add Tetrakis(triphenylphosphine)palladium(0) (0.1 mmol, 115 mg, 10 mol%).
-
Expert Insight: The bright yellow color of Pd(PPh₃)₄ is a good indicator of its quality. If it appears brownish, its activity may be compromised. Handle catalysts under an inert atmosphere (e.g., in a glovebox or under a stream of argon) if possible to prevent oxidation.
-
-
Add Solvents: Add 1,4-Dioxane (6 mL), Ethanol (3 mL), and degassed deionized water (1 mL). The solvent ratio is critical for reaction performance.[6]
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Heating & Reaction Monitoring:
-
Conventional Heating: Place the flask in a pre-heated oil bath at 100-120 °C.
-
Microwave Heating: Heat the reaction in a microwave reactor to 140 °C for 2-4 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-indazole is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or diethyl ether (30 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 7-(4-methoxyphenyl)-4-methyl-1H-indazole product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Field Insights & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficient Degassing3. Poor quality boronic acid | 1. Use a fresh bottle of catalyst or a different catalyst system (e.g., PdCl₂(dppf)).2. Ensure the reaction mixture is thoroughly degassed before heating.3. Boronic acids can dehydrate to form unreactive anhydrides (boroxines). Use fresh, high-quality boronic acid. |
| Formation of Side Products | 1. Homo-coupling of boronic acid2. Debromination of starting material | 1. This can occur at high temperatures or with excess catalyst. Reduce catalyst loading or reaction temperature.2. This suggests a competing hydro-debromination pathway. Ensure the base is fully dissolved and the reaction is run under inert conditions. |
| Difficulty in Purification | Residual palladium catalyst or ligands | After the work-up, you can filter the crude organic solution through a small plug of Celite® or silica to remove some baseline impurities and residual palladium before final purification. |
Conclusion
7-Bromo-4-methyl-1H-indazole is a powerful and versatile building block for the synthesis of kinase inhibitors. Its strategic value lies in the C7-bromo handle, which is readily functionalized via robust and well-understood palladium-catalyzed reactions like the Suzuki-Miyaura coupling. By understanding the underlying mechanisms and optimizing reaction conditions as detailed in these notes, researchers can efficiently generate diverse libraries of novel indazole-based compounds, accelerating the discovery of next-generation targeted therapies.
References
- Shokat Lab, UCSF. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz.
- RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
- PMC. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
- PMC - NIH. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- NIH. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Sources
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- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Detailed Guide to the Regioselective N-alkylation of 7-Bromo-4-methyl-1H-indazole
Abstract
The N-alkylation of indazoles is a cornerstone transformation in medicinal chemistry, yielding scaffolds with significant therapeutic potential. However, the ambident nucleophilic nature of the indazole ring presents a persistent challenge in controlling regioselectivity between the N1 and N2 positions. This guide provides a comprehensive overview and detailed experimental protocols for the selective N-alkylation of 7-Bromo-4-methyl-1H-indazole, a key intermediate in the synthesis of various bioactive molecules. We will delve into the mechanistic underpinnings that govern regioselectivity, offering field-proven insights to guide researchers, scientists, and drug development professionals in achieving high yields of the desired N-alkylated regioisomer.
Introduction: The Significance of N-Alkylated Indazoles
N-alkylated indazoles are a privileged motif in modern drug discovery, frequently serving as bioisosteres for indoles or as key pharmacophores in their own right.[1][2] The specific regioisomer, whether N1 or N2-substituted, can have a profound impact on the pharmacological activity and pharmacokinetic properties of a molecule. Consequently, the development of robust and regioselective alkylation methods is of paramount importance to avoid tedious and often low-yielding chromatographic separations of isomeric mixtures.[3][4]
The subject of this guide, 7-Bromo-4-methyl-1H-indazole, is a versatile building block used in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.[5] The substituents on this indazole core—a bromine atom at the 7-position and a methyl group at the 4-position—introduce electronic and steric factors that influence the outcome of N-alkylation, making a careful selection of reaction conditions essential.
The Challenge of Regioselectivity: N1 vs. N2 Alkylation
The N-alkylation of an indazole typically proceeds via deprotonation of the N-H proton by a base to form an indazolide anion. This anion exhibits resonance, with the negative charge delocalized between the N1 and N2 positions. The subsequent reaction with an alkylating agent can therefore occur at either nitrogen, leading to a mixture of N1 and N2-alkylated products.
The final ratio of these isomers is a delicate interplay of several factors:
-
Base and Solvent System: This is arguably the most critical factor. The choice of base and solvent determines the nature of the ion pair (tight vs. solvent-separated) which in turn can influence the accessibility of the N1 and N2 positions.[4][6]
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, potentially favoring N2 alkylation.
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the two nitrogen atoms. For instance, electron-withdrawing groups at the C7 position have been shown to promote N2 regioselectivity.[3][7][8]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[9] Reaction conditions that allow for equilibration can favor the formation of the more stable N1-substituted product.[6]
Below is a diagram illustrating the general N-alkylation reaction and the resulting regioisomers.
Caption: General reaction scheme for the N-alkylation of 7-Bromo-4-methyl-1H-indazole.
Experimental Protocols
The following protocols are designed to provide a high degree of regioselectivity for the N-alkylation of 7-Bromo-4-methyl-1H-indazole. It is imperative that all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the base and unwanted side reactions.
Protocol 1: Highly Selective N1-Alkylation
This protocol leverages the well-established efficacy of sodium hydride (NaH) in tetrahydrofuran (THF) to achieve high N1-selectivity. This combination is believed to favor the formation of a tight ion pair, which sterically shields the N2 position and directs the alkylating agent to the N1 position.[3][4][6][7]
Materials:
-
7-Bromo-4-methyl-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-Bromo-4-methyl-1H-indazole (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable. Handle with extreme care. Hydrogen gas is evolved during the addition.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated product.
Protocol 2: Conditions Favoring N2-Alkylation
Achieving high N2 selectivity can be more challenging and is often substrate-dependent. For indazoles with electron-withdrawing groups at the C7 position, N2-alkylation is often favored.[3][7][8] While the 7-bromo substituent is electron-withdrawing, the overall electronic and steric effects of the 7-bromo and 4-methyl groups will influence the outcome. Another approach for selective N2-alkylation involves using alkyl 2,2,2-trichloroacetimidates as the alkylating agent under acidic conditions.[10][11]
The following is a general protocol using a common alternative to the NaH/THF system, which may favor N2-alkylation or provide a different N1/N2 ratio that can be separated. Conditions using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often lead to mixtures, but can sometimes favor the N2 isomer depending on the specific substrate.[1]
Materials:
-
7-Bromo-4-methyl-1H-indazole
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv.)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 7-Bromo-4-methyl-1H-indazole (1.0 equiv) and anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Add finely powdered and dried K₂CO₃ (2.0 equiv) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 equiv) to the mixture.
-
Heat the reaction to 50-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Data Summary and Comparison
The choice of reaction conditions has a profound impact on the regioselectivity of the N-alkylation of indazoles. The following table summarizes expected outcomes based on literature precedents for substituted indazoles.
| Condition | Base | Solvent | Typical Outcome | Rationale |
| Protocol 1 | NaH | THF | High N1-selectivity | Formation of a tight sodium-chelated ion pair sterically hinders the N2 position.[4][7] |
| Protocol 2 | K₂CO₃ | DMF | Mixture of N1 and N2 isomers | Weaker base and polar aprotic solvent lead to less defined ion pairing, allowing for reaction at both N1 and N2.[1] |
| Alternative | Cs₂CO₃ | Dioxane | High N1-selectivity | The large cesium cation can effectively chelate, directing alkylation to the N1 position.[12][13] |
Experimental Workflow and Characterization
A systematic workflow is crucial for the successful synthesis, purification, and characterization of the N-alkylated indazole products.
Caption: A typical experimental workflow for the N-alkylation of 7-Bromo-4-methyl-1H-indazole.
Characterization: The unambiguous assignment of the N1 and N2 regioisomers is critical and is typically achieved using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[4] In the HMBC spectrum, a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring confirms the N1 isomer, while a correlation to the C3 carbon can indicate the N2 isomer.
Conclusion
The regioselective N-alkylation of 7-Bromo-4-methyl-1H-indazole is a tractable yet nuanced synthetic challenge. By carefully selecting the base and solvent system, researchers can exert significant control over the reaction's outcome. The use of sodium hydride in THF remains a highly reliable method for achieving N1-selectivity. For access to the N2 isomer, alternative conditions may need to be explored and optimized. The protocols and insights provided in this guide offer a robust starting point for scientists engaged in the synthesis of novel indazole-based compounds for drug discovery and development.
References
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link][3][4][6][7][8]
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University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
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Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
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National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
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RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
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RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
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Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
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Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
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WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]
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Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
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ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
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National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
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ResearchGate. (2022). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
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Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 7-Bromo-4-methyl-1H-indazole
Introduction: The Strategic Importance of the Indazole Scaffold and C-7 Functionalization
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The functionalization of the indazole ring is therefore of paramount importance in drug discovery and development. Specifically, the C-7 position of the indazole core is a key vector for structural modification, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the targeted functionalization of heteroaryl halides, and 7-Bromo-4-methyl-1H-indazole is an excellent substrate for such transformations.[4][5]
This comprehensive guide provides detailed protocols and expert insights into the palladium-catalyzed cross-coupling of 7-Bromo-4-methyl-1H-indazole with a range of coupling partners. We will delve into the mechanistic underpinnings of these reactions, offer practical, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and provide a troubleshooting guide to navigate common experimental challenges.
Core Concepts: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are cornerstone of modern organic synthesis.[6] These reactions universally proceed through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8] A generalized catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-Bromo-4-methyl-1H-indazole to form a Pd(II) intermediate.[8]
-
Transmetalation (for Suzuki) or Coordination/Deprotonation (for Buchwald-Hartwig and Sonogashira): The coupling partner (e.g., an organoboron reagent, an amine, or an alkyne) is delivered to the palladium center.[7]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[9]
The choice of ligands, base, and solvent is critical for the efficiency and success of each step in the catalytic cycle.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[10][11] In the context of 7-Bromo-4-methyl-1H-indazole, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the C-7 position.
Mechanistic Insight
The catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the 7-bromoindazole to a Pd(0) complex. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center, a process that is typically facilitated by a base. Reductive elimination then yields the C-7 arylated indazole and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-4-methyl-1H-indazole
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 7-bromoindazoles.[12]
Materials:
-
7-Bromo-4-methyl-1H-indazole
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 7-Bromo-4-methyl-1H-indazole (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4-methyl-1H-indazole.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | ~90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | ~88 |
Yields are approximate and may vary depending on the specific substrate and reaction conditions.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[9][13][14] This reaction is particularly valuable for introducing primary and secondary amine functionalities at the C-7 position of 7-Bromo-4-methyl-1H-indazole.
Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination commences with the oxidative addition of the 7-bromoindazole to a Pd(0) complex.[14] The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base generates a palladium amide complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromo-4-methyl-1H-indazole
This protocol is based on general procedures for the Buchwald-Hartwig amination of heteroaryl bromides.[16]
Materials:
-
7-Bromo-4-methyl-1H-indazole
-
Primary or secondary amine (1.5 equivalents)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol).
-
Add toluene (2 mL) and stir for 5 minutes to form the catalyst complex.
-
Add 7-Bromo-4-methyl-1H-indazole (1.0 mmol), the amine (1.5 mmol), and sodium tert-butoxide (2.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 16-24 hours, with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-4-methyl-1H-indazole.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 16 | ~80 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 20 | ~75 |
| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 18 | ~82 |
Yields are approximate and may vary depending on the specific substrate and reaction conditions.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[17][18] This reaction is an efficient method for installing alkynyl groups at the C-7 position of 7-Bromo-4-methyl-1H-indazole.
Mechanistic Insight
The Sonogashira coupling involves a dual catalytic system of palladium and copper.[19] The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 7-bromoindazole to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then affords the 7-alkynylindazole and regenerates the Pd(0) catalyst.
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 7-Bromo-4-methyl-1H-indazole
This protocol is based on standard Sonogashira coupling procedures.[17]
Materials:
-
7-Bromo-4-methyl-1H-indazole
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 7-Bromo-4-methyl-1H-indazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add THF (5 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.5 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture at 60 °C for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-alkynyl-4-methyl-1H-indazole.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 8 | ~90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 70 | 10 | ~85 |
| 3 | 1-Hexyne | PdCl₂(dppf) / CuI | Et₃N | DMF | 80 | 6 | ~88 |
Yields are approximate and may vary depending on the specific substrate and reaction conditions.
IV. Best Practices and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst. Ensure an inert atmosphere is maintained. |
| Insufficiently strong base | For Suzuki, consider stronger bases like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, NaOtBu or K₃PO₄ are often effective. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Side Products | Homocoupling of boronic acid (Suzuki) | Use a lower catalyst loading. Ensure slow addition of the boronic acid. |
| Dehalogenation of the starting material | Use a less polar solvent. Ensure the reaction is not overheated. | |
| Difficulty in Product Isolation | Emulsion formation during workup | Add brine to the aqueous layer to break the emulsion. |
| Co-elution of product with impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 7-Bromo-4-methyl-1H-indazole. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient and versatile pathways to a wide range of C-7 substituted indazoles, which are valuable building blocks in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to successfully implement these powerful transformations in their own laboratories.
References
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Ben-Yahia, A., Naas, M., El Brahmi, N., El Kazzouli, S., Majoral, J. P., Essassi, E. M., & Guillaumet, G. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304–309. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Application Note: Strategic Use of Bromo-Indazoles in the Synthesis of Lenacapavir Intermediates
Abstract
Lenacapavir (GS-6207), a first-in-class, long-acting HIV capsid inhibitor, represents a significant advancement in antiretroviral therapy.[1][2] Its complex molecular architecture necessitates a robust and efficient synthetic strategy, particularly for the construction of its core heterocyclic systems. This application note provides a detailed guide for researchers and drug development professionals on the synthesis of key Lenacapavir intermediates, with a focus on the strategic utilization of bromo-indazoles as versatile chemical handles. We will explore the synthesis of essential bromo-indazole building blocks, the critical role of N-protection, and the application of palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura and Sonogashira couplings—to assemble the advanced molecular framework of Lenacapavir. The protocols herein are designed to be scalable and reproducible, supported by mechanistic insights and troubleshooting guidance to ensure successful implementation.
Introduction: The Bromo-Indazole as a Strategic Linchpin
The indazole moiety is a privileged heterocyclic structure found in numerous biologically active compounds.[3] In the context of Lenacapavir, the functionalized indazole core is crucial for its potent inhibitory activity. The synthesis of such a complex molecule is a multi-step process, often converging on the coupling of several key fragments.[4] Bromo-indazoles serve as ideal precursors in this strategy. The bromine atom provides a reactive site for transition metal-catalyzed cross-coupling reactions, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. This approach enables the late-stage introduction of molecular complexity, a highly desirable feature in pharmaceutical process development.
This guide will first detail the synthesis of two critical bromo-indazole building blocks. Subsequently, it will cover the essential technique of N-protection to direct regioselectivity, followed by detailed protocols for palladium-catalyzed coupling reactions that form the backbone of advanced Lenacapavir intermediates.
Synthesis of Key Bromo-Indazole Building Blocks
The efficient preparation of the starting bromo-indazole is paramount. The choice of route often depends on the required substitution pattern and scalability. Below are protocols for two key intermediates.
Protocol 2.1: Large-Scale Synthesis of 6-Bromo-1H-indazole
This protocol is based on the diazotization of 4-bromo-2-methylaniline followed by cyclization, a method well-suited for industrial applications due to its scalability.[5]
Workflow for 6-Bromo-1H-indazole Synthesis
Caption: Synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.
Experimental Protocol:
-
Step 1: Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 equiv, e.g., 95.0 g) in chloroform (approx. 7.4 L/kg). Cool the solution and add acetic anhydride (1.1 equiv) while maintaining the temperature below 40°C.[5]
-
Step 2: Diazotization and Cyclization: To the resulting mixture, add potassium acetate (0.3 equiv) followed by isoamyl nitrite (1.5 equiv). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours until reaction completion is confirmed by TLC or LC-MS.[5]
-
Step 3: Work-up and Hydrolysis: Cool the mixture to 25°C and remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis.[5]
-
Step 4: Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-Bromo-1H-indazole.[5]
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-methylaniline | [5] |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl | [5] |
| Solvent | Chloroform, Heptane | [5] |
| Reaction Temperature | Reflux at 68°C | [5] |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | [5] |
Protocol 2.2: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
This intermediate is a heterocyclic fragment used directly in a known synthesis of Lenacapavir.[6][7][8] The described route starts from inexpensive 2,6-dichlorobenzonitrile and is advantageous as it avoids the need for column chromatography.[6]
Experimental Protocol:
-
Step 1: Regioselective Bromination: Dissolve 2,6-dichlorobenzonitrile (1.0 equiv) in concentrated sulfuric acid. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature. The mild bromination conditions afford 3-bromo-2,6-dichlorobenzonitrile in high yield (76-81%).[6]
-
Step 2: Cyclization with Hydrazine: The brominated intermediate is reacted with hydrazine in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF). This step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism to form the indazole ring.[6] The regioselective cyclization affords the desired 7-bromo-4-chloro-1H-indazol-3-amine.
-
Step 3: Isolation: The product can be isolated via precipitation and filtration, yielding material with purity up to 98% without chromatography. The overall isolated yield for the two steps is in the range of 38-45%.[6][7]
| Parameter | Value | Reference |
| Starting Material | 2,6-dichlorobenzonitrile | [6][7][8] |
| Key Reagents | N-Bromosuccinimide (NBS), H₂SO₄, Hydrazine | [6] |
| Key Advantage | Chromatography-free purification | [6] |
| Overall Yield | 38-45% | [6][7][8] |
The Imperative of N-Protection: Directing Regioselectivity
The indazole ring contains two nitrogen atoms (N-1 and N-2), and the N-H proton is acidic. In many reactions, particularly metal-catalyzed couplings, the presence of the free N-H can lead to a mixture of N-1 and N-2 substituted products or catalyst deactivation.[9] Therefore, protection of one nitrogen atom is crucial to ensure regioselectivity and achieve high yields in subsequent C-C bond-forming reactions.
The tert-butyloxycarbonyl (Boc) group is a common and effective choice. It can be readily installed and is stable to many coupling conditions, yet can be removed under mild acidic or basic conditions.[10] Intriguingly, under certain microwave-assisted Suzuki coupling conditions, the Boc group can be cleaved in situ, providing the unprotected coupled product directly.[11]
Protocol 3.1: General Procedure for Boc-Protection of a Bromo-Indazole
-
Reagent Preparation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the bromo-indazole (1.0 equiv) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base and Catalyst: Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equiv).[10]
-
Addition of Boc Anhydride: Cool the solution to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected bromo-indazole. The product may require purification by column chromatography.[12]
Core Elaboration via Palladium-Catalyzed Cross-Coupling
With the bromo-indazole building block in hand, palladium-catalyzed cross-coupling reactions are employed to construct the carbon skeleton of the target intermediate.
Suzuki-Miyaura Coupling: Forging Aryl-Indazole Bonds
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[13] It involves the coupling of an organic halide (the bromo-indazole) with an organoboron species (a boronic acid or ester) catalyzed by a palladium(0) complex.[3] This reaction is central to assembling the bi-aryl structures within Lenacapavir.[4]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The Palladium-catalyzed cycle for the Suzuki-Miyaura reaction.
Protocol 4.1.1: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the N-protected bromo-indazole (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), and the phosphine ligand (if required by the catalyst).[14][15]
-
Solvent Degassing (Crucial Step): Add a degassed solvent system (e.g., DME/water, toluene/water, or 1,4-dioxane/water).[3][14] Degassing (e.g., by sparging with argon or nitrogen for 15-30 minutes) is critical to remove dissolved oxygen, which can cause oxidative degradation of the catalyst and lead to the unwanted homocoupling of the boronic acid.[15]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-10 mol%) under a positive pressure of inert gas.[14]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and monitor progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.[15]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for coupling a terminal alkyne with an aryl or vinyl halide.[16] It typically uses a palladium catalyst and a copper(I) co-catalyst. This reaction is explicitly used in the synthesis of Lenacapavir to install a key butynyl side chain.[1]
Protocol 4.2.1: General Procedure for Sonogashira Coupling
-
Reagent Setup: In a Schlenk flask under an inert atmosphere, combine the N-protected bromo-indazole (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent such as THF or DMF.[17][18]
-
Addition of Base and Alkyne: Add a suitable base, typically an amine like triethylamine or diisopropylethylamine (which can also serve as the solvent), followed by the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed. The relative reactivity of halogens (I > Br >> Cl) can be exploited for selective, sequential couplings on di-halogenated substrates.[16][17]
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then subjected to an aqueous work-up and extracted with an organic solvent. Purification is achieved by column chromatography.
Integrated Synthetic Strategy
The protocols described above are not isolated procedures but rather sequential steps in a broader synthetic strategy. A typical workflow for constructing a complex Lenacapavir intermediate involves the synthesis of a specific bromo-indazole, its N-protection, and then a series of palladium-catalyzed cross-coupling reactions to build the final molecular architecture before final deprotection and API formation steps.
Strategic Workflow for Lenacapavir Intermediate Synthesis
Caption: High-level workflow from a starting material to a core fragment.
Conclusion
Bromo-indazoles are invaluable intermediates in the synthesis of Lenacapavir. Their strategic use as reactive handles in palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions allows for the efficient and controlled assembly of the drug's complex molecular structure. The protocols and mechanistic insights provided in this application note offer a robust foundation for researchers engaged in the synthesis of Lenacapavir and other complex pharmaceutical agents, underscoring the power of modern synthetic organic chemistry in advancing human health.
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Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]
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Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-methyl-1H-indazole Derivatives
Introduction: The Strategic Importance of 7-Bromo-4-methyl-1H-indazole in Modern Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3][4][5] Specifically, the 7-Bromo-4-methyl-1H-indazole moiety serves as a critical building block for the synthesis of highly targeted therapeutics. The strategic placement of the bromine atom at the 7-position and the methyl group at the 4-position provides key points for molecular elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. The development of robust and scalable synthetic routes to this key intermediate is therefore of paramount importance to support the demands of drug development programs, from discovery to commercial production.[6]
This comprehensive guide provides detailed protocols and expert insights into the large-scale synthesis of 7-Bromo-4-methyl-1H-indazole, addressing the critical aspects of regioselectivity, process safety, and scalability.
Synthetic Strategy: A Two-Pronged Approach to a Key Intermediate
Two primary retrosynthetic pathways have been identified as the most viable for the large-scale production of 7-Bromo-4-methyl-1H-indazole. The selection of the optimal route will depend on factors such as the availability of starting materials, cost considerations, and the specific capabilities of the manufacturing facility.
Route A: Regioselective Bromination of 4-methyl-1H-indazole
This approach commences with the synthesis of the 4-methyl-1H-indazole core, followed by a regioselective bromination. The success of this route hinges on controlling the bromination to favor the C7 position over other potentially reactive sites on the indazole ring.[7]
Route B: Indazole Ring Formation from a Pre-functionalized Aniline
This convergent strategy involves the synthesis of a substituted aniline precursor that already bears the requisite bromo and methyl functionalities. Subsequent cyclization to form the indazole ring offers a high degree of control over the final substitution pattern.
Below, we provide a detailed protocol for the more convergent and often more regioselective Route B .
Visualizing the Synthetic Workflow: Route B
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Protecting Group Strategies for 7-Bromo-4-methyl-1H-indazole: An Application Guide for Researchers
Introduction: Navigating the Regiochemistry of a Privileged Scaffold
The indazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The strategic manipulation of this bicyclic heterocycle often necessitates the use of protecting groups for its nitrogen atoms to control regioselectivity in subsequent functionalization reactions. For drug development professionals, the choice of an appropriate N-protecting group for substituted indazoles like 7-Bromo-4-methyl-1H-indazole is a critical decision that can significantly impact synthetic efficiency, overall yield, and the purity of intermediates.[4]
This technical guide provides a comprehensive overview of protecting group strategies tailored for 7-Bromo-4-methyl-1H-indazole. We will delve into the nuanced interplay of steric and electronic factors that govern the N1 versus N2 regioselectivity of protection and provide detailed, field-proven protocols for the application and removal of key protecting groups. This document is intended to serve as a practical resource for researchers, scientists, and process chemists engaged in the synthesis of complex molecules featuring the 7-Bromo-4-methyl-1H-indazole scaffold.
Understanding the Landscape: N1 vs. N2 Isomerism in Substituted Indazoles
The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be functionalized. The resulting N-substituted indazoles are distinct regioisomers with different chemical and physical properties. The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer.[2] However, the outcome of N-alkylation or N-acylation is not always dictated by thermodynamic stability and can be highly dependent on the reaction conditions, the nature of the electrophile, and the substitution pattern on the indazole core.[1][2][3]
For 7-substituted indazoles, the regioselectivity of N-functionalization is particularly sensitive to the electronic nature of the substituent. Electron-withdrawing groups at the C7 position, such as nitro or carboxylate, have been shown to favor the formation of the N2-alkylated product.[1][2][3] In the case of 7-Bromo-4-methyl-1H-indazole, the bromine atom at C7 exerts an electron-withdrawing inductive effect, which could favor N2 protection. Conversely, the methyl group at C4 is electron-donating and its steric bulk might influence the accessibility of the N1 position.
Strategic Selection of Protecting Groups
The ideal protecting group should be introduced in high yield, stable to a range of reaction conditions, and removed selectively under mild conditions without affecting other functional groups.[5][6][7] For 7-Bromo-4-methyl-1H-indazole, two protecting groups stand out for their utility and well-documented performance in indazole chemistry: the tert-butyloxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.
The Boc Group: A Versatile and Readily Cleavable Option
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for nitrogen-containing heterocycles due to its general stability to a variety of non-acidic reagents and its facile removal under acidic conditions.[4][8]
Causality of Experimental Choices: The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a standard and highly effective method for the introduction of the Boc group.[4] DMAP acts as a nucleophilic catalyst, accelerating the reaction. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) ensures good solubility of the reagents and starting material.
Deprotection of the N-Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide. This process is generally clean and high-yielding. It is important to note that basic conditions, such as sodium methoxide in methanol, can also be employed for Boc deprotection, offering an orthogonal strategy if acid-sensitive functional groups are present elsewhere in the molecule.[4][9]
The SEM Group: Directing N2-Protection and Enabling C3-Functionalization
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another valuable protecting group for indazoles, often exhibiting a preference for N2-protection under specific conditions.[10][11][12] This regioselectivity is particularly useful when subsequent functionalization at the C3 position is desired, as the N2-SEM group can direct lithiation to this position.[10][11][12]
Causality of Experimental Choices: The introduction of the SEM group is typically achieved using SEM-Cl in the presence of a base. While strong bases like sodium hydride (NaH) can lead to a mixture of N1 and N2 isomers, the use of a bulky, non-nucleophilic amine base such as dicyclohexylmethylamine in THF has been reported to favor N2-protection of indazoles.[4][11] This selectivity is attributed to steric hindrance, where the bulky base facilitates the reaction at the more accessible N2 position.
Deprotection of the SEM group can be accomplished under acidic conditions (e.g., aqueous HCl in ethanol) or, more commonly, with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.[10][11] The fluoride-mediated cleavage is particularly mild and orthogonal to many other protecting groups, making it a highly attractive feature of the SEM group.[13]
Comparative Analysis of Protecting Group Strategies
To facilitate the selection of the most appropriate protecting group for a given synthetic route, the following table summarizes the key features of the Boc and SEM groups for the protection of 7-Bromo-4-methyl-1H-indazole.
| Feature | tert-Butyloxycarbonyl (Boc) | 2-(Trimethylsilyl)ethoxymethyl (SEM) |
| Typical Regioselectivity | Often a mixture of N1 and N2, but can be influenced by conditions. N1 is frequently the major product under thermodynamic control. | Can be directed to N2 with bulky bases.[4][11] |
| Introduction Conditions | (Boc)₂O, TEA, DMAP in DCM or THF.[4] | SEM-Cl, dicyclohexylmethylamine in THF for N2 selectivity.[4][11] |
| Stability | Stable to mild bases and nucleophiles. Labile to strong acids.[4] | Stable to a wide range of conditions, including some organometallic reagents.[13] |
| Deprotection Conditions | Acidic: TFA in DCM; HCl in dioxane/methanol.[4][8] Basic: NaOMe in MeOH.[4] | Fluoride-based: TBAF in THF.[10][11] Acidic: Aqueous HCl in EtOH.[10][11] |
| Key Advantages | Readily available reagents, straightforward protection and deprotection, well-established protocols. | N2-selectivity enables C3-functionalization, mild fluoride-mediated deprotection offers orthogonality.[10][11][12] |
| Potential Considerations | Acid lability may not be compatible with acid-sensitive substrates. | Higher cost of SEM-Cl compared to (Boc)₂O. Deprotection can sometimes be sluggish.[14] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific applications and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: N-Boc Protection of 7-Bromo-4-methyl-1H-indazole
This protocol describes a general procedure for the Boc protection of 7-Bromo-4-methyl-1H-indazole, which may yield a mixture of N1 and N2 isomers that can be separated by chromatography.
Materials:
-
7-Bromo-4-methyl-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 7-Bromo-4-methyl-1H-indazole (1.0 equiv) in anhydrous DCM, add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.
Protocol 2: N-Boc Deprotection (Acidic Conditions)
Materials:
-
N-Boc protected 7-Bromo-4-methyl-1H-indazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected indazole (1.0 equiv) in DCM.
-
Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 7-Bromo-4-methyl-1H-indazole.
Protocol 3: N2-Selective SEM Protection of 7-Bromo-4-methyl-1H-indazole
This protocol is adapted from general procedures for N2-selective SEM protection of indazoles.[4][11]
Materials:
-
7-Bromo-4-methyl-1H-indazole
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Dicyclohexylmethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
0.5 N aqueous sodium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 7-Bromo-4-methyl-1H-indazole (1.0 equiv) in anhydrous THF, add dicyclohexylmethylamine (1.2 equiv).
-
Add SEM-Cl (1.2 equiv) via syringe.
-
Stir the mixture at room temperature for 3-6 hours, monitoring by TLC.
-
Dilute the reaction mixture with ethyl acetate and quench with 0.5 N aqueous NaOH.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 4: N-SEM Deprotection (Fluoride-Mediated)
Materials:
-
N-SEM protected 7-Bromo-4-methyl-1H-indazole
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the N-SEM protected indazole (1.0 equiv) in THF.
-
Add a 1 M solution of TBAF in THF (2-3 equiv).
-
Reflux the mixture until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 7-Bromo-4-methyl-1H-indazole.
Visualization of Synthetic Strategies
The following diagrams illustrate the key protection and deprotection workflows described in this guide.
Caption: General workflows for the protection and deprotection of 7-Bromo-4-methyl-1H-indazole.
Caption: Decision-making framework for selecting a protecting group strategy.
Conclusion
The regioselective protection of 7-Bromo-4-methyl-1H-indazole is a critical step in the synthesis of complex molecular architectures for drug discovery and development. The choice between the Boc and SEM protecting groups should be guided by the overall synthetic strategy, with particular consideration for the desired regioselectivity and the compatibility of deprotection conditions with other functional groups present in the molecule. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and execute these crucial transformations with confidence and efficiency.
References
-
Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of organic chemistry, 71(14), 5392–5395. [Link]
-
Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]
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Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. [Link]
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. [Link]
-
Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1949. [Link]
-
A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]
-
An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Semantic Scholar. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. ACS Publications. [Link]
-
Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]
-
Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. National Institutes of Health. [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
-
Protecting Groups. K. C. Nicolaou Laboratory, Rice University. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Publishing System. [Link]
-
Protecting Groups - Stability. Organic Chemistry Portal. [Link]
-
MOM Protecting Group Addition. YouTube. [Link]
-
Methoxymethyl ether. Wikipedia. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ResearchGate. [Link]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
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- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection | MDPI [mdpi.com]
Application Notes & Protocols for the Strategic Functionalization of 7-Bromo-4-methyl-1H-indazole at the C3 Position
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile biological activities and valuable photophysical properties. As a bioisostere of indole, it is a cornerstone in the design of numerous therapeutic agents, including potent kinase inhibitors for oncology, such as Axitinib and Pazopanib. The strategic derivatization of the indazole core is paramount for modulating its pharmacological profile. While functionalization at the N1 and N2 positions is common, derivatization at the C3 position offers a key vector for structural diversification, profoundly influencing ligand-receptor interactions.
This guide provides a comprehensive, in-depth technical overview for the synthesis and subsequent C3 functionalization of a specific, highly versatile building block: 7-Bromo-4-methyl-1H-indazole . The presence of the 7-bromo substituent provides an additional, orthogonal handle for later-stage diversification (e.g., via Suzuki or Buchwald-Hartwig couplings), while the 4-methyl group influences the electronic properties and steric environment of the scaffold.
We will first establish a robust, logical synthesis for the core scaffold itself, followed by a reliable two-step sequence for C3 functionalization: activation via iodination, and subsequent derivatization through palladium-catalyzed cross-coupling reactions. The causality behind each procedural step is explained to empower researchers to adapt these protocols to their specific needs.
Part 1: Synthesis of the Core Scaffold: 7-Bromo-4-methyl-1H-indazole
The most direct and reliable method to construct the 7-bromo-4-methyl-1H-indazole core is through the diazotization and intramolecular cyclization of a suitably substituted aniline precursor. The commercially available 2-bromo-5-methylaniline serves as an ideal starting material. The classical approach, often referred to as the Jacobsen indazole synthesis, involves the in-situ formation of a diazonium salt from the aniline, which then undergoes cyclization.
Workflow for Scaffold Synthesis
Caption: Synthesis of 7-Bromo-4-methyl-1H-indazole.
Protocol 1: Synthesis of 7-Bromo-4-methyl-1H-indazole
This protocol is adapted from established procedures for indazole synthesis from 2-alkylanilines.[1][2]
Materials:
-
2-Bromo-5-methylaniline (1.0 eq)
-
Glacial Acetic Acid (approx. 10-15 mL per gram of aniline)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-water bath, dissolve 2-bromo-5-methylaniline (1.0 eq) in glacial acetic acid. Stir until a homogeneous solution is formed.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water. Add this solution dropwise to the cooled aniline solution over 30-45 minutes. Causality: The slow, cold addition is critical to control the exothermic diazotization reaction and prevent the decomposition of the unstable diazonium salt intermediate. The reaction mixture will typically turn a dark reddish-brown.
-
Cyclization & Aging: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour. Then, let the mixture slowly warm to room temperature and stir for 12-16 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution in portions until effervescence ceases and the pH is ~7-8. Expertise: This step must be performed slowly and with vigorous stirring in a large vessel to manage the gas evolution from quenching the excess acetic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (1 x volume) and then brine (1 x volume). Trustworthiness: The brine wash helps to break any emulsions and removes the bulk of dissolved water from the organic phase, improving drying efficiency.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization (e.g., from an ethanol/water mixture) to yield pure 7-Bromo-4-methyl-1H-indazole.
Part 2: Activating the C3 Position via Iodination
Direct C-H functionalization at the C3 position of 1H-indazoles can be challenging due to the relatively low reactivity of this site compared to other positions on the ring.[3] A more reliable and versatile strategy is to first install a halogen at the C3 position, which then serves as a highly effective "handle" for a wide array of palladium-catalyzed cross-coupling reactions. Iodination is preferred over bromination as the C-I bond is more reactive towards the oxidative addition step in palladium catalytic cycles.
Protocol 2: C3-Iodination of 7-Bromo-4-methyl-1H-indazole
This protocol is based on well-established methods for the C3-iodination of NH-free indazoles.[4][5]
Materials:
-
7-Bromo-4-methyl-1H-indazole (1.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate (EtOAc)
-
Deionized Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 7-Bromo-4-methyl-1H-indazole (1.0 eq) and potassium hydroxide (2.0 eq).
-
Dissolution: Add anhydrous DMF and stir the mixture at room temperature for 20-30 minutes. Causality: The KOH acts as a base to deprotonate the indazole at the N1 position, forming the indazolide anion. This anion significantly increases the nucleophilicity of the heterocyclic ring system, activating it towards electrophilic attack at the C3 position.
-
Iodination: In a separate flask, dissolve iodine (1.5 eq) in a small amount of anhydrous DMF. Add this iodine solution dropwise to the indazole solution at room temperature. The reaction is typically rapid. Stir for 1-2 hours at room temperature, monitoring by TLC.
-
Work-up - Quenching: Upon completion, pour the reaction mixture into an Erlenmeyer flask containing a stirred 10% aqueous solution of sodium thiosulfate. Stir until the dark iodine color disappears. Trustworthiness: The sodium thiosulfate quench is essential to neutralize any unreacted iodine, simplifying the subsequent purification.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, add water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 7-Bromo-3-iodo-4-methyl-1H-indazole , can be purified by flash chromatography.
Part 3: C3 Functionalization via Palladium-Catalyzed Cross-Coupling
With the C3-iodoindazole in hand, a vast array of carbon-carbon and carbon-heteroatom bonds can be formed. We present detailed protocols for two of the most powerful and widely used transformations: the Suzuki-Miyaura coupling (for arylation/heteroarylation) and the Heck reaction (for vinylation).
General Mechanistic Consideration: The Palladium Catalytic Cycle
Both the Suzuki and Heck reactions proceed via a similar palladium catalytic cycle, initiated by the oxidative addition of the C3-iodoindazole to a Pd(0) species.
Caption: Generalized Pd catalytic cycles for cross-coupling.
Protocol 3: C3-Arylation via Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling aryl or heteroaryl boronic acids to the C3 position.[6][7]
Materials:
-
7-Bromo-3-iodo-4-methyl-1H-indazole (1.0 eq)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate, Brine, Anhydrous Na₂SO₄
Procedure:
-
Setup: To a microwave vial or Schlenk tube, add 7-Bromo-3-iodo-4-methyl-1H-indazole (1.0 eq), the arylboronic acid (1.5 eq), Na₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. Causality: The reaction is run under biphasic conditions. The base (Na₂CO₃) is dissolved in the aqueous phase and is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle. Degassing the solvent (by bubbling with argon or nitrogen for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring for 2-12 hours. Microwave irradiation can often significantly reduce reaction times. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 3-Aryl-7-bromo-4-methyl-1H-indazole .
Protocol 4: C3-Vinylation via Heck Reaction
This protocol allows for the introduction of a vinyl group, a valuable synthon for further transformations.[8][9]
Materials:
-
7-Bromo-3-iodo-4-methyl-1H-indazole (1.0 eq)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Triphenylphosphine (PPh₃) (0.10 eq, 10 mol%)
-
Acetonitrile (ACN) or DMF, anhydrous
-
Ethyl Acetate, Saturated Ammonium Chloride (NH₄Cl) solution, Brine, Anhydrous Na₂SO₄
Expert Insight - The Role of N-Protection: The NH of the indazole can sometimes interfere with the Heck reaction. If low yields or side products are observed, protection of the N1 position (e.g., as a Boc or SEM group) prior to the Heck coupling is highly recommended. The protecting group can be removed in a subsequent step.[7]
Procedure:
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 7-Bromo-3-iodo-4-methyl-1H-indazole (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.10 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add the alkene (1.5 eq) followed by the base, triethylamine (3.0 eq). Causality: The phosphine ligand stabilizes the palladium catalyst. The organic base (Et₃N) is critical for neutralizing the HI generated during the catalytic cycle, which regenerates the active Pd(0) species after the β-hydride elimination step.
-
Reaction: Seal the vessel and heat to 80-100 °C for 4-18 hours until TLC or LC-MS indicates consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate. Wash with saturated NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the 3-Vinyl-7-bromo-4-methyl-1H-indazole .
Data Presentation: Summary of Reaction Conditions
| Transformation | Key Reagents | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Indazole Synthesis | 2-Bromo-5-methylaniline, NaNO₂ | - | - | Acetic Acid | 0 → RT | 60-80% | [1][2] |
| C3-Iodination | 7-Bromo-4-methyl-1H-indazole, I₂ | - | KOH | DMF | RT | 85-95% | [4][5] |
| Suzuki-Miyaura | 3-Iodo-indazole, Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100-120 | 70-90% | [6][7] |
| Heck Reaction | 3-Iodo-indazole, Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 80-100 | 65-85% | [8][9] |
Yields are estimates based on literature for analogous substrates and may vary.
Conclusion
The strategic functionalization of the 7-bromo-4-methyl-1H-indazole scaffold at the C3 position is a powerful approach for generating novel molecules for drug discovery and materials science. The protocols detailed herein provide a robust and logically sequenced pathway, beginning with the synthesis of the core heterocycle, followed by its activation via iodination, and culminating in versatile C-C bond formation via palladium-catalyzed cross-coupling. By understanding the causality behind each step—from the role of the base in activating the indazole ring to the necessity of an inert atmosphere for catalyst stability—researchers are well-equipped to successfully implement and adapt these methods for the synthesis of their unique target compounds.
References
-
Organic Syntheses. (n.d.). Indazole. Org. Synth. 1963, 43, 55. [Link]
-
Sallam, M., et al. (2016). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]
-
Jin, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2841. [Link]
-
Ben-Yahia, A., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 12(1), 1-6. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
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Sharma, V., Kumar, P., & Pathak, D. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(35), 21489-21511. [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
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Itami, K., et al. (2007). Supporting Information for [3+2] Cycloaddition of Arynes with Diazo Compounds. Wiley-VCH. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Blanco, F., Alkorta, I., & Elguero, J. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5944-5955. [Link]
-
Blanco, F., Alkorta, I., & Elguero, J. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]
-
Gollner, A., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]
-
Shi, F., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from Organic Chemistry Portal website. [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
-
Ben-Yahia, A., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. ResearchGate. [Link]
-
Akri, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7443. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. [Link]
-
Ben-Yahia, A., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Pugliese, R., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Reddy, T. S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(82), 15156-15159. [Link]
Sources
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- 4. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
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- 9. researchgate.net [researchgate.net]
Application Notes: 7-Bromo-4-methyl-1H-indazole as a Core Scaffold for Next-Generation Agrochemicals
Introduction: The Strategic Importance of the Indazole Moiety in Agrochemical Design
The indazole ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal and agrochemical research. Its unique electronic properties and rigid structure allow for precise three-dimensional orientation of substituents, making it an ideal core for molecules designed to interact with specific biological targets.[1][2] In the realm of agrochemicals, particularly fungicides, the development of novel core structures is paramount to overcoming the challenge of target site resistance to existing treatments.
7-Bromo-4-methyl-1H-indazole is an emerging building block poised for significance in the synthesis of new crop protection agents. The strategic placement of the bromine atom at the 7-position offers a versatile synthetic handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity to target enzymes and improving metabolic stability in the field.
These application notes will provide a technical guide for researchers on the utilization of 7-Bromo-4-methyl-1H-indazole in the synthesis of indazole-3-carboxamide fungicides. We will explore the underlying mechanism of action, provide a detailed synthetic protocol, and discuss the rationale behind the experimental design.
Mechanism of Action: Targeting Fungal Respiration
Indazole-carboxamides, the target class of molecules derived from 7-Bromo-4-methyl-1H-indazole, are designed to function as Succinate Dehydrogenase Inhibitors (SDHIs).[3] This class of fungicides, which includes commercial products like benzovindiflupyr and isofetamid, has a well-established and potent mode of action.[4][5]
Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi. By binding to the ubiquinone-binding site of the SDH enzyme, indazole-carboxamides physically obstruct the oxidation of succinate to fumarate. This inhibition has a dual-lethal effect on the fungal cell:
-
Disruption of Cellular Respiration: The blockage of the electron transport chain halts the production of ATP, the primary energy currency of the cell.
-
Metabolic Chokehold: The interruption of the TCA cycle prevents the synthesis of essential amino acids and other metabolites necessary for cell growth and function.
The result is a potent fungistatic or fungicidal effect against a broad spectrum of pathogenic fungi. The unique structure of novel indazole-carboxamides offers the potential to be effective against fungal strains that have developed resistance to other SDHI fungicides.[3]
Logical Workflow for Synthesis of Indazole-3-Carboxamide Fungicides
The synthetic strategy hinges on a two-stage process: first, the functionalization of the indazole core to install a carboxylic acid group, and second, the amide coupling of this intermediate with a carefully selected aniline moiety.
Caption: Synthetic workflow for indazole-3-carboxamide fungicides.
Experimental Protocols
The following protocols are representative methods for the synthesis of a model indazole-3-carboxamide fungicide starting from 7-Bromo-4-methyl-1H-indazole.
Protocol 1: Synthesis of 7-Bromo-4-methyl-1H-indazole-3-carboxylic acid
This protocol details the introduction of a carboxylic acid group at the 3-position of the indazole ring, a crucial step for subsequent amide coupling. The synthesis proceeds via protection of the N1 position, followed by directed lithiation and carboxylation.[1][6]
Materials:
-
7-Bromo-4-methyl-1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
[2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Dry Ice (solid CO2)
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
N-Protection:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 7-Bromo-4-methyl-1H-indazole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 eq.) dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-SEM protected 7-Bromo-4-methyl-1H-indazole.
-
-
Carboxylation:
-
Dissolve the N-SEM protected indazole (1.0 eq.) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. A color change is typically observed, indicating anion formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add an excess of crushed dry ice to the reaction mixture in one portion.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over Na2SO4 and concentrate to yield the crude protected carboxylic acid.
-
-
Deprotection:
-
Dissolve the crude protected carboxylic acid in a suitable solvent (e.g., a mixture of THF and water).
-
Add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and adjust the pH to ~2-3 with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 7-Bromo-4-methyl-1H-indazole-3-carboxylic acid.
-
Protocol 2: Amide Coupling to Synthesize a Model Indazole-3-Carboxamide
This protocol describes the coupling of the indazole carboxylic acid intermediate with a model substituted aniline to form the final active fungicide.
Materials:
-
7-Bromo-4-methyl-1H-indazole-3-carboxylic acid
-
2-(Trifluoromethyl)aniline (as a representative amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of 7-Bromo-4-methyl-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC (1.2 eq.).[1]
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 2-(Trifluoromethyl)aniline (1.1 eq.) followed by the dropwise addition of DIPEA (2.0 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final product: N-(2-(trifluoromethyl)phenyl)-7-bromo-4-methyl-1H-indazole-3-carboxamide.
Data Summary and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques. The following table provides expected data for the key intermediate and a model final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (indicative) |
| 7-Bromo-4-methyl-1H-indazole-3-carboxylic acid | C₉H₇BrN₂O₂ | 255.07 | Aromatic protons (d, d), methyl singlet (~2.5 ppm), acidic proton (broad s, >12 ppm). |
| N-(2-(trifluoromethyl)phenyl)-7-bromo-4-methyl-1H-indazole-3-carboxamide | C₁₆H₁₁BrF₃N₃O | 414.18 | Amide proton (broad s), multiple aromatic protons in distinct regions, methyl singlet (~2.5 ppm). |
Conclusion and Future Outlook
7-Bromo-4-methyl-1H-indazole serves as a highly valuable and versatile starting material for the synthesis of novel indazole-3-carboxamide fungicides. The protocols outlined provide a robust framework for the creation of a diverse library of candidate molecules. By employing modern synthetic techniques, researchers can leverage this scaffold to develop next-generation agrochemicals with potentially improved efficacy, a broader spectrum of activity, and utility in resistance management programs. The key to success lies in the strategic selection of the aniline coupling partner to optimize the molecule's interaction with the succinate dehydrogenase target site.
References
- Process for the preparation of substituted indazoles.
-
Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. PubMed. [Link]
-
Biological properties of isofetamid, a new SDHI fungicide. J-Stage. [Link]
-
Isofetamid. PubChem. [Link]
-
isofetamid data sheet. Compendium of Pesticide Common Names. [Link]
-
Isofetamid | C20H25NO3S. PubChem. [Link]
- Synthesis of indazoles.
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
- Intermediate of benzovindiflupyr and preparation method and application thereof.
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]
- Indazole derivative and a pesticide composition containing the same.
-
SYNTHESIS OF INDAZOLES. European Patent Office. [Link]
- Methods of making indazoles.
-
Discovery and synthesis of crop protection products. DOKUMEN.PUB. [Link]
- US 20230189807A1.
-
Benzovindiflupyr. Minnesota Department of Agriculture. [Link]
-
Enantiospecific synthesis of eight indazole-3-carboxamide synthetic... ResearchGate. [Link]
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Biological properties of isofetamid, a new SDHI fungicide [jstage.jst.go.jp]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 7-Bromo-4-methyl-1H-indazole Synthesis
Welcome to the technical support center for the synthesis of 7-Bromo-4-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles to help you improve your reaction yields and product purity.
The Core Challenge: Regioselectivity in Indazole Bromination
The synthesis of 7-Bromo-4-methyl-1H-indazole typically involves the direct electrophilic aromatic substitution of 4-methyl-1H-indazole. The indazole ring system possesses multiple reactive sites for bromination, primarily the C3, C5, and C7 positions. The primary challenge lies in controlling the reaction to selectively introduce a bromine atom at the C7 position, as the C3 and C5 positions are often more electronically activated.[1][2][3] The low reactivity of the C7 position can lead to low yields and the formation of a complex mixture of regioisomers and di-brominated byproducts, complicating purification and reducing the overall efficiency of the synthesis.[1][2][4]
This guide focuses on leveraging modern, metal-free bromination techniques to overcome these selectivity issues.
Caption: General reaction scheme for the bromination of 4-methyl-1H-indazole.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.
Q1: My final yield is consistently low, even though my starting material is consumed. What is the likely cause?
A1: Low yield with complete consumption of starting material strongly points towards the formation of side products due to poor regioselectivity or product degradation. The indazole nucleus is susceptible to bromination at multiple sites.
-
Causality: The electronic nature of the indazole ring and the directing effect of the methyl group can lead to a mixture of 5-bromo and 3-bromo isomers alongside your desired 7-bromo product. Furthermore, using even a slight excess of the brominating agent can lead to di-bromination.[1][4]
-
Solution Pathway:
-
Confirm Isomer Formation: Analyze your crude product by ¹H NMR and LC-MS to identify and quantify the presence of isomers.
-
Control Stoichiometry: Use N-Bromosuccinimide (NBS) as the brominating agent and limit its stoichiometry to 1.0-1.05 equivalents. Add the NBS portion-wise or as a solution via syringe pump over an extended period (e.g., 1-2 hours) to maintain a low concentration of the brominating species, which favors kinetic control and improves selectivity for the less reactive C7 position.[5]
-
Lower the Temperature: Perform the reaction at 0 °C or even lower to reduce the rate of reaction at the more activated C3 and C5 positions.
-
Solvent Choice: Acetonitrile (MeCN) is often a good solvent choice as it helps to solubilize both the indazole and NBS, leading to a more homogeneous reaction.[6]
-
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I am observing a significant amount of a di-brominated byproduct in my mass spectrometry analysis. How can this be avoided?
A2: The formation of di-bromo species is a classic sign of over-bromination. The mono-brominated product is still activated towards a second electrophilic substitution, sometimes more so than the starting material.
-
Causality: This typically occurs when more than one equivalent of the brominating agent is used or when localized high concentrations of the reagent exist in the reaction flask.[4]
-
Solution Pathway:
-
Strict Stoichiometric Control: Accurately weigh your starting material and NBS. Do not exceed 1.05 equivalents of NBS.
-
Slow Addition: As mentioned previously, the slow, portion-wise addition of solid NBS or the dropwise addition of an NBS solution is critical. This prevents any single area of the reaction mixture from having a large excess of the brominating agent, which suppresses the second bromination event.[5]
-
Q3: The reaction is very sluggish, and a significant amount of starting material remains even after several hours. What can I do to drive it to completion?
A3: A stalled reaction can be due to reagent quality, insufficient activation, or unfavorable conditions.
-
Causality: NBS can decompose over time, losing its activity.[7] Additionally, the electrophilicity of NBS may need to be enhanced under certain conditions to react with the deactivated C7 position.
-
Solution Pathway:
-
Verify Reagent Quality: Use freshly opened or purified NBS. Impure NBS can be yellowish and may give unreliable results. It can be purified by recrystallization from hot water.[7]
-
Consider Catalytic Acid: The addition of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or HCl can protonate NBS, increasing the electrophilicity of the bromine atom and accelerating the reaction.[8]
-
Moderate Temperature Increase: If the reaction is being run at 0 °C or below, allow it to slowly warm to room temperature. A moderate increase in temperature can improve the reaction rate, but this should be done cautiously as it may negatively impact selectivity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis: NBS, DBDMH, or Br₂?
A1: For achieving high regioselectivity for the C7 position, N-Bromosuccinimide (NBS) is the most widely recommended agent.[6][9] Elemental bromine (Br₂) is highly reactive and often leads to poor selectivity, yielding mixtures of isomers and over-brominated products.[2][3] 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another effective source of electrophilic bromine and has been used successfully, sometimes with ultrasound assistance, but NBS remains the most common and well-documented choice for this type of transformation.[10][11]
Q2: How critical is the choice of solvent?
A2: The solvent plays a crucial role in reaction rate and selectivity.
-
Chlorinated Solvents (DCM, Chloroform): These are common and effective for electrophilic brominations.
-
Acetonitrile (MeCN): Offers good solubility for both NBS and the indazole substrate, promoting a homogeneous reaction.[6]
-
Protic Solvents (Ethanol, Water): While considered "green," these solvents can sometimes lead to different selectivity profiles or side reactions and may require higher temperatures.[1][2] For optimizing C7 selectivity, starting with an aprotic solvent like acetonitrile or dichloromethane is recommended.
Q3: Are there alternative synthetic routes if direct bromination consistently fails?
A3: Yes. When direct C-H functionalization proves unrepeatable or low-yielding, a more robust strategy is to construct the indazole ring with the bromine atom already in place. A recent approach for a similar molecule involved the regioselective bromination of a substituted benzonitrile precursor, followed by cyclization with hydrazine to form the 3-aminoindazole ring.[12][13][14] This multi-step approach offers unambiguous control of regiochemistry and can be a superior strategy for large-scale synthesis where purity and consistency are paramount.
Optimized Experimental Protocol
This protocol is a synthesized methodology based on best practices reported in the literature for regioselective bromination.
Objective: To synthesize 7-Bromo-4-methyl-1H-indazole via direct bromination of 4-methyl-1H-indazole with high C7 selectivity.
Materials:
-
4-methyl-1H-indazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 4-methyl-1H-indazole (1.0 eq.).
-
Dissolution: Add anhydrous acetonitrile (approx. 10 mL per 1 g of indazole) and stir until the starting material is fully dissolved. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate container, weigh N-Bromosuccinimide (1.05 eq.). Add the NBS to the reaction mixture in small portions over 1 hour. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the progress by TLC (e.g., 30% EtOAc in Heptane).
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.
-
Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane, to isolate the 7-Bromo-4-methyl-1H-indazole isomer.
Caption: Step-by-step experimental workflow for the synthesis.
Data Summary: Influence of Reaction Conditions
The selection of the brominating agent and reaction conditions has a profound impact on the outcome.
| Brominating Agent | Equivalents | Solvent | Temperature | Typical Outcome | Reference |
| Br₂ | >1.0 | Acetic Acid | Room Temp | Poor selectivity; mixture of 3,5- and 3,7-isomers. | [2][3] |
| NBS | 1.0 - 1.3 | MeCN | 25-80 °C | Good yields of mono-brominated product, but selectivity can be an issue at higher temps. | [1] |
| NBS | 2.0 | Dichloromethane | Room Temp | Formation of 5,7-dibromo product is significant. | [4] |
| DBDMH | 1.0 | Ethanol | 40 °C (Ultrasound) | Rapid reaction, good yields for C3 bromination. C7 selectivity not specified but may be lower. | [10][15] |
References
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles . RSC Advances. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW . Institute of Chemistry of Clermont-Ferrand. [Link]
-
Bromination - Common Conditions . Common Organic Chemistry. [Link]
- Rogers, D. A., et al. (2018).
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles . National Institutes of Health (NIH). [Link]
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin . National Institutes of Health (NIH). [Link]
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin . ResearchGate. [Link]
-
The Bromination of 2H-indazoles . ResearchGate. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . Beilstein Journals. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . ResearchGate. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . PubMed. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . MDPI. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . National Institutes of Health (NIH). [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles . Semantic Scholar. [Link]
-
Optimization for the bromination step . ResearchGate. [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir . ChemRxiv. [Link]
-
Cugnon de Sévricourt, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles . National Institutes of Health (NIH). [Link]
-
N-Bromosuccinimide . Wikipedia. [Link]
-
N-Bromosuccinimide (NBS) . Organic Chemistry Portal. [Link]
- Preparation method of 5-bromo-1-methylindazole.
-
electrophilic aromatic bromination with N-bromosuccinimide . YouTube. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Substituted Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to address the common and often complex regioselectivity challenges encountered during the synthesis of substituted indazoles. As a critical scaffold in medicinal chemistry, controlling the position of substituents on the indazole ring is paramount for achieving desired pharmacological activity. This resource provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) on Indazole Regioselectivity
Q1: Why is controlling regioselectivity in indazole synthesis such a persistent challenge?
The primary challenge stems from the ambident nucleophilic nature of the indazole ring. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer[1][2][3][4]. However, upon deprotonation, the resulting indazolide anion has significant electron density on both the N1 and N2 atoms, making both sites competitive for reaction with electrophiles. The final ratio of N1 versus N2 substituted products is highly sensitive to a delicate interplay of electronic effects, steric hindrance, and reaction conditions such as the choice of base, solvent, and temperature[5][6][7].
Q2: I'm getting a mixture of N1 and N2 alkylated products. What are the key factors that govern the N1:N2 ratio?
Controlling the N1 vs. N2 regioselectivity is a classic problem. The outcome is dictated by whether the reaction is under kinetic or thermodynamic control, and the specific conditions employed:
-
Base and Solvent System: This is arguably the most critical factor.
-
For N1-Selectivity (Thermodynamic Control): The combination of a strong hydride base like sodium hydride (NaH) in a less polar aprotic solvent like tetrahydrofuran (THF) is a widely reported and effective method for favoring the N1 isomer[6][7][8]. This is often attributed to the formation of a tight ion pair where the sodium cation coordinates with the N2 nitrogen and a nearby C3 substituent, sterically blocking the N2 position and directing the electrophile to N1[6][9]. Prolonged reaction times or heating can also favor the thermodynamically more stable N1 product through equilibration[1][7].
-
For N2-Selectivity or Mixtures (Kinetic Control): Using alkali carbonate bases (e.g., Cs₂CO₃, K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often leads to mixtures or can favor the kinetically preferred N2 isomer[5][6]. Mitsunobu conditions have also been shown to favor the formation of the N2-alkylated product[1].
-
-
Substituent Effects: The electronic nature and position of substituents on the indazole ring play a major role.
-
C3 Position: Electron-withdrawing groups (e.g., -CO₂Me, -COMe, -CN) at the C3 position can chelate with the cation of the base (like Na⁺), enhancing N1-selectivity[6][8][9]. Conversely, sterically bulky groups at C3 (e.g., t-Bu) can also promote N1-alkylation by hindering attack at N2[1][7].
-
C7 Position: Substituents at the C7 position can have a dramatic effect. Electron-withdrawing groups like -NO₂ or -CO₂Me at C7 have been shown to produce excellent N2 regioselectivity (≥96%)[5][7][8][10]. This is due to electronic effects that alter the nucleophilicity of the adjacent N1 atom.
-
Q3: Are there synthetic routes that intrinsically favor the 2H-indazole isomer?
Yes, while direct alkylation often requires careful tuning, some cyclization strategies are designed to yield 2H-indazoles selectively.
-
The Davis-Beirut Reaction: This is a robust method for constructing the 2H-indazole core from o-nitrobenzylamines[11][12][13][14]. The reaction proceeds through an N-N bond-forming heterocyclization of a key nitroso imine intermediate generated in situ[12][13]. It is a powerful tool for accessing a variety of 2H-indazoles and indazolones that are otherwise difficult to obtain[11][13][15].
-
Copper-Catalyzed Three-Component Reactions: Methods involving the copper-catalyzed reaction of 2-bromobenzaldehydes, primary amines, and sodium azide are effective for synthesizing 2H-indazoles[16][17].
-
[3+2] Cycloadditions: The reaction of arynes with sydnones provides a rapid and efficient route to 2H-indazoles, often avoiding the formation of 1H-indazole byproducts[16][18].
Part 2: Troubleshooting Guides & Protocols
This section provides structured approaches to troubleshoot and optimize your reactions for the desired regiochemical outcome.
Guide 1: Optimizing for N1-Alkylation Selectivity
Problem: Your direct alkylation of a substituted 1H-indazole yields a difficult-to-separate mixture of N1 and N2 isomers, with the N2 product being significant or predominant.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor N1-alkylation selectivity.
Detailed Protocol: High-Selectivity N1-Alkylation of a 3-Substituted Indazole
This protocol is adapted from methodologies known to provide high N1-selectivity.[7][8]
Materials:
-
3-Substituted-1H-indazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide or tosylate (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF) (for comparison/troubleshooting)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the 3-substituted-1H-indazole (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and septum.
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the indazole).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality: Using a strong, non-nucleophilic hydride base in a less polar solvent like THF creates a sodium indazolide salt. The Na⁺ cation's interaction with the N2 lone pair (and potentially a C3 chelating group) is key to sterically directing the reaction to N1.
-
Stir the suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0°C. Add the electrophile (alkyl halide or tosylate, 1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. Troubleshooting: If the reaction is sluggish, gently heat the mixture to 50°C. This can help overcome activation energy barriers and also favors the formation of the more thermodynamically stable N1 isomer over time.[9]
-
Workup: Once the starting material is consumed, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Data Presentation: Effect of Conditions on N1:N2 Ratio
The following table summarizes typical outcomes for the alkylation of methyl 1H-indazole-3-carboxylate, illustrating the critical role of the base and solvent.
| Entry | Indazole Substrate | Base (eq) | Solvent | Temperature | N1:N2 Ratio | Reference |
| 1 | Methyl 1H-indazole-3-carboxylate | NaH (1.2) | THF | 50°C | >99:1 | [7][8] |
| 2 | Methyl 1H-indazole-3-carboxylate | Cs₂CO₃ (2.0) | DMF | RT | ~1:1 | [1][2] |
| 3 | 7-Nitro-1H-indazole | NaH (1.2) | THF | RT | 4:96 | [5][7] |
Guide 2: Synthesizing the N2-Isomer via the Davis-Beirut Reaction
Problem: You need to synthesize a 2-substituted-2H-indazole, but direct alkylation methods are failing or giving poor selectivity.
Conceptual Workflow: The Davis-Beirut reaction provides a fundamentally different approach, constructing the ring to pre-determine the N2-substitution pattern.
Caption: Conceptual workflow for 2H-indazole synthesis via Davis-Beirut.
Detailed Protocol: Synthesis of a 2-Aryl-2H-indazole
This protocol is a generalized representation of the Davis-Beirut reaction.[12][13][16]
Materials:
-
N-Aryl-2-nitrobenzylamine (1.0 eq)
-
Potassium hydroxide (KOH) (3.0 eq)
-
Ethanol (or other suitable alcohol)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Setup: To a round-bottom flask, add the N-aryl-2-nitrobenzylamine (1.0 eq) and ethanol (approx. 0.2 M).
-
Base Addition: Add a solution of KOH (3.0 eq) in a small amount of water. Causality: The strong base facilitates the formation of an aci-nitro intermediate from the nitro group, which is essential for the subsequent cyclization cascade. The alcoholic solvent can participate in the reaction, sometimes leading to 3-alkoxy-2H-indazole products, so conditions must be optimized for the desired outcome.[13]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize carefully with dilute HCl.
-
Extraction: Remove the ethanol in vacuo. Add water to the residue and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the 2-aryl-2H-indazole.
Self-Validation: The identity and regiochemistry of the final product must be unambiguously confirmed. For N1 vs. N2 isomers, ¹H-¹³C HMBC NMR spectroscopy is a powerful tool. A correlation between the protons of the N-alkyl/aryl substituent and the C7a carbon confirms an N1-isomer, while a correlation to the C3 carbon confirms an N2-isomer.[1]
References
-
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) . PubMed. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . National Institutes of Health (NIH). Available at: [Link]
-
Development of a selective and scalable N1-indazole alkylation . PubMed Central (PMC). Available at: [Link]
-
Synthesis of N‐1 functionalized alkyl indazoles. Part A shows synthesis... . ResearchGate. Available at: [Link]
-
Development of a selective and scalable N1-indazole alkylation . Royal Society of Chemistry (RSC). Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance . National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution . ResearchGate. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . National Institutes of Health (NIH). Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold . Beilstein Journals. Available at: [Link]
-
2H-Indazole synthesis . Organic Chemistry Portal. Available at: [Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole . WuXi Biology. Available at: [Link]
-
Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles . ResearchGate. Available at: [Link]
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis . ACS Publications. Available at: [Link]
- Method of synthesizing 1H-indazole compounds. Google Patents.
-
Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles . Semantic Scholar. Available at: [Link]
-
Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis . PubMed. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . Beilstein Journals. Available at: [Link]
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF . ResearchGate. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . Beilstein Journals. Available at: [Link]
-
Indazole synthesis . Organic Chemistry Portal. Available at: [Link]
-
Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives | Request PDF . ResearchGate. Available at: [Link]
-
The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles . ResearchGate. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PubMed Central (PMC). Available at: [Link]
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis . National Institutes of Health (NIH). Available at: [Link]
-
Davis–Beirut reaction . Wikipedia. Available at: [Link]
-
INDazole . Organic Syntheses. Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
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- 17. 2H-Indazole synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
purification of 7-Bromo-4-methyl-1H-indazole by column chromatography
An Application Scientist's Guide to the Purification of 7-Bromo-4-methyl-1H-indazole by Column Chromatography
Welcome to the technical support center for the purification of 7-Bromo-4-methyl-1H-indazole. As a key intermediate in pharmaceutical research and development, achieving high purity of this compound is critical for downstream applications. This guide, structured in a question-and-answer format, provides field-proven insights, detailed protocols, and troubleshooting solutions specifically tailored for researchers working with this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter when synthesizing 7-Bromo-4-methyl-1H-indazole?
A1: Impurities are primarily derived from the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Such as 4-methyl-1H-indazole if the bromination reaction is incomplete.
-
Regioisomers: Bromination can sometimes occur at other positions on the indazole ring, leading to isomeric impurities that can be difficult to separate[1][2].
-
Over-bromination Products: Dichloro- or other poly-halogenated species may form if the reaction conditions are too harsh[1].
-
Residual Solvents: Solvents used in the synthesis or workup (e.g., ethyl acetate, acetonitrile, toluene) are common trace impurities[1][3][4].
-
Byproducts from Cyclization: If the synthesis involves forming the indazole ring, incomplete cyclization or side reactions can introduce unique byproducts[1].
Q2: Why is Thin Layer Chromatography (TLC) essential before starting the column purification?
A2: TLC is a critical preliminary step that functions as a small-scale, rapid simulation of column chromatography. It allows you to:
-
Select an Appropriate Solvent System: The primary goal is to find a solvent mixture (mobile phase) that provides good separation between your target compound and its impurities[5].
-
Determine the Target Rf Value: For optimal separation on a silica gel column, the target compound should have an Rf value of approximately 0.3-0.4[6]. This Rf provides a balance, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
-
Assess Compound Stability: By spotting your crude material on a TLC plate and letting it sit for a period before developing, you can get a preliminary idea if your compound degrades on silica gel[6].
Q3: My compound is not very soluble in the hexane/ethyl acetate mobile phase. How should I load it onto the column?
A3: When a compound has poor solubility in the eluent, "wet loading" (dissolving the sample in a minimal amount of mobile phase) can lead to precipitation at the top of the column and poor separation. The preferred method in this case is dry loading . This technique involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column bed[7]. This ensures that the compound is introduced to the column in a fine, evenly distributed band, significantly improving resolution.
Experimental Protocol: Column Chromatography Workflow
This protocol provides a step-by-step methodology for the purification of 7-Bromo-4-methyl-1H-indazole.
Step 1: TLC Analysis for Solvent System Selection
-
Prepare several TLC chambers with different ratios of a non-polar and a polar solvent. A standard starting point for indazole derivatives is Hexane/Ethyl Acetate[8].
-
Test solvent systems with increasing polarity (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
Dissolve a small amount of your crude 7-Bromo-4-methyl-1H-indazole in a suitable solvent (like dichloromethane or ethyl acetate) and spot it on the TLC plates.
-
Develop the plates and visualize the spots under UV light.
-
Select the solvent system where the main product spot has an Rf value of ~0.3-0.4 and is well-separated from major impurities[6].
Step 2: Column Preparation and Sample Loading
-
Select an appropriate size glass column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles or cracks.
-
Allow the silica to settle into a compact bed, draining the excess solvent until it is level with the top of the silica.
-
Dry Load the Sample:
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder as a uniform layer on top of the packed silica bed.
-
Gently add a thin protective layer of sand over the sample.
-
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase (the solvent system determined by TLC) to the column.
-
Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution process by collecting small spots from the fractions on a TLC plate and checking under UV light.
-
Once all the pure product has eluted, you can increase the solvent polarity (a "flush") to elute any remaining highly polar impurities from the column.
Step 4: Product Isolation
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Confirm the purity of the final product using analytical techniques such as NMR or LC-MS.
Visual Workflow for Purification
Caption: Workflow from crude sample to pure product.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of 7-Bromo-4-methyl-1H-indazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column. | 1. Mobile phase is not polar enough. 2. Compound decomposed on the silica gel. Indazoles can be sensitive to the acidic nature of silica.[6]3. Compound is extremely polar and strongly adsorbed. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).2. Perform a 2D TLC test to check for stability. If unstable, consider using a deactivated (neutral) silica or alumina.[6]3. Switch to a much more polar solvent system, such as methanol in dichloromethane.[9] |
| Product elutes too quickly (with the solvent front). | Mobile phase is too polar. The Rf was likely too high on the initial TLC. | Restart the column using a less polar mobile phase (e.g., decrease the percentage of ethyl acetate). Aim for an Rf of 0.3-0.4. |
| Poor separation of product and impurities. | 1. Column was overloaded with too much crude material.2. Poor column packing (cracks, channels, or uneven bed).3. Sample band was too wide during loading. | 1. Use a larger column or reduce the amount of sample loaded.2. Repack the column carefully, ensuring a homogenous slurry and a level bed.3. Use the dry loading technique to ensure a tight, narrow starting band.[7] |
| Product "tails" or "streaks" across many fractions. | 1. Poor compound solubility in the chosen mobile phase.2. Strong interaction with silica gel, possibly due to the N-H proton of the indazole. | 1. Once the product begins to elute, slightly increase the polarity of the mobile phase to help push it off the column more quickly.[6]2. Consider adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve peak shape. |
| No compound is found in any fraction. | 1. Complete decomposition on the column. 2. Fractions are too dilute to be detected by TLC. 3. Incorrect solvent system was prepared. | 1. Test for silica stability.[6]2. Concentrate a few fractions in the expected elution range and re-spot on a TLC plate.[6][10]3. Double-check the solvent bottles and preparation to ensure the correct mobile phase was used.[6] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
-
Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & jin, l. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Reddit. (2022). r/chemistry: troubleshooting column chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Suzuki Coupling with 7-Bromo-4-methyl-1H-indazole
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 7-Bromo-4-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. My aim is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the Suzuki coupling of 7-Bromo-4-methyl-1H-indazole. Each issue is broken down by potential causes and actionable solutions.
Issue 1: Low to No Product Yield
A low or complete lack of product formation is the most common frustration in cross-coupling reactions. The causes can be multifaceted, ranging from catalyst deactivation to substrate instability.
Potential Cause A: Catalyst Inactivity or Decomposition
The heart of the Suzuki reaction is the palladium catalyst, and its effectiveness is paramount.[1][2] The active Pd(0) species is susceptible to oxidation if the reaction is not performed under strictly inert conditions.[3] Furthermore, certain substrates, especially N-heterocycles, can coordinate to the palladium center and inhibit catalysis.[4][5]
Solutions:
-
Ensure Inert Atmosphere: Meticulously degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6] Assemble your reaction under a positive pressure of the inert gas.
-
Catalyst & Ligand Selection: For N-heterocyclic substrates like indazoles, standard catalysts like Pd(PPh₃)₄ may not be optimal.[7] Consider using more robust and active catalyst systems. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts are often highly effective for these challenging substrates.[4][7][8] N-heterocyclic carbene (NHC) ligands also offer a highly active alternative.[9]
Table 1: Recommended Catalyst Systems for Indazole Suzuki Coupling
| Catalyst/Pre-catalyst | Ligand | Key Advantages |
| Pd₂(dba)₃ | SPhos or XPhos | High activity for heteroaryl chlorides and bromides.[10] |
| Pd(OAc)₂ | Buchwald Ligands | Excellent for challenging, electron-rich heterocycles.[11] |
| PEPPSI™-IPr | (None needed) | Air- and moisture-stable NHC pre-catalyst.[12] |
| Pd(dppf)Cl₂ | (None needed) | Good general catalyst, effective in some indazole couplings.[13][14] |
Potential Cause B: Issues with the Boronic Acid/Ester
The stability of the organoboron reagent is critical. Boronic acids are susceptible to several decomposition pathways that will halt your reaction.[15]
-
Protodeboronation: The cleavage of the C-B bond by a proton source (often water or alcohol), replacing the boronic acid with a hydrogen atom.[15] This is a major side reaction, especially with electron-rich or heteroaryl boronic acids.[16]
-
Oxidation: The C-B bond can be oxidized, especially in the presence of air, to form an alcohol or phenol.[15][16]
-
Trimerization: Boronic acids can dehydrate to form cyclic boroxines, which can complicate stoichiometry.[15]
Solutions:
-
Check Reagent Quality: Use fresh, high-purity boronic acid. If it has been stored for a long time, consider its purity. Inconsistent results are a hallmark of degrading boronic acid.[15]
-
Use Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester (Bpin), can protect it from degradation.[15][16]
-
Minimize Excess Base and High Temperatures: Harsh conditions can accelerate protodeboronation.[17]
-
Slow-Release Strategy: Employing a "masking" reagent can protect the boronic acid from degradation while slowly releasing it into the reaction, keeping its concentration low and minimizing side reactions.[18]
Potential Cause C: Inappropriate Base or Solvent
The base and solvent are not passive components; they play active roles in the catalytic cycle and can significantly influence the outcome.[19]
-
Base: The base activates the boronic acid for transmetalation.[20] A base that is too weak will result in a sluggish reaction, while one that is too strong can promote side reactions or substrate degradation.[3] Solubility of the inorganic base is also crucial.[17]
-
Solvent: The solvent system must dissolve both the organic substrates and the inorganic base.[19] Polar aprotic solvents like dioxane, THF, or DMF, often with water as a co-solvent, are common.[19] The water helps dissolve the base and facilitates the formation of the active boronate species.[12][19]
Solutions:
-
Base Optimization: For N-H containing heterocycles, a moderately strong base is often preferred.[17] K₃PO₄ and Cs₂CO₃ are frequently effective choices.[4][7] Avoid strong alkoxide bases if possible, as they can lead to dehalogenation.[4]
-
Solvent Screening: A mixture of an aprotic solvent and water (e.g., dioxane/H₂O, THF/H₂O) is a good starting point.[19] Toluene can sometimes be a superior solvent to THF for minimizing halide inhibition, particularly with aryl iodides.[21]
Issue 2: De-bromination of 7-Bromo-4-methyl-1H-indazole
Observing the starting material without the bromine atom is a clear sign of a competing reductive dehalogenation side reaction.
Potential Causes:
-
Hydride Source: The "hydride" can come from the solvent (e.g., alcohols), the base, or impurities.[4]
-
Slow Transmetalation: If the transmetalation step is slow, the palladium-halide intermediate has more time to undergo competing side reactions like dehalogenation.[4]
Solutions:
-
Optimize the Base: Switch to a non-hydridic base. K₃PO₄ or Cs₂CO₃ are excellent choices.[4]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands can accelerate the desired catalytic cycle, outcompeting the dehalogenation pathway.[4]
-
Control Water Content: While often necessary, excessive water can be a proton source. Try varying the water ratio in your solvent system.[4]
Issue 3: Reaction Stalls or is Sluggish
A reaction that starts but fails to go to completion often points to a rate-limiting step in the catalytic cycle.
Potential Causes:
-
Slow Oxidative Addition: This is the first step where the Pd(0) inserts into the carbon-bromine bond. With electron-rich heterocycles, this step can be challenging.[4][22]
-
Slow Transmetalation: The transfer of the organic group from boron to palladium can be the rate-determining step.[4]
Solutions:
-
Increase Temperature: Carefully increasing the reaction temperature can often overcome activation barriers.[4] Microwave-assisted heating can be particularly effective for accelerating sluggish reactions.[23]
-
More Active Catalyst System: As mentioned previously, switching to a more electron-rich and bulky ligand can accelerate both oxidative addition and reductive elimination.[9][12]
-
Check Boronic Acid Reactivity: Ensure your boronic acid is of high quality and purity.[4]
Troubleshooting Workflow
Here is a visual guide to systematically troubleshoot your failed Suzuki coupling.
Caption: A logical workflow for diagnosing and solving common Suzuki coupling problems.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 7-Bromo-4-methyl-1H-indazole failing?
A1: Couplings with N-heterocycles like indazoles are notoriously challenging for several reasons. The nitrogen atoms in the ring can coordinate to the palladium catalyst, effectively poisoning it.[4][5] Additionally, the N-H proton is acidic and can interfere with the base, and deprotonation can alter the electronic properties of the ring.[4][7] Success often requires moving beyond "standard" Suzuki conditions to catalyst systems specifically designed for heteroaromatic substrates.[2][8]
Q2: Do I need to protect the N-H group of the indazole?
A2: Not necessarily, and in many modern protocols, it is undesirable due to the extra synthesis and deprotection steps.[7] Many highly efficient catalyst systems have been developed specifically for the cross-coupling of unprotected, nitrogen-rich heterocycles.[7][24] However, if you are consistently facing issues, N-protection (e.g., with a Boc group) can sometimes simplify the reaction by preventing the N-H from interfering.[23][25] Be aware that some protecting groups can be cleaved under the reaction conditions.[23]
Q3: Which palladium catalyst and ligand combination is best for this substrate?
A3: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid partner. However, for challenging substrates like 7-bromo-indazole, catalyst systems based on bulky, electron-rich biaryl monophosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are a highly recommended starting point.[4][7] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.[12] Pd(dppf)Cl₂ is another viable option that has shown success in indazole couplings.[14][26]
Q4: What is the optimal base and solvent for this reaction?
A4: A common and effective system is a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent mixed with water.[7][27] A solvent ratio of 4:1 or 5:1 dioxane:water is a robust starting point.[7][17] The water is crucial for dissolving the base and activating the boronic acid for the transmetalation step.[19]
Q5: How can I minimize the formation of homo-coupled boronic acid (Ar-Ar) byproducts?
A5: Homo-coupling of the boronic acid is a common side reaction.[28] It can be minimized by:
-
Strictly Inert Conditions: Oxygen can promote homo-coupling, so thorough degassing of solvents and maintaining an inert atmosphere is critical.[3]
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the aryl halide relative to the boronic acid can help consume the boronic acid in the desired cross-coupling pathway.
-
Temperature Control: Running the reaction at the lowest effective temperature can often suppress side reactions.
The Suzuki-Miyaura Catalytic Cycle: Points of Failure
Understanding the mechanism helps in diagnosing problems. The cycle below highlights where issues specific to 7-Bromo-4-methyl-1H-indazole can arise.
Caption: The Suzuki-Miyaura cycle, highlighting potential failure points with indazole substrates.
Experimental Protocol: General Procedure for Suzuki Coupling
This is a generalized starting protocol. Optimization for your specific boronic acid is likely necessary.[17]
Materials:
-
7-Bromo-4-methyl-1H-indazole (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 5:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add 7-Bromo-4-methyl-1H-indazole, the boronic acid, the palladium pre-catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved January 8, 2026, from [Link]
-
Biscoe, M. R., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. Retrieved January 8, 2026, from [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). SYNLETT. Retrieved January 8, 2026, from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (2020). ResearchGate. Retrieved January 8, 2026, from [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). Europe PMC. Retrieved January 8, 2026, from [Link]
-
Challenges In Suzuki Coupling Reaction. (2022). KCIL Chemofarbe Group. Retrieved January 8, 2026, from [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2019). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2007). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). NIH. Retrieved January 8, 2026, from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). RSC Publishing. Retrieved January 8, 2026, from [Link]
-
An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. (2020). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved January 8, 2026, from [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. Retrieved January 8, 2026, from [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2021). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). ResearchGate. Retrieved January 8, 2026, from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. Retrieved January 8, 2026, from [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Retrieved January 8, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2008). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. Retrieved January 8, 2026, from [Link]
-
Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2023). YouTube. Retrieved January 8, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 8, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube. Retrieved January 8, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. Retrieved January 8, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 8, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Retrieved January 8, 2026, from [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017). PubMed Central. Retrieved January 8, 2026, from [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2019). Organic Process Research & Development. Retrieved January 8, 2026, from [Link]
-
Help needed with unreproducible Suzuki coupling. (2022). Reddit. Retrieved January 8, 2026, from [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2021). Chemical Society Reviews. Retrieved January 8, 2026, from [Link]
-
Pd(NHC)(cinnamyl)Cl-catalyzed Suzuki cross-coupling reaction of aryl sulfonates with arylboronic acids. (2017). Semantic Scholar. Retrieved January 8, 2026, from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reddit.com [reddit.com]
- 23. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 28. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for 7-Bromo-4-methyl-1H-indazole
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for 7-Bromo-4-methyl-1H-indazole. As a key heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmaceuticals, the successful synthesis and manipulation of this scaffold are critical. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to navigate the common challenges encountered during its synthesis and subsequent reactions.
Section 1: Synthesis and Regioselective Bromination
The formation of the 7-bromo-4-methyl-1H-indazole core is a multi-step process where regioselectivity is paramount. Direct bromination of the 4-methyl-1H-indazole precursor is often the most challenging step, with side reactions and incorrect isomer formation being common hurdles.
FAQ: What is a reliable synthetic approach, and how can I ensure selective bromination at the C7 position?
A robust approach involves the synthesis of the 4-methyl-1H-indazole core followed by a highly regioselective bromination. The main challenge is that the indazole ring system can be brominated at several positions. Direct bromination of 4-substituted 1H-indazoles often leads to undesired regioisomers.[1][2]
The key to success lies in choosing the right brominating agent and conditions to favor electrophilic substitution at the C7 position. While reagents like potassium bromate in sulfuric acid have been used, they can be highly exothermic and cause side reactions, including over-bromination and hydrolysis of sensitive functional groups.[1] A milder and more selective method is highly recommended.
Expert Recommendation: N-Bromosuccinimide (NBS) in a suitable solvent is the preferred reagent for achieving high regioselectivity for C7 bromination.[2][3][4] The reaction's success depends on controlling the stoichiometry and temperature.
Experimental Protocol: Regioselective C7 Bromination
This protocol is adapted from established methodologies for the regioselective bromination of substituted indazoles.[3][5]
Materials:
-
4-methyl-1H-indazole
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or CH2Cl2)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-methyl-1H-indazole (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05-1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains stable. The slight excess of NBS helps drive the reaction to completion, but a large excess should be avoided to prevent over-bromination.[3]
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 7-Bromo-4-methyl-1H-indazole.
FAQ: My bromination reaction is giving me a mixture of isomers or a low yield. What should I troubleshoot?
This is a common issue stemming from several potential factors. A systematic approach to troubleshooting is essential.
Troubleshooting Bromination Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | 1. Inactive NBS. 2. Insufficient reaction time or temperature. 3. Poor quality starting material. | 1. Recrystallize NBS from water before use. 2. Allow the reaction to stir longer at room temperature or warm slightly (e.g., to 40 °C), but monitor carefully for side products. 3. Verify the purity of your 4-methyl-1H-indazole by NMR or LC-MS. |
| Mixture of Isomers | 1. Reaction temperature is too high. 2. Incorrect choice of solvent. 3. Using a harsher brominating agent (e.g., Br2). | 1. Maintain the reaction at 0 °C during and immediately after the addition of NBS. 2. Screen different solvents. Acetonitrile is often a good starting point.[3] 3. Switch to NBS as the brominating agent for milder conditions and better selectivity. |
| Over-bromination (e.g., 5,7-dibromo product) | 1. Excess of NBS used. 2. Reaction allowed to proceed for too long. | 1. Use no more than 1.1 equivalents of NBS.[3] 2. Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed. |
Below is a logical workflow to diagnose and resolve common bromination problems.
Caption: Troubleshooting workflow for C7 bromination.
Section 2: Downstream Reactions - Palladium-Catalyzed Cross-Coupling
7-Bromo-4-methyl-1H-indazole is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[3][6] This reaction is fundamental for elaborating the indazole core in drug discovery programs.
FAQ: How do I optimize the Suzuki-Miyaura coupling for my 7-Bromo-4-methyl-1H-indazole substrate?
The Suzuki-Miyaura coupling is a powerful but sensitive reaction. Its success hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.[7]
The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. Each component of the reaction mixture plays a crucial role in this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Options | Rationale & Expert Insights |
| Palladium Catalyst | • Pd(PPh3)4 • PdCl2(dppf)[8] • Pd(OAc)2 | PdCl2(dppf) is often an excellent starting point for heteroaromatic halides due to the ligand's ability to stabilize the palladium center and promote efficient reductive elimination. |
| Ligand | • PPh3 • dppf (often comes with the catalyst) • Buchwald ligands (e.g., SPhos, XPhos) | For challenging couplings, specialized phosphine ligands (Buchwald type) can dramatically improve yields by enhancing the rate of oxidative addition and preventing catalyst decomposition. |
| Base | • K2CO3 • Cs2CO3[9] • K3PO4 | K2CO3 is a good general-purpose base. Cesium carbonate (Cs2CO3) is more soluble and often more effective, especially for less reactive substrates, as it can accelerate the transmetalation step. |
| Solvent | • 1,4-Dioxane / Water[6] • DMF • Toluene | A mixture of 1,4-Dioxane and water is a classic choice. The water is crucial for dissolving the base and facilitating the transmetalation step. Ensure the organic solvent is degassed to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | The reaction typically requires heating. Start around 90-100 °C and adjust as needed. Monitor for potential decomposition of starting materials or products at higher temperatures. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This general protocol provides a robust starting point for coupling 7-Bromo-4-methyl-1H-indazole with various arylboronic acids.[6][9]
Materials:
-
7-Bromo-4-methyl-1H-indazole (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium Catalyst (e.g., PdCl2(dppf), 2-5 mol%)
-
Base (e.g., K2CO3, 2.0-3.0 eq.)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
Procedure:
-
To a reaction vessel, add 7-Bromo-4-methyl-1H-indazole, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over Na2SO4, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
FAQ: My Suzuki reaction is failing. What are the common causes of failure?
1. Catalyst Inactivity: The most common issue is the deactivation of the palladium catalyst.
- Cause: Presence of oxygen. The active Pd(0) species is readily oxidized to inactive Pd(II).
- Solution: Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction setup.
2. Poor Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly.
- Cause: Homocoupling of the boronic acid can form boroxines, which are less reactive in transmetalation. Protodeboronation (replacement of the B(OH)2 group with hydrogen) can also occur.[8]
- Solution: Use fresh, high-purity boronic acid. If in doubt, check its purity by NMR. Some protocols benefit from using the corresponding pinacol ester, which is often more stable.
3. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a critical step that can be sluggish.
- Cause: Insufficiently strong or soluble base; lack of water in the solvent system.
- Solution: Switch to a stronger base like Cs2CO3. Ensure an aqueous component is present in the solvent mixture to facilitate this step.
4. Side Reaction: De-bromination: You observe the formation of 4-methyl-1H-indazole instead of the coupled product.
- Cause: This can happen if the transmetalation step is slow, allowing for side reactions to occur with the Ar-Pd-X intermediate. It can also be caused by impurities in the reagents.
- Solution: Re-evaluate your choice of ligand and base to accelerate the productive catalytic cycle. Using a more electron-rich ligand can sometimes suppress this pathway.
References
-
Ren, T., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]
-
Reddy, L. V., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
-
Gherghel, D., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Available at: [Link]
-
Gherghel, D., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. Available at: [Link]
-
Barattini, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]
-
PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]
-
MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. Available at: [Link]
-
de Oliveira, R. A., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available at: [Link]
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
avoiding over-bromination in indazole synthesis
Troubleshooting Guide: Avoiding Over-bromination
Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I've designed this guide to address common challenges encountered during the bromination of indazoles, with a specific focus on preventing the formation of undesired polybrominated species. This resource is intended for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds.
Understanding the Challenge: The Reactivity of the Indazole Ring
Indazole is an aromatic heterocyclic compound susceptible to electrophilic substitution. The primary sites for bromination are the C3, C5, and C7 positions. The reactivity of these positions is influenced by the reaction conditions, particularly the pH.[1][2]
-
Neutral Conditions: In neutral media, the indazole molecule is attacked by the brominating agent. The order of reactivity is generally C5 > C3 > C7.[2][3]
-
Acidic Conditions: Under acidic conditions, the indazole is protonated to form the indazolium cation. This deactivates the pyrazole ring and directs bromination to the benzene ring, primarily at the C5 and C7 positions.[1][2]
-
Basic Conditions: In the presence of a base, the indazole anion is formed, which is highly reactive. This strongly activates the C3 position, leading to preferential bromination at this site.[1][2]
Over-bromination, the addition of more than one bromine atom, is a common side reaction that leads to a mixture of products, including di- and tri-brominated indazoles, which can be challenging to separate and reduce the yield of the desired mono-brominated product.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for indazole, and how do I choose the right one?
The choice of brominating agent is critical for controlling the selectivity of the reaction. Here's a comparison of common reagents:
| Brominating Agent | Abbreviation | Key Characteristics & Typical Use |
| Bromine | Br₂ | A strong brominating agent, often used in solvents like acetic acid.[2][4] Can lead to over-bromination if not carefully controlled.[4] |
| N-Bromosuccinimide | NBS | A milder and more selective source of electrophilic bromine.[5][6] Widely used for mono-bromination.[6] |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | A stable, cost-effective, and safe alternative to Br₂.[7][8] It shows high selectivity for the C3 position under ultrasound-assisted conditions.[7][8] |
For selective mono-bromination, NBS is often the preferred reagent due to its milder reactivity.[6] DBDMH is an excellent choice for targeting the C3 position specifically, especially with ultrasound assistance.[4][7][8]
Q2: My reaction is producing a mixture of 3,5-dibromo- and 3,5,7-tribromo-indazole. How can I favor mono-bromination?
To favor mono-bromination and avoid the formation of polybrominated side products, consider the following strategies:
-
Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.3 equivalents, to limit the extent of bromination.[1]
-
Temperature Control: Perform the reaction at a lower temperature. This decreases the overall reaction rate and can enhance selectivity by disfavoring the higher activation energy pathways leading to di- and tri-bromination.
-
Solvent Selection: The choice of solvent can influence the regioselectivity of the reaction. For instance, using greener solvents like ethanol or water with NBS can promote mono-bromination.[1]
-
pH Management: The pH of the reaction medium plays a significant role. For C3-bromination, basic conditions that favor the formation of the highly reactive indazole anion can be beneficial.[1][2]
Q3: How do substituents on the indazole ring affect the bromination reaction?
Substituents on the indazole ring can significantly impact both the rate and regioselectivity of bromination through their electronic and steric effects.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) activate the ring, making it more susceptible to electrophilic attack and potentially increasing the risk of over-bromination.
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the ring, making bromination more difficult and often requiring harsher reaction conditions.[4][7] However, they can also direct the bromination to specific positions. For example, a nitro group at the C5 position can direct bromination to the C3 position.[9]
Q4: I'm trying to synthesize 5-bromoindazole. Should I brominate indazole directly or use a different synthetic strategy?
While direct bromination of indazole can yield 5-bromoindazole, controlling the regioselectivity to favor the C5 position over the more reactive C3 position can be challenging.[2][3] An alternative and often more reliable approach is to start with a pre-brominated precursor. For example, you can synthesize 5-bromoindazole from 4-bromo-2-methylaniline.[10] This multi-step synthesis offers better control over the final product's regiochemistry.
Troubleshooting Workflow
If you are encountering issues with over-bromination, this workflow can help you diagnose and solve the problem.
Caption: Troubleshooting workflow for over-bromination in indazole synthesis.
Experimental Protocols
Protocol 1: Selective Mono-bromination of Indazole at the C3-Position using DBDMH and Ultrasound
This protocol is adapted from a method demonstrating high selectivity for the C3 position.[4][7][8]
Materials:
-
Indazole
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Ultrasonic bath
Procedure:
-
To a reaction vessel, add indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (0.2 mmol), and sodium carbonate (0.4 mmol).[11]
-
Add ethanol (2.0 mL) as the solvent.[11]
-
Place the reaction vessel in an ultrasonic bath (40 kHz/50 W) and irradiate for 30 minutes at 40°C.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bisulfite.[12]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12][13]
-
Purify the crude product by column chromatography on silica gel to obtain 3-bromoindazole.[13]
Protocol 2: Mono-bromination of 4-nitro-1H-indazole
This protocol demonstrates the bromination of an indazole with an electron-withdrawing group.[1]
Materials:
-
4-nitro-1H-indazole
-
Sodium acetate
-
Acetic acid
-
Chloroform
-
Bromine
Procedure:
-
In a flask equipped with a mechanical stirrer, combine sodium acetate (0.306 mol) and 4-nitro-1H-indazole (0.306 mol) in a mixture of acetic acid (300 mL) and chloroform (300 mL).[1]
-
Prepare a solution of bromine (0.322 mol) in acetic acid (60 mL).[1]
-
Add the bromine solution dropwise to the reaction mixture over 3.5 hours, ensuring the temperature remains below 25°C.[1]
-
Stir the mixture for an additional two hours after the addition is complete.[1]
-
Concentrate the reaction mixture under reduced pressure.[1]
-
Add 500 mL of water to the resulting solid.[1]
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield 3-bromo-4-nitro-1H-indazole.[1]
Advanced Strategies: Protecting Groups
For complex indazole derivatives or when high regioselectivity is paramount, the use of protecting groups can be an effective strategy. Protecting the N1 or N2 position can alter the electronic properties of the indazole ring and sterically hinder certain positions, thereby directing bromination to the desired site.
Common protecting groups for indazoles include:
-
tert-Butoxycarbonyl (Boc): Can be introduced using (Boc)₂O.[14]
-
Benzyl (Bn): Attached using benzyl bromide or chloride.[14]
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Can be used for regioselective protection at the N2 position.[14][15]
The choice of protecting group will depend on the overall synthetic route and the compatibility with other functional groups in the molecule.
Caption: General workflow for using protecting groups in indazole bromination.
By carefully considering the reaction conditions, choice of brominating agent, and the electronic nature of the indazole substrate, it is possible to achieve high yields of the desired mono-brominated product while minimizing the formation of over-brominated impurities.
References
-
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581–585. [Link]
-
ResearchGate. (n.d.). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. Retrieved from [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581–585. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581–585. [Link]
-
Moody, C. J., & Roff, G. J. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4529–4534. [Link]
-
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581–585. [Link]
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4529–4534. [Link]
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. III. Aqueous Bromination of Indazole. Australian Journal of Chemistry, 27(11), 2343–2348. [Link]
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2348. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 12. guidechem.com [guidechem.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Bromo-4-methyl-1H-indazole from Palladium Catalyst Residues
Welcome to the technical support center for the removal of palladium catalyst residues from reactions involving 7-Bromo-4-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to effectively purify your target compound to meet the stringent requirements of subsequent applications, including the synthesis of active pharmaceutical ingredients (APIs).
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are indispensable tools in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1][2] However, the removal of the palladium catalyst from the reaction products is a critical and often challenging step, as residual palladium is a toxic impurity that must be controlled to very low levels in pharmaceutical intermediates and APIs.[3][4] This guide will provide a structured approach to tackling this purification challenge.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my 7-Bromo-4-methyl-1H-indazole reaction?
A1: The difficulty in removing palladium residues stems from several factors. Homogeneous palladium catalysts, which are soluble in the reaction medium, are particularly challenging to separate from the desired product.[5] Furthermore, the indazole moiety in your compound contains nitrogen atoms that can act as ligands, forming stable complexes with palladium and making it harder to remove.[6][7] The specific form of the residual palladium (e.g., Pd(0), Pd(II), or colloidal nanoparticles) can also influence the effectiveness of different purification methods.
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products.[4] Palladium is considered a metal of significant toxicological concern, and its limits are typically in the low parts-per-million (ppm) range. For oral medications, the permitted daily exposure (PDE) for palladium is 100 µg.[8] This translates to a concentration limit that depends on the daily dose of the drug, but is often targeted to be below 10 ppm.[9]
Q3: What are the most common methods for palladium removal?
A3: The most common methods for palladium removal can be broadly categorized as:
-
Adsorption: Using solid-supported materials to bind the palladium. This includes activated carbon and specialized metal scavengers.[2][10]
-
Chromatography: Separating the product from the catalyst based on differential adsorption on a stationary phase like silica gel.[11]
-
Extraction: Using a liquid-liquid extraction to partition the palladium into a phase separate from the product.
-
Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor.[10]
-
Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C), simple filtration through a pad of celite can be effective.[5][11][12]
Q4: How do I choose the right palladium removal method for my 7-Bromo-4-methyl-1H-indazole reaction?
A4: The choice of method depends on several factors, including the nature of the palladium catalyst used (homogeneous vs. heterogeneous), the solvent system, the scale of the reaction, and the required final purity of your product. A decision-making workflow is provided below to guide your selection.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of 7-Bromo-4-methyl-1H-indazole.
Issue 1: Simple filtration through celite is not removing the palladium from my reaction mixture.
-
Possible Cause: You have likely used a homogeneous palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) which is soluble in your reaction mixture. Simple filtration is only effective for insoluble, heterogeneous catalysts like Pd/C or precipitated palladium metal.[5] Soluble palladium complexes will pass through the celite pad with your product.[13]
-
Troubleshooting Steps:
-
Confirm the Catalyst Type: Verify whether your palladium catalyst is homogeneous or heterogeneous.
-
Employ a Scavenger: If you are using a homogeneous catalyst, you will need to use a palladium scavenger to bind the soluble palladium, which can then be removed by filtration.
-
Consider Crystallization: If your product is a solid, crystallization can be an effective method to leave the soluble palladium impurities behind in the mother liquor.
-
Issue 2: I am losing a significant amount of my 7-Bromo-4-methyl-1H-indazole product when using activated carbon.
-
Possible Cause: Activated carbon is a non-selective adsorbent and can bind your product in addition to the palladium, leading to yield loss.[9] This is particularly true for aromatic and heterocyclic compounds like your indazole derivative.
-
Troubleshooting Steps:
-
Optimize the Amount of Carbon: Use the minimum amount of activated carbon necessary for effective palladium removal. This may require some experimentation.
-
Screen Different Grades of Carbon: Different grades of activated carbon have varying surface areas and pore sizes, which can affect their selectivity.
-
Consider a More Selective Scavenger: Silica-based or polymer-supported scavengers with functional groups like thiols or thioureas often exhibit higher selectivity for palladium and lower affinity for organic products.[14]
-
Issue 3: After using a palladium scavenger, the palladium levels in my product are still above the acceptable limit.
-
Possible Cause: The scavenger you have chosen may not be effective for the specific form of palladium present in your reaction mixture, or the scavenging conditions may not be optimal. The efficiency of a scavenger can be influenced by the solvent, temperature, and reaction time.
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to identify the most effective one for your system.[15]
-
Optimize Scavenging Conditions: Vary the temperature, reaction time, and amount of scavenger to improve its efficiency.
-
Consider a Combination of Methods: A multi-step purification process, such as an initial treatment with a scavenger followed by a silica gel plug or crystallization, can often achieve lower residual palladium levels.[8]
-
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Following the completion of your reaction, dissolve the crude 7-Bromo-4-methyl-1H-indazole product in a suitable solvent. Common solvents include toluene, ethyl acetate, or tetrahydrofuran (THF).
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS® Thiol, QuadraPure™ TU). The amount of scavenger is typically based on the molar equivalents of the palladium catalyst used in the reaction (usually 5-20 equivalents).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10][16]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add a carefully weighed amount of activated carbon (e.g., 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that this filtration can sometimes be slow.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Activated Carbon | 50-90% | Low cost, readily available | Low selectivity, potential for product loss[9] |
| Silica-based Thiol Scavengers | >95% | High selectivity, high efficiency[14] | Higher cost |
| Polymer-based Thiol Scavengers | >95% | High selectivity, high capacity | Can swell in certain solvents |
| Crystallization | Variable | Can be highly effective, scalable | Product must be a solid, may not be effective for all impurities |
| Column Chromatography | >90% | Good for small scale, can remove other impurities | Can be time-consuming and solvent-intensive for large scale[11] |
Visualization
Caption: Decision workflow for selecting a palladium removal strategy.
Caption: General experimental workflow for palladium catalyst removal.
References
- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review.
- Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
- Palladium Detection for API Purific
- Application Note: SiliaMetS Metal Scavengers. SiliCycle.
- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry.
- Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed.
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry.
- How can i remove palladium Pd catalyst easily?
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
- How to Remove Palladium in three easy steps. Biotage.
- Technical Support Center: Removing Palladium Catalyst Residues
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Technical Support Center: Removal of Palladium Catalyst
- How to remove palladium catalyst
- palladium - Organic Syntheses Procedure. Organic Syntheses.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Method of removing palladium.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry.
- Your trick to remove residual palladium. Reddit.
- Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Method for separating and purifying substituted indazole isomers.
- PALLADIUM-CATALYZED CARBOAMINATION IN THE SYNTHESIS OF NITROGEN-CONTAINING HETEROCYCLES. Chemistry of Heterocyclic Compounds.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry.
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PALLADIUM-CATALYZED CARBOAMINATION IN THE SYNTHESIS OF NITROGEN-CONTAINING HETEROCYCLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. onyxipca.com [onyxipca.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
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- 15. silicycle.com [silicycle.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Impurity Identification in 7-Bromo-4-methyl-1H-indazole by HPLC-MS
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the identification and characterization of impurities in 7-Bromo-4-methyl-1H-indazole using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Part 1: Understanding Potential Impurities
A critical first step in any impurity investigation is to understand the potential molecular entities that may be present. Impurities in a drug substance can originate from various sources, including the synthetic route and degradation over time.[1][2]
Synthesis-Related Impurities
Impurities can arise from starting materials, intermediates, by-products, and reagents used during the manufacturing process.[1][2] A plausible synthesis for 7-Bromo-4-methyl-1H-indazole may involve steps like diazotization of an amino-indazole precursor followed by a Sandmeyer-type reaction.[3] Another route could involve the cyclization of a substituted phenylhydrazine derivative.[4][5][6][7]
Based on these general synthetic strategies for indazoles, potential process-related impurities are summarized in the table below.
| Potential Impurity | Chemical Structure | Monoisotopic Mass (Da) | Potential Source |
| Starting Materials & Intermediates | |||
| 7-Amino-4-methyl-1H-indazole | Structure not available | 147.0793 | Unreacted starting material from a Sandmeyer-type reaction.[3] |
| 4-Methyl-1H-indazole | Structure not available | 132.0684 | Incomplete bromination or debromination. |
| Isomeric Impurities | |||
| 5-Bromo-4-methyl-1H-indazole | Structure not available | 210.9793 | Non-regioselective bromination.[4] |
| 6-Bromo-4-methyl-1H-indazole | Structure not available | 210.9793 | Non-regioselective bromination. |
| By-products | |||
| 7-Hydroxy-4-methyl-1H-indazole | Structure not available | 148.0582 | Hydrolysis of the diazonium salt intermediate during synthesis. |
| Di-bromo-4-methyl-1H-indazole | Structure not available | 289.8898 | Over-bromination during synthesis. |
Degradation-Related Impurities
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[8]
| Stressor | Potential Degradation Products | Mechanism |
| Oxidative (e.g., H₂O₂) | N-oxides, hydroxylated species | Oxidation of the pyrazole and benzene rings. |
| Acid/Base Hydrolysis | Ring-opened products | Cleavage of the indazole ring system under harsh pH conditions. |
| Photolytic (UV/Vis light) | Dehalogenated products, dimers | Photodegradation can lead to debromination or radical-mediated dimerization. |
| Thermal | Varies depending on conditions | Can accelerate other degradation pathways. |
Part 2: Recommended HPLC-MS Method & Workflow
A robust analytical method is the cornerstone of impurity identification.[9][10] The following provides a starting point for method development and a logical workflow for characterization.
Initial HPLC-MS Method
This method is designed to provide good retention and separation for the main component and a broad range of potential impurities.
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good reversed-phase retention for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ESI and helps improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent with good elution strength and UV transparency. |
| Gradient | 10-95% B over 15 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column to ensure good efficiency. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | Minimizes potential for peak distortion from the sample solvent. |
| Sample Diluent | 50:50 Acetonitrile:Water | Should be as weak as or weaker than the initial mobile phase to prevent peak distortion.[11] |
| MS Ionization | Electrospray (ESI), Positive Mode | Indazoles are nitrogen-containing heterocycles that readily protonate.[12][13] |
| MS Scan Range | m/z 100-500 | Covers the expected mass range of the API and potential impurities. |
| MS/MS | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation of the most intense ions for structural information.[14] |
Workflow for Impurity Identification
The following workflow provides a systematic approach from detection to structural elucidation of an unknown impurity.
Caption: Workflow for the identification and characterization of unknown impurities.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC-MS analysis of 7-Bromo-4-methyl-1H-indazole.
Q1: I'm seeing significant peak tailing for the main 7-Bromo-4-methyl-1H-indazole peak. What's causing this and how can I fix it?
A1: Peak tailing for basic compounds like indazoles is often caused by secondary interactions with residual silanol groups on the silica-based C18 column.[15]
-
Causality: At neutral or slightly acidic pH, free silanol groups (Si-OH) on the column packing can be deprotonated (SiO⁻), leading to ionic interactions with the protonated basic analyte. This mixed-mode interaction causes a portion of the analyte to be more strongly retained, resulting in a tailing peak.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Decrease the pH of your aqueous mobile phase (Mobile Phase A) by increasing the formic acid concentration to 0.2% or by using trifluoroacetic acid (TFA) at 0.05%. A lower pH will protonate the silanol groups, minimizing the secondary ionic interactions. Note that TFA can cause ion suppression in the MS.[16]
-
Use a Different Column: Switch to a column with advanced end-capping technology or a hybrid particle (e.g., BEH) column, which has fewer accessible silanol groups.
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. However, this is generally not recommended for MS applications due to significant signal suppression.
-
Q2: I have a small peak that is co-eluting or very close to my main peak. How can I improve the resolution?
A2: Improving resolution between closely eluting peaks requires optimizing the selectivity of your chromatographic system.
-
Causality: Co-elution occurs when two or more compounds have very similar retention characteristics under the current analytical conditions. This is common with isomers (e.g., 5-Bromo vs. 7-Bromo).
-
Troubleshooting Steps:
-
Modify the Organic Solvent: Change the organic mobile phase (Mobile Phase B) from acetonitrile to methanol, or use a mixture of both. Methanol has different solvent properties and can alter the selectivity.
-
Change Column Chemistry: A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different selectivity for aromatic and halogenated compounds through pi-pi interactions.[17]
-
Adjust the Gradient: Decrease the slope of your gradient (make it shallower) around the elution time of the peaks of interest. This will give more time for the separation to occur.
-
Lower the Temperature: Reducing the column temperature can sometimes increase selectivity, although it will also increase retention times and backpressure.
-
Q3: The MS signal for a suspected impurity is very weak. How can I increase its sensitivity?
A3: Low MS sensitivity can be due to poor ionization, matrix effects, or low concentration.
-
Causality: The efficiency of electrospray ionization is highly dependent on the analyte's structure and the mobile phase composition. Co-eluting compounds can also suppress the ionization of the analyte of interest.
-
Troubleshooting Steps:
-
Optimize MS Source Parameters: Adjust source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to find the optimal conditions for your compound.
-
Check for Ion Suppression: Infuse a solution of the impurity (if an analytical standard is available) while injecting a blank matrix to see if the signal drops. If so, improve the chromatographic separation from matrix components.
-
Switch Ionization Mode: Although positive mode is generally preferred for indazoles, try negative ion mode as well. Some impurities, particularly acidic degradation products, may ionize better in negative mode.
-
Use a Different Mobile Phase Additive: Ammonium formate or ammonium acetate can sometimes improve ionization efficiency compared to formic acid for certain compounds.[16]
-
Q4: My high-resolution MS gives me an accurate mass, but I can't find a logical elemental composition. What should I consider?
A4: This is a common challenge that requires careful data interpretation.
-
Causality: The observed mass may not be the protonated molecule [M+H]⁺. It could be an adduct, a fragment ion, or a multiply charged species.
-
Troubleshooting Steps:
-
Check for Common Adducts: Look for potential adducts with sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺. Also, consider adducts with mobile phase components, like acetonitrile [M+ACN+H]⁺.
-
Verify Isotopic Pattern: For a bromo-containing compound, the isotopic pattern is critical. The ⁷⁹Br and ⁸¹Br isotopes are present in an almost 1:1 ratio, so any singly brominated impurity should show two peaks of nearly equal intensity separated by ~2 Da. If you don't see this pattern, your impurity may not contain bromine.
-
Consider In-Source Fragmentation: The molecule might be unstable and fragmenting in the MS source. Look for a potential parent ion at a higher m/z, even at a very low intensity.
-
Re-run with Milder Source Conditions: Lower the source temperature or voltages to reduce the potential for in-source decay.
-
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. Available at: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . International Journal of Pharmaceutical Investigation. Available at: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . ICH. Available at: [Link]
-
Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES . Slideshare. Available at: [Link]
-
Impurity Profiling: Characterization of unknown impurities in pharmaceuticals . Kymos. Available at: [Link]
-
How We Carried Out Identification of an Unknown Impurity . ResolveMass Laboratories Inc. Available at: [Link]
-
LC Chromatography Troubleshooting Guide . HALO Columns. Available at: [Link]
-
Separation and structural characterization of unknown impurity in vancomycin by two-dimensional preparative liquid chromatography, LC-MS and NMR . PubMed. Available at: [Link]
-
Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach . MDPI. Available at: [Link]
-
Unknown Impurity Isolation and Characterization . ResolveMass Laboratories Inc. Available at: [Link]
-
Troubleshooting Common HPLC Problems: Solutions for Better Results . Mastelf. Available at: [Link]
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists . PubMed. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting . Agilent. Available at: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . National Institutes of Health (NIH). Available at: [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir . ResearchGate. Available at: [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW . HAL Archives Ouvertes. Available at: [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir . ChemRxiv. Available at: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . ResearchGate. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . Core.ac.uk. Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography . National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PubMed Central. Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography . ResearchGate. Available at: [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation . ResearchGate. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. Available at: [Link]
Sources
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- 2. database.ich.org [database.ich.org]
- 3. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. hovione.com [hovione.com]
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- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. mdpi.com [mdpi.com]
effect of base and solvent on 7-Bromo-4-methyl-1H-indazole coupling reactions
Welcome to the technical support center for coupling reactions involving 7-Bromo-4-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-C and C-N bond formation with this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your reaction conditions, with a particular focus on the critical roles of base and solvent selection.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the coupling of 7-Bromo-4-methyl-1H-indazole. Each problem is followed by a diagnosis of potential causes related to the base and solvent, and a step-by-step protocol for resolution.
Problem 1: Low or No Conversion of Starting Material
You've set up your Suzuki-Miyaura or Buchwald-Hartwig reaction, but TLC or LC-MS analysis shows a significant amount of unreacted 7-Bromo-4-methyl-1H-indazole.
Potential Causes & Solutions:
-
Insufficient Base Strength or Solubility: The base is crucial for the activation of the coupling partners.[1] If the base is too weak or is not soluble in the reaction medium, the catalytic cycle will be impeded.
-
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is often a highly effective choice, though it is incompatible with some functional groups.[2]
-
Improve Base Solubility: For inorganic bases, ensure your solvent system can support their dissolution. In many palladium-catalyzed couplings, a mixture of an organic solvent (like dioxane or toluene) with water is used to dissolve the base.[3][4]
-
Consider an Organic Base: Soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be an alternative to heterogeneous inorganic bases, sometimes leading to milder reaction conditions.[5][6]
-
-
-
Inappropriate Solvent Polarity: The solvent's polarity influences the stability of intermediates in the catalytic cycle.[7][8][9][10]
-
Troubleshooting Steps:
-
Screen Different Solvents: A common starting point for Suzuki-Miyaura reactions is a mixture of 1,4-dioxane and water.[4] For Buchwald-Hartwig aminations, toluene or THF are frequently used.[2] If these are not effective, consider screening other solvents like DMF or DMAc, which are more polar and have higher boiling points, allowing for higher reaction temperatures.[3]
-
Solvent and Catalyst Compatibility: Be aware that the choice of solvent can influence the active catalytic species.[9][11] For instance, polar aprotic solvents may favor different catalyst conformations or even anionic palladium complexes, which could alter reactivity.[11]
-
-
Problem 2: Formation of Side Products (e.g., Protodebromination, Homocoupling)
Your desired coupled product is forming, but you observe significant impurities, such as 4-methyl-1H-indazole (protodebromination) or biaryl/bi-indazole species (homocoupling).
Potential Causes & Solutions:
-
Base-Induced Side Reactions: Strong bases can sometimes promote undesired side reactions.
-
Troubleshooting Steps:
-
Use a Milder Base: If you are using a very strong base like NaOtBu and observing significant side products, consider switching to a milder base like K₂CO₃ or K₃PO₄.
-
Careful Stoichiometry: Ensure you are using the correct stoichiometry of the base. An excess of a strong base can be detrimental.
-
-
-
Solvent Effects on Catalyst Stability and Reactivity: The solvent can impact the stability of the palladium catalyst and the relative rates of desired versus undesired reaction pathways.
-
Troubleshooting Steps:
-
Anhydrous vs. Aqueous Conditions: For Suzuki-Miyaura reactions, the presence of water is often necessary to dissolve the inorganic base. However, water can also be a proton source for protodebromination. If this is a major issue, you might consider switching to anhydrous conditions with a fluoride source like KF to activate the boronic acid.[1]
-
Protecting Group Strategy: For reactions involving the indazole N-H, the choice of base can influence N-arylation versus C-arylation. If N-arylation is the desired outcome, a suitable base is needed to deprotonate the indazole. If C-C coupling at the 7-position is desired without affecting the N-H, careful selection of a non-nucleophilic base is critical. In some cases, protection of the indazole nitrogen may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of base impact the different types of coupling reactions for 7-Bromo-4-methyl-1H-indazole?
The role of the base is multifaceted and depends on the specific coupling reaction:
-
Suzuki-Miyaura Coupling: The base is required to activate the organoboron species, forming a boronate complex that facilitates transmetalation to the palladium center.[12] The strength and solubility of the base are key factors. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[1][4]
-
Buchwald-Hartwig Amination: In this case, the base deprotonates the amine nucleophile, allowing it to coordinate to the palladium complex and participate in the catalytic cycle.[2][13] Strong, non-nucleophilic bases such as NaOtBu or LiHMDS are often employed.[2]
-
Sonogashira Coupling: An amine base, typically a liquid amine like triethylamine or diisopropylethylamine, is used. It serves both as a base to deprotonate the terminal alkyne and often as a solvent or co-solvent.[14][15]
-
Ullmann Coupling: This copper-catalyzed reaction often requires a base to facilitate the coupling of aryl halides with nucleophiles.[16][17][18] The choice of base can be critical and is often determined empirically.
Q2: What are the key considerations when selecting a solvent for my coupling reaction?
Solvent selection is critical for a successful reaction and should be based on the following principles:[7][10]
-
Solubility of Reactants: The solvent must dissolve the 7-Bromo-4-methyl-1H-indazole, the coupling partner, the catalyst, and the ligand. For inorganic bases, a co-solvent like water may be necessary.[3]
-
Polarity and Dielectric Constant: The solvent's polarity can influence the rate and selectivity of the reaction by stabilizing charged intermediates in the catalytic cycle.[8][9] Polar aprotic solvents like DMF, DMAc, and acetonitrile can sometimes accelerate reactions but may also favor different reaction pathways compared to nonpolar solvents like toluene or THF.[11]
-
Boiling Point: A solvent with a higher boiling point allows the reaction to be conducted at elevated temperatures, which can be necessary for less reactive substrates.[3]
-
Coordinating Ability: Some solvents can coordinate to the metal center of the catalyst, which can either stabilize the catalyst or inhibit its activity.[3]
Q3: Can the same base and solvent be used for different coupling partners with 7-Bromo-4-methyl-1H-indazole?
While some general conditions can be a good starting point, it is unlikely that a single set of base and solvent conditions will be optimal for all coupling partners. The electronic and steric properties of the coupling partner (e.g., an electron-rich vs. electron-deficient boronic acid, or a primary vs. secondary amine) will influence the reaction kinetics and may require fine-tuning of the base and solvent for optimal results.
Data Presentation
The following table summarizes common base and solvent combinations for various palladium-catalyzed cross-coupling reactions, which can be adapted for 7-Bromo-4-methyl-1H-indazole.
| Coupling Reaction | Common Bases | Common Solvents | Key Considerations |
| Suzuki-Miyaura | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | Aqueous base is often required. The choice of base can influence the reaction rate.[4][19][20][21] |
| Buchwald-Hartwig | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Strong, non-nucleophilic bases are preferred. Anhydrous conditions are typical.[2][13][22] |
| Sonogashira | Et₃N, i-Pr₂NEt (DIPEA) | THF, DMF, Toluene | An amine base is used. A copper co-catalyst is often required.[14][23][24][25] |
| Ullmann (N-Arylation) | K₂CO₃, K₃PO₄, KOH | DMF, DMSO, Dioxane | Copper-catalyzed. Often requires higher temperatures than palladium-catalyzed reactions.[26][27] |
Experimental Protocols & Workflows
General Protocol for a Suzuki-Miyaura Coupling of 7-Bromo-4-methyl-1H-indazole
This protocol is a starting point and may require optimization.
-
To a dry reaction vessel, add 7-Bromo-4-methyl-1H-indazole (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling reactions.
References
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online
- Solvent Effects on the Selectivity of Palladium-C
- Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - NIH
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS C
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchG
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - RSC Publishing
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles
- Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole - Benchchem
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository
- Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction - IJCRT.org
- Technical Support Center: Suzuki Reactions with (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing)
- Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis - Benchchem
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF - ResearchG
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal
- Ullmann Reaction - Organic Chemistry Portal
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv
- Optimization of reaction conditions for the Sonogashira reaction a - ResearchG
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ResearchG
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Public
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF - ResearchG
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds | Chemical Reviews - ACS Public
- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nobelprize.org [nobelprize.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. DSpace [repository.kaust.edu.sa]
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- 16. researchgate.net [researchgate.net]
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- 19. pubs.rsc.org [pubs.rsc.org]
- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
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- 26. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 27. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
Technical Support Center: Monitoring 7-Bromo-4-methyl-1H-indazole Reactions by TLC
Welcome to the technical support center for monitoring reactions of 7-Bromo-4-methyl-1H-indazole using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during synthesis and analysis.
Introduction
7-Bromo-4-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, notably in the synthesis of complex pharmaceutical agents.[1][2][3] Accurate monitoring of its chemical transformations is critical for reaction optimization, yield determination, and purity assessment. TLC is an indispensable, rapid, and cost-effective technique for this purpose. However, like any analytical method, it comes with its own set of challenges. This guide provides in-depth troubleshooting and frequently asked questions to ensure your TLC analysis is both accurate and reliable.
Troubleshooting Guide
This section addresses specific problems you may encounter during the TLC analysis of 7-Bromo-4-methyl-1H-indazole reactions.
Question 1: My spots are streaking or elongated. What's causing this and how can I fix it?
Answer:
Streaking is a common issue in TLC and can arise from several factors. Here’s a systematic approach to diagnose and resolve the problem:
-
Cause 1: Sample Overloading.
-
Explanation: Applying too much sample to the TLC plate is the most frequent cause of streaking.[4][5] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot as the solvent moves up the plate.
-
Solution: Prepare a more dilute solution of your reaction mixture for spotting. If you need to apply more sample to see faint spots, it is better to spot multiple times in the same location, allowing the solvent to fully evaporate between applications.[4][5]
-
-
Cause 2: Inappropriate Solvent System.
-
Explanation: If the solvent system is too polar for your compound, it will have a very high affinity for the mobile phase and travel up the plate very quickly, often resulting in streaking. Conversely, a solvent system that is not polar enough may lead to elongated spots that barely move from the baseline.
-
Solution: Adjust the polarity of your mobile phase. For indazole derivatives, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6][7] If your spots are streaking and have a high Rf value, decrease the proportion of the polar solvent. If your spots are elongated at the baseline, gradually increase the amount of the polar solvent.[8]
-
-
Cause 3: Acidic or Basic Nature of the Compound.
-
Explanation: Indazoles are nitrogen-containing heterocyclic compounds and can interact with the acidic silica gel on the TLC plate, leading to streaking.[8]
-
Solution: To mitigate this, add a small amount of a modifier to your mobile phase. For basic compounds like indazoles, adding 0.1-1% triethylamine (Et3N) or a small amount of ammonia in methanol can neutralize the acidic sites on the silica gel and result in sharper spots.[6][8]
-
-
Cause 4: Compound Instability.
-
Explanation: In some cases, the compound may be degrading on the silica gel plate, which can appear as a streak.[9][10]
-
Solution: To test for this, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate and run it in one solvent system. Then, turn the plate 90 degrees and run it in the same or a different solvent system. If the compound is stable, you will see a spot on the diagonal. If it is degrading, you will see spots off the diagonal.[10] If instability is an issue, consider using a different stationary phase, such as alumina.[8]
-
Question 2: I can't see any spots on my TLC plate after development. What should I do?
Answer:
This can be a frustrating experience, but it is usually solvable with a few checks:
-
Cause 1: Insufficiently Concentrated Sample.
-
Explanation: The concentration of your compound in the solution you are spotting may be too low to be detected.[4][5]
-
Solution: Try concentrating your sample by spotting multiple times in the same location, ensuring the spot is completely dry before re-spotting.[4][5] You can also try preparing a more concentrated solution of your reaction mixture for TLC analysis.
-
-
Cause 2: Ineffective Visualization Technique.
-
Explanation: 7-Bromo-4-methyl-1H-indazole and many of its derivatives are aromatic and should be visible under UV light (254 nm).[11][12][13] However, not all organic compounds are UV-active.
-
Solution:
-
UV Lamp: Ensure you are using a short-wave (254 nm) UV lamp. The plate should have a fluorescent indicator that glows green, and UV-active compounds will appear as dark spots.[11][14]
-
Staining: If UV light does not reveal your spots, you will need to use a chemical stain. Since UV visualization is non-destructive, you can proceed with staining the same plate.[14]
-
Iodine Chamber: A simple and often effective method is to place the plate in a sealed chamber with a few crystals of iodine.[11][12][15] Most organic compounds will absorb the iodine vapor and appear as brown spots. These spots will fade over time, so it's important to circle them with a pencil immediately.[12][15]
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized. It will appear as yellow spots on a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different functional groups, which can be very helpful in distinguishing between products and reactants.[15]
-
-
-
-
Cause 3: Volatile Compound.
-
Explanation: If your compound is highly volatile, it may have evaporated from the TLC plate during development or while drying.[4]
-
Solution: This is less likely with 7-Bromo-4-methyl-1H-indazole itself, but could be a factor for certain reaction products. If you suspect this, try to minimize the time the plate is exposed to air after spotting and before development.
-
-
Cause 4: Incorrect Plate Development.
Question 3: My starting material and product have very similar Rf values. How can I improve the separation?
Answer:
Poor separation is a common challenge, especially when the starting material and product have similar polarities. Here are some strategies to improve resolution:
-
Strategy 1: Optimize the Solvent System.
-
Explanation: The key to good separation is finding a solvent system with the right selectivity for your compounds.
-
Solution:
-
Fine-tune the solvent ratio: Make small, incremental changes to the ratio of your polar and non-polar solvents.
-
Try different solvents: If adjusting the ratio of your current system (e.g., hexane/ethyl acetate) doesn't work, try a completely different solvent system. For example, you could try dichloromethane/methanol or toluene/acetone.[6][8] Sometimes, a three-component solvent system can provide the necessary selectivity.
-
Multiple Elutions: You can run the TLC plate in the same solvent system multiple times, allowing the plate to dry completely between each run. This can effectively increase the "length" of the TLC run and improve the separation of spots with close Rf values.
-
-
-
Strategy 2: Use a Different Staining Technique.
-
Explanation: Some stains react differently with various functional groups, producing distinct colors that can help differentiate between two spots with similar Rf values.[10]
-
Solution: The p-anisaldehyde stain is particularly useful for this, as it can yield a variety of colors depending on the compound's structure.
-
-
Strategy 3: The Co-spot Technique.
-
Explanation: A co-spot is a lane on the TLC plate where you spot both your starting material and the reaction mixture in the same place.
-
Solution: Spot your starting material in one lane, your reaction mixture in a second lane, and a co-spot of both in a third lane. If the starting material and product are different compounds, the co-spot will appear as two distinct spots (or an elongated spot if separation is still poor). If the reaction has gone to completion and the product has the same Rf as the starting material, the co-spot will look identical to the reaction mixture lane. If the reaction is incomplete, the co-spot will be a single, more intense spot.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of 7-Bromo-4-methyl-1H-indazole reactions?
A1: For many reactions involving indazole derivatives, a good starting point is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether. A 1:1 or 1:2 ratio of ethyl acetate to hexane is often a reasonable starting point.[6] You can then adjust the ratio to achieve an Rf value for your compound of interest between 0.2 and 0.4, which is ideal for good separation.[6]
| Compound Polarity | Suggested Starting Solvent System |
| Non-polar | 5-10% Ethyl Acetate in Hexane |
| Moderately Polar | 20-50% Ethyl Acetate in Hexane |
| Polar | 5-10% Methanol in Dichloromethane |
Q2: How do I calculate the Rf value and what does it tell me?
A2: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
The Rf value is a characteristic of a compound in a specific solvent system and on a particular stationary phase. It can help you identify compounds and assess their relative polarities. A lower Rf value indicates a more polar compound that has a stronger interaction with the stationary phase (silica gel) and a weaker interaction with the mobile phase.
Q3: How should I prepare my samples for TLC?
A3: To prepare a sample for TLC, take a small aliquot of your reaction mixture (e.g., with a glass capillary) and dissolve it in a small amount of a volatile solvent like dichloromethane or ethyl acetate. The concentration should be high enough to see the spots clearly but not so high that it causes streaking.
Q4: What are the best practices for developing a TLC plate?
A4: For reproducible results, it is important to use a developing chamber with a lid to ensure the atmosphere inside is saturated with solvent vapors. Place a piece of filter paper in the chamber to help with saturation. The solvent level should be about 0.5 cm deep and must be below the baseline of your spotted samples.[6] Allow the solvent front to travel up the plate until it is about 1 cm from the top, then immediately remove the plate and mark the solvent front with a pencil.[6]
Experimental Protocols
Protocol 1: Standard TLC Procedure
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1-1.5 cm from the bottom of the plate.
-
Spotting: Using a capillary tube, spot your prepared samples on the baseline. Keep the spots small and evenly spaced.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level must be below the baseline. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.
-
Analysis: Circle the visualized spots with a pencil and calculate the Rf values for each spot.
Protocol 2: Preparing a p-Anisaldehyde Staining Solution
-
In a fume hood, carefully add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid to 135 mL of absolute ethanol.
-
Add 3.7 mL of p-anisaldehyde to the solution.
-
Stir the solution vigorously until it is homogeneous.
-
Store the stain in a sealed container, protected from light.[15]
Visualizations
Workflow for TLC Analysis
Caption: General workflow for performing Thin-Layer Chromatography analysis.
Troubleshooting Decision Tree for TLC
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stains for Developing TLC Plates [faculty.washington.edu]
- 13. theory.labster.com [theory.labster.com]
- 14. youtube.com [youtube.com]
- 15. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Scale-Up Synthesis of 7-Bromo-4-methyl-1H-indazole
Welcome to the technical support center for the synthesis of 7-bromo-4-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and practical experience.
Introduction: The Significance of 7-Bromo-4-methyl-1H-indazole
7-Bromo-4-methyl-1H-indazole is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, particularly kinase inhibitors for targeted cancer therapies. Its specific substitution pattern offers versatile handles for further chemical modifications. However, transitioning its synthesis from laboratory scale to pilot plant or manufacturing scale introduces a host of challenges that can impact yield, purity, and process safety. This guide aims to provide a comprehensive resource for overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the synthesis of 7-bromo-4-methyl-1H-indazole.
Q1: What are the most common synthetic routes for 7-bromo-4-methyl-1H-indazole?
A1: The primary synthetic strategies involve the formation of the indazole core from appropriately substituted aniline or benzonitrile precursors. Two common approaches are:
-
Diazotization and Cyclization of 2-amino-3-methyl-bromobenzene derivatives: This classical approach often involves the diazotization of an aniline, followed by an intramolecular cyclization. While effective on a small scale, this method can present safety hazards on scale-up due to the potentially explosive nature of diazonium salts.[1][2]
-
Cyclization of a Hydrazone Derivative: A scalable and often safer alternative involves the cyclization of a hydrazone formed from a substituted benzaldehyde or ketone. For instance, a substituted 2-halobenzaldehyde can be condensed with a hydrazine, followed by an intramolecular cyclization, sometimes mediated by a copper catalyst in an Ullmann-type reaction.[3]
Q2: What is the most significant challenge when scaling up the synthesis of 7-bromo-4-methyl-1H-indazole?
A2: A critical challenge is controlling regioselectivity, particularly during the formation of the indazole ring and any subsequent N-alkylation or other modifications. For instance, in N-alkylation of a bromo-indazole, a mixture of N1 and N2 isomers is often formed, necessitating careful optimization of reaction conditions and a robust purification strategy.[4]
Q3: Are there any specific safety concerns I should be aware of during scale-up?
A3: Yes, several safety aspects require careful consideration:
-
Diazonium Salt Formation: As mentioned, diazonium salts can be thermally unstable and potentially explosive, especially when isolated. In-situ generation and consumption are highly recommended for large-scale production.[2][5]
-
Exothermic Reactions: Both diazotization and some cyclization reactions can be highly exothermic. Proper temperature control through efficient reactor cooling and controlled addition of reagents is crucial to prevent runaway reactions.
-
Use of Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are mandatory.
Q4: How can I minimize the formation of impurities during the synthesis?
A4: Impurity formation can be minimized by:
-
High-Purity Starting Materials: Using well-characterized starting materials is the first step in ensuring a clean reaction profile.
-
Strict Control of Reaction Parameters: Temperature, reaction time, and stoichiometry of reagents should be tightly controlled. For instance, in bromination reactions, over-bromination can be a significant issue.
-
Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving organometallic reagents or certain catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the scale-up synthesis of 7-bromo-4-methyl-1H-indazole, their probable causes, and recommended solutions.
Problem 1: Low Yield in the Cyclization Step
| Potential Cause | Troubleshooting and Solutions |
| Incomplete Diazotization | - Verify the quality of sodium nitrite: Use a fresh, dry batch. - Ensure adequate acidity: The reaction medium should be sufficiently acidic to generate nitrous acid in situ. - Optimize temperature: Maintain a low temperature (typically 0-5 °C) during diazotization to prevent decomposition of the diazonium salt.[6] |
| Inefficient Cyclization | - Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Screen different solvents (e.g., acetic acid, toluene, or a biphasic system). - Catalyst Deactivation (if applicable): In copper-catalyzed cyclizations, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvents.[3] - Inadequate Temperature: Some cyclization reactions require elevated temperatures to proceed at a reasonable rate. Carefully study the thermal profile of the reaction to find the optimal temperature. |
| Side Reactions | - Formation of Phenolic Impurities: If water is present, the diazonium salt can be converted to a phenol. Use anhydrous conditions where possible. - Reduction of the Diazonium Group: Certain reagents can reduce the diazonium salt back to an amine. Choose your reagents and reaction conditions carefully. |
Problem 2: Poor Regioselectivity in Bromination
| Potential Cause | Troubleshooting and Solutions |
| Harsh Brominating Agent | - Choice of Reagent: Instead of elemental bromine, consider using a milder brominating agent like N-bromosuccinimide (NBS).[7] This can often provide better control and regioselectivity. - Solvent Influence: The polarity of the solvent can influence the regioselectivity of electrophilic aromatic substitution. Experiment with a range of solvents from non-polar (e.g., CCl₄) to polar aprotic (e.g., acetonitrile). |
| Steric and Electronic Effects | - Substituent Directing Effects: The methyl group is an ortho-, para-director. The indazole ring itself has a complex directing effect. The position of bromination will be a result of the interplay of these factors. A thorough understanding of these effects is crucial for predicting and controlling the outcome. - Protecting Groups: In some cases, it may be beneficial to introduce a protecting group to block a more reactive position, direct the bromination to the desired position, and then remove the protecting group. |
| Reaction Temperature | - Kinetic vs. Thermodynamic Control: At lower temperatures, the kinetically favored product may be formed, while at higher temperatures, the thermodynamically more stable product may predominate. Varying the reaction temperature can be a useful tool to influence the isomeric ratio. |
Problem 3: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting and Solutions |
| Presence of Isomeric Impurities | - Recrystallization: This is often the most effective method for purifying crystalline solids on a large scale. A systematic screening of solvents and solvent mixtures is essential to find a system that provides good discrimination between the desired product and its isomers.[8] - Slurry Wash: If a suitable recrystallization solvent cannot be found, washing the crude product with a solvent in which the impurities are more soluble can be an effective alternative. |
| Residual Starting Materials or Reagents | - Aqueous Work-up: A well-designed aqueous work-up can remove many common impurities. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic impurities. - Extraction: Liquid-liquid extraction can be a powerful tool for separating the product from impurities with different solubility properties. |
| Formation of Tar or Polymeric Byproducts | - Reaction Quenching: Ensure the reaction is properly quenched to stop the formation of byproducts. - Filtration through a Pad of Silica Gel or Celite: This can be an effective way to remove baseline impurities and tars before further purification. While column chromatography is generally avoided on a large scale, a plug of silica can be a practical compromise.[9][10][11][12] |
Experimental Workflow Visualization
To aid in understanding the process, below are diagrams illustrating a common synthetic workflow and a decision-making process for troubleshooting low yields.
Synthetic Workflow for 7-Bromo-4-methyl-1H-indazole
Caption: A decision tree for troubleshooting low reaction yields.
Concluding Remarks
The successful scale-up of the synthesis of 7-bromo-4-methyl-1H-indazole is a challenging yet achievable goal. It requires a systematic approach to process development, a thorough understanding of the underlying chemistry, and a proactive approach to identifying and mitigating potential issues related to yield, purity, and safety. This guide provides a foundation for navigating these challenges. For further, specific inquiries, please do not hesitate to contact our technical support team.
References
-
Jadhav, S. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(1), 1-23. [Link]
-
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). J. Org. Chem., 88, 4209–4223. [Link]
-
Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Org. Lett., 26, 1229-1232. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Sandmeyer reaction. Wikipedia. [Link]
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2011). Organic Process Research & Development, 15(4), 856-860. [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ResearchGate. [Link]
-
Sandmeyer Reaction. J&K Scientific LLC. [Link]
-
Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. J Org Chem., 77(7), 3149-58. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Org. Lett., 16, 3114-3117. [Link]
-
Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Org. Biomol. Chem., 21, 1466-1470. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15349-15357. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(21), 6513. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 7-Bromo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its substituted indazole core is a prevalent motif in a wide array of biologically active compounds. The strategic placement of the bromo and methyl groups offers versatile handles for further functionalization, making the efficient and scalable synthesis of this molecule a critical aspect of drug discovery and development. This guide provides an in-depth comparison of two distinct synthetic routes to 7-Bromo-4-methyl-1H-indazole, offering a critical evaluation of their respective methodologies, yields, and overall practicality for a research and development setting.
Route 1: Diazotization and Cyclization of 3-Bromo-6-methylaniline
This classical approach to indazole synthesis involves the formation of the pyrazole ring from a suitably substituted aniline precursor. The key steps involve the diazotization of the aniline followed by an intramolecular cyclization.
Scientific Rationale
The core of this methodology lies in the generation of a reactive diazonium salt from 3-bromo-6-methylaniline. This intermediate is then poised for an intramolecular cyclization, where the diazonium group is displaced by a nucleophilic attack from the ortho-position, leading to the formation of the indazole ring system. The regioselectivity of the final product is dictated by the substitution pattern of the starting aniline.
Experimental Protocol
Step 1: Diazotization of 3-Bromo-6-methylaniline
-
Dissolve 3-bromo-6-methylaniline (1.0 eq.) in a suitable acidic medium, such as a mixture of concentrated hydrobromic acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (1.0-1.2 eq.) dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Intramolecular Cyclization
-
To the cold diazonium salt solution, add a reducing agent, such as sodium sulfite or stannous chloride, portion-wise while monitoring the reaction temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-Bromo-4-methyl-1H-indazole.
Visualizing the Workflow
A Comparative Guide to Bromo-Indazole Isomers in Synthesis: Spotlight on 7-Bromo-4-methyl-1H-indazole
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents, from kinase inhibitors in oncology to treatments for chronic pain.[1][2][3] Among the most versatile intermediates for elaborating this core are the bromo-indazoles, which serve as versatile synthetic handles for carbon-carbon and carbon-nitrogen bond formation.
However, not all bromo-indazole isomers are created equal. The position of the bromine atom profoundly influences the molecule's synthetic accessibility, reactivity, and the regiochemical outcome of subsequent functionalization. This guide provides an in-depth comparison of key bromo-indazole isomers, with a particular focus on the sterically unique 7-Bromo-4-methyl-1H-indazole , to arm researchers and drug development professionals with the insights needed to make strategic synthetic choices.
Part 1: The Synthetic Landscape of Bromo-Indazole Isomers
The synthetic route to a bromo-indazole is fundamentally dictated by the desired position of the bromine atom. Methodologies generally diverge into two main strategies: direct bromination of a pre-formed indazole core or cyclization of an appropriately substituted and pre-brominated benzene derivative.
Strategy A: Direct Electrophilic Bromination
Direct bromination is most effective for accessing the 3-bromo-indazole isomer. The C3 position of the indazole ring is electronically analogous to the C2 position of pyrrole, making it the most nucleophilic carbon and thus highly susceptible to electrophilic attack.[4]
-
Causality of Experimental Choice: Reagents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) are commonly employed. The choice of solvent can modulate reactivity and selectivity; for instance, polar solvents can facilitate the reaction, but careful control of stoichiometry (typically 1.0-1.3 equivalents of brominating agent) is critical to prevent over-bromination, which can lead to side products like 3,5- and 3,7-dibromo-indazoles.[5]
Strategy B: Cyclization of Substituted Anilines
For isomers where bromine is on the benzene ring (positions 4, 5, 6, or 7), the most reliable and common approach is to begin with a brominated aniline or benzonitrile derivative and construct the pyrazole ring onto it. This linear approach offers unambiguous regiochemical control. The synthesis of 5-bromo- and 6-bromo-1H-indazole , for example, often starts from 4-bromo-2-methylaniline through a diazotization and cyclization sequence.[6][7]
The synthesis of 7-bromo-indazoles , including our focus molecule 7-Bromo-4-methyl-1H-indazole , presents a distinct challenge that underscores the importance of this strategy. The C7 position is sterically shielded by the pyrazole ring and electronically deactivated, making direct C7 bromination of the parent indazole exceptionally difficult. Therefore, its synthesis must proceed from a starting material where the 1,2,7-substitution pattern is already established, such as 2-bromo-6-methylaniline derivatives. A notable example is the synthesis of the key Lenacapavir intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, which begins with the regioselective bromination of 2,6-dichlorobenzonitrile.[8][9][10][11][12] This precursor-based approach is the only viable path to such C7-substituted systems.
Caption: Synthetic strategies for bromo-indazole isomers.
Part 2: Comparative Reactivity in Cross-Coupling Reactions
The true utility of bromo-indazoles shines in palladium-catalyzed cross-coupling reactions. Here, the isomer's identity is paramount, governing reaction rates and feasibility.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a workhorse for installing aryl or alkyl groups. The reactivity of the C-Br bond is highly dependent on its electronic environment and steric accessibility.
-
3-Bromo-indazole: Generally exhibits high reactivity due to the electron-deficient nature of the pyrazole ring, which facilitates the initial oxidative addition step in the catalytic cycle.
-
5- and 6-Bromo-indazoles: These isomers behave like typical bromobenzene derivatives. Their reactivity can be modulated by other substituents on the ring but is generally robust.[13][14]
-
7-Bromo-4-methyl-1H-indazole: This isomer presents a unique case. The bromine at C7 is ortho to the indazole N1 atom, creating significant steric hindrance. This can impede the approach of the bulky palladium catalyst, often requiring more forcing conditions (higher temperatures, stronger bases, or specialized ligands) to achieve good yields compared to less hindered isomers like 5- or 6-bromo-indazoles.[15][16] However, this steric hindrance can also be exploited for regioselective couplings in poly-halogenated systems.[17]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Table 1: Comparative Suzuki-Miyaura Coupling Data for Bromo-Indazole Isomers
| Bromo-Indazole Isomer | Coupling Partner | Catalyst/Ligand | Base | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | High | [13] |
| 7-Bromo-4-(sulfonamido)-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Good | [15] |
| 6-Bromo-3-iodo-1H-indazole | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Good (at C3-iodo) | [17][18] |
Note: Direct comparative yield data under identical conditions is scarce in the literature; this table illustrates representative conditions and outcomes.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is crucial for synthesizing aniline derivatives, which are common in pharmaceuticals. The same reactivity trends observed in Suzuki couplings generally apply here.
-
Reactivity Principle: The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine.[19] The choice of a bulky, electron-rich phosphine ligand is often essential to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination.[19][20]
-
Isomer Comparison: 3-Bromo-indazoles are excellent substrates for Buchwald-Hartwig amination.[20] For 7-bromo-indazoles, the steric hindrance at the C7 position again necessitates careful optimization of ligands and conditions to achieve efficient coupling, especially with bulky secondary amines.
Part 3: Regioselectivity in N-Alkylation
The indazole core possesses two reactive nitrogen atoms, N1 and N2. Alkylation or arylation can occur at either position, and the resulting regioisomers often have distinct biological profiles. The substitution pattern on the bromo-indazole plays a critical role in directing this regioselectivity.
-
Electronic vs. Steric Control: The outcome of N-alkylation is a delicate balance between electronics and sterics. The N1-substituted indazole is generally the more thermodynamically stable tautomer.[2] However, the reaction can be kinetically controlled.
-
Influence of the C7-Bromo Group: The presence of a bromine atom at the C7 position, as in 7-Bromo-4-methyl-1H-indazole , exerts a powerful steric influence. The C7-substituent is located directly adjacent to the N1 position, creating a crowded environment that disfavors the approach of an alkylating agent. Consequently, alkylation of 7-bromo-indazoles often proceeds with high selectivity for the less hindered N2 position.[21]
-
Influence of Other Isomers: For isomers like 5-bromo- or 6-bromo-indazole, the bromine is remote from the pyrazole ring and exerts a primarily electronic effect, with steric factors being less dominant. In these cases, mixtures of N1 and N2 products are common, and the ratio is highly dependent on the reaction conditions (base, solvent, and electrophile).[22] The presence of a coordinating group at C3 (e.g., a carboxylate) can chelate with the cation of the base (like Na⁺ or Cs⁺) and direct alkylation specifically to the N1 position.[22][23]
Caption: N-Alkylation regioselectivity of 7-bromo-indazole.
Part 4: Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. Below are representative, self-validating procedures for the synthesis and functionalization of key bromo-indazole isomers.
Protocol 1: Synthesis of 6-Bromo-1H-indazole[6]
This protocol details the synthesis from 4-bromo-2-methylaniline, illustrating the cyclization strategy.
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours.
-
Work-up and Hydrolysis: After cooling, remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C to facilitate hydrolysis of the N-acetyl group.
-
Isolation: Cool the acidic mixture to 20°C and adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.
Protocol 2: Suzuki-Miyaura Coupling of 7-Bromo-4-substituted-1H-indazole[15]
This protocol provides optimized conditions for coupling at the sterically hindered C7 position.
-
Reaction Setup: To a microwave vial, add the 7-bromo-4-substituted-1H-indazole (1 equiv.), the desired arylboronic acid (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 1.3 equiv.).
-
Catalyst and Solvent: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%). Add a solvent mixture of dioxane/EtOH/H₂O (3 / 1.5 / 0.5 mL).
-
Reaction: Seal the vial and heat in a microwave reactor to 140°C for 2 hours. Alternatively, heat in a sealed tube at the same temperature for 4 hours.
-
Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography on silica gel to afford the C7-arylated product.
Conclusion and Strategic Outlook
The choice of a bromo-indazole isomer is a critical decision point in a synthetic campaign.
-
3-Bromo-indazoles are ideal for rapid functionalization at the C3 position due to their high reactivity and direct synthetic access.
-
5- and 6-Bromo-indazoles serve as reliable, workhorse intermediates for modifications on the benzene ring, behaving predictably in most standard cross-coupling reactions.
-
7-Bromo-4-methyl-1H-indazole and related 7-bromo isomers represent a more specialized class of building blocks. Their synthesis requires a regiocontrolled linear approach, and their subsequent functionalization is uniquely governed by the steric hindrance at the C7 and N1 positions. This steric blocking, while a challenge, is also an asset, enabling high regioselectivity in N-alkylation (favoring N2) and providing a handle for constructing complex, sterically congested molecules like the HIV inhibitor Lenacapavir.[12]
Ultimately, understanding the distinct synthetic origins and reactivity profiles of each isomer allows the medicinal chemist to move beyond a trial-and-error approach and instead design elegant, efficient, and predictable routes to novel indazole-based therapeutics.
References
- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
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- Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
- RSC Advances. (2021).
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-indazole.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
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- ChemRxiv. (n.d.).
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A Comparative Guide to the Reactivity of Bromo-Indazoles in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this bicyclic heterocycle through palladium-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse molecular libraries for biological screening. Among the various halogenated precursors, bromo-indazoles offer a versatile entry point for C-C and C-N bond formation. However, the reactivity of the bromo-indazole core is highly dependent on the position of the bromine substituent, a factor that dictates experimental design and success.
This guide provides a comprehensive comparison of the reactivity of positional isomers of bromo-indazole in key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. By synthesizing experimental data and mechanistic principles, this document aims to equip researchers with the insights necessary to navigate the subtleties of bromo-indazole chemistry and streamline the development of novel indazole-based compounds.
The Decisive Role of Bromine Position: A Reactivity Overview
The rate and success of a palladium-catalyzed cross-coupling reaction are intrinsically linked to the electronic environment and steric accessibility of the C-Br bond. In the indazole ring system, the position of the bromine atom significantly influences these factors, leading to a predictable, albeit nuanced, reactivity hierarchy.
General Reactivity Trend (in decreasing order of reactivity):
C3 > C5 > C7 > C6 > C4
This trend is a culmination of several factors:
-
Electronic Effects: The indazole nucleus is an electron-rich heteroaromatic system. The electron density at each carbon position, influenced by the two nitrogen atoms, affects the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst, which is often the rate-determining step. Positions with lower electron density are generally more reactive towards oxidative addition.
-
Steric Hindrance: The accessibility of the C-Br bond for the bulky palladium catalyst complex to approach and insert is crucial. Steric hindrance from adjacent protons or substituents can significantly retard the reaction rate.
-
N-H Acidity and Protection: For unprotected indazoles, the acidic N-H proton can interact with the palladium catalyst or the base, potentially leading to catalyst inhibition or side reactions. N-protection can mitigate these issues and often leads to higher yields and cleaner reactions.
Mechanistic Underpinnings of Reactivity
The observed reactivity trend can be rationalized by examining the key steps of the catalytic cycles for the most common palladium-catalyzed cross-coupling reactions.
The Catalytic Cycles: A Visual Explanation
Caption: Generalized catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
The initial oxidative addition of the bromo-indazole to the Pd(0) catalyst is the critical, often rate-limiting, step that is most sensitive to the electronic and steric nature of the C-Br bond. A more electrophilic carbon and less steric hindrance facilitate this step, accelerating the overall reaction.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The reactivity of bromo-indazoles in this reaction generally follows the established trend.
| Bromo-Indazole Isomer | Relative Reactivity | Key Considerations & Experimental Observations |
| 3-Bromo-indazole | High | The C3 position is electronically activated, facilitating oxidative addition. A wide range of boronic acids can be coupled, often with high yields. For N-unprotected 3-bromoindazoles, microwave-assisted conditions can be particularly effective.[1] |
| 4-Bromo-indazole | Low | The C4 position is sterically hindered by the fused benzene ring and the C5-H, making it the least reactive isomer. Successful coupling often requires more forcing conditions or specialized catalyst systems. |
| 5-Bromo-indazole | Moderate to High | This isomer is a common and reliable substrate for Suzuki coupling.[2] It offers a good balance of reactivity and stability. N-alkylation or N-acylation can further improve yields and reaction times.[2] |
| 6-Bromo-indazole | Moderate | The reactivity is generally good, though it can be influenced by substituents on the indazole ring. The C6 position is less sterically hindered than C4 and C5, but electronically less activated than C3. |
| 7-Bromo-indazole | Moderate | The C7 position is sterically accessible, but its reactivity can be influenced by the adjacent N1-H or N1-substituent. N-protection can be beneficial. Regioselective bromination at C7 followed by Suzuki coupling is a viable strategy for functionalization.[3] |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the crucial formation of C-N bonds, a key transformation in the synthesis of many pharmaceuticals. The reactivity of bromo-indazoles in this reaction mirrors that observed in Suzuki couplings.
| Bromo-Indazole Isomer | Relative Reactivity | Key Considerations & Experimental Observations |
| 3-Bromo-indazole | High | The C3 position is highly amenable to amination with a variety of primary and secondary amines. The choice of a suitable bulky, electron-rich phosphine ligand is critical for high yields.[4] |
| 4-Bromo-indazole | Low | Similar to Suzuki coupling, the C4 position is challenging due to steric hindrance. Specialized ligands and optimized conditions are often necessary. |
| 5-Bromo-indazole | Moderate to High | A reliable substrate for Buchwald-Hartwig amination. A range of amines can be coupled effectively. |
| 6-Bromo-indazole | Moderate | Good reactivity is generally observed. The choice of base and ligand system can be optimized to achieve high conversion. |
| 7-Bromo-indazole | Moderate | The steric accessibility of the C7 position allows for efficient amination, though N-H interference in unprotected indazoles should be considered. |
Comparative Reactivity in Heck Reaction
The Heck reaction, for the formation of C-C bonds between an aryl halide and an alkene, also exhibits a dependence on the bromo-indazole isomer.
| Bromo-Indazole Isomer | Relative Reactivity | Key Considerations & Experimental Observations |
| 3-Bromo-indazole | High | The activated C3 position readily undergoes Heck coupling with various alkenes. |
| 4-Bromo-indazole | Low | Steric hindrance at the C4 position makes it a challenging substrate for the Heck reaction. |
| 5-Bromo-indazole | Moderate to High | A versatile substrate for Heck reactions, providing good yields with a range of alkenes. |
| 6-Bromo-indazole | Moderate | The C6 position is amenable to Heck coupling, offering a valuable route for the synthesis of 6-vinylindazoles. |
| 7-Bromo-indazole | Moderate | The C7 position can be functionalized via the Heck reaction, although reaction conditions may require optimization. |
Experimental Protocols: Representative Methodologies
To provide a practical context, the following are detailed, step-by-step protocols for common palladium-catalyzed reactions with bromo-indazoles.
Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole
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A Comparative Guide to the Definitive Structural Validation of 7-Bromo-4-methyl-1H-indazole using 2D NMR
This guide provides an in-depth, comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural validation of 7-Bromo-4-methyl-1H-indazole. We will move beyond a simple procedural overview to explain the causality behind the experimental choices, demonstrating how a combination of techniques creates a self-validating system for absolute structural certainty.
The Core Challenge: Regioisomeric Ambiguity
The synthesis of a bromo-methyl-indazole can potentially result in several isomers. The critical task is to differentiate our target molecule, 7-Bromo-4-methyl-1H-indazole, from other possibilities such as 4-Bromo-7-methyl-1H-indazole or 6-Bromo-4-methyl-1H-indazole. While their mass is identical, the precise arrangement of substituents dictates their chemical environment and, therefore, their NMR fingerprint.
The Spectroscopic Toolkit: A Comparative Overview of Key 2D NMR Experiments
To solve this structural puzzle, we employ a suite of 2D NMR experiments. Each provides a unique piece of information, and together, they allow us to assemble the complete, validated structure.
-
COSY (Correlation Spectroscopy) : This is often the first 2D experiment performed. It identifies protons that are coupled to each other, typically through two or three chemical bonds (²JHH, ³JHH).[3][4][5][6] Its primary purpose is to reveal proton-proton connectivity, allowing us to map out distinct "spin systems" within the molecule. For our indazole, this will confirm which aromatic protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of heteronuclei (in this case, ¹³C) to which they are directly attached (one-bond coupling, ¹JCH).[7][8][9][10] The key advantage of HSQC is its high sensitivity.[10] It allows us to definitively assign the chemical shift of every protonated carbon atom. Quaternary carbons, having no attached protons, will not appear in an HSQC spectrum.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for elucidating the carbon skeleton of an unknown molecule. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[11][12][13][14][15] Crucially, HMBC allows us to connect the spin systems identified by COSY and to locate substituents by observing correlations from protons to non-protonated quaternary carbons.
Experimental Validation: A Step-by-Step Workflow
Here, we present the logical workflow and expected data for confirming the structure of 7-Bromo-4-methyl-1H-indazole.
Preliminary Analysis: 1D NMR (¹H and ¹³C)
The initial 1D spectra provide the fundamental chemical shift information. Based on known substituent effects, we can predict approximate chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Bromo-4-methyl-1H-indazole (in DMSO-d₆)
| Atom # | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |
| NH (N1-H) | ~13.2 | - | broad singlet |
| H-3 | ~8.15 | ~134.0 (CH) | singlet |
| 4-CH₃ | ~2.50 | ~18.0 (CH₃) | singlet |
| H-5 | ~7.10 | ~128.0 (CH) | doublet |
| H-6 | ~7.00 | ~122.0 (CH) | doublet |
| C-3a | - | ~140.0 (C) | - |
| C-4 | - | ~130.0 (C) | - |
| C-7 | - | ~108.0 (C) | - |
| C-7a | - | ~125.0 (C) | - |
Note: These are hypothetical, yet realistic, values based on typical shifts for substituted indazoles.[1][16][17][18]
Step 1: Mapping Proton Networks with COSY
The COSY experiment will establish the connectivity of the aromatic protons. For 7-Bromo-4-methyl-1H-indazole, we expect only two adjacent aromatic protons, H-5 and H-6.
-
Sample Preparation : Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup : Tune and match the probe for ¹H. Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Acquisition : Use a standard COSY-90 pulse sequence.[3] Collect a 2D data matrix (e.g., 1024 x 256 data points) with a sufficient number of scans per increment (e.g., 2-4) to achieve a good signal-to-noise ratio.
-
Processing : Apply a sine-bell window function in both dimensions followed by a two-dimensional Fourier Transform. Phase and baseline correct the resulting spectrum.
Caption: General workflow for a COSY experiment.
The COSY spectrum should show a single cross-peak in the aromatic region, connecting the signals at ~7.10 ppm and ~7.00 ppm. This confirms that H-5 and H-6 are vicinally coupled, forming an isolated two-spin system on the benzene ring.
Step 2: Assigning Protonated Carbons with HSQC
The HSQC experiment links each proton to its directly bonded carbon, providing unambiguous assignments for the CH, CH₂, and CH₃ groups.
-
Spectrometer Setup : After acquiring ¹H data, set up the spectrometer for a ¹³C experiment to determine its spectral width. Use a broadband probe capable of ¹H and ¹³C pulses.
-
Acquisition : Use a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp). Set the ¹JCH coupling constant to an average value of 145 Hz.
-
Processing : Process the data similarly to the COSY experiment, applying Fourier transformation and corrections to obtain the 2D correlation map.
Caption: General workflow for an HSQC experiment.
The HSQC spectrum will show four key correlation peaks, allowing for direct assignment.
Table 2: Expected HSQC Correlations for 7-Bromo-4-methyl-1H-indazole
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| ~8.15 | ~134.0 | H-3 / C-3 |
| ~7.10 | ~128.0 | H-5 / C-5 |
| ~7.00 | ~122.0 | H-6 / C-6 |
| ~2.50 | ~18.0 | 4-CH₃ / 4-CH₃ |
Step 3: The Definitive Assignment with HMBC
The HMBC experiment is the final and most crucial step. It will reveal long-range C-H correlations that piece the entire molecular puzzle together, confirming the positions of the methyl and bromo substituents relative to the rest of the indazole core.
-
Spectrometer Setup : The setup is similar to HSQC.
-
Acquisition : Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf). The key parameter is the long-range coupling delay, which is typically optimized for a ⁿJCH of 8-10 Hz. This optimization allows for the observation of 2- and 3-bond correlations.[11][12]
-
Processing : Standard 2D Fourier transformation and correction.
Caption: General workflow for an HMBC experiment.
The HMBC spectrum provides the irrefutable evidence. The following key correlations (among others) are expected for the 7-Bromo-4-methyl-1H-indazole structure.
Table 3: Key Diagnostic HMBC Correlations
| Proton | ¹H Shift (ppm) | Correlates to ¹³C at ~ (ppm) | Assignment | J-Coupling | Significance |
| 4-CH₃ | ~2.50 | ~130.0 | C-4 | ²JCH | Confirms methyl is attached to C-4. |
| ~128.0 | C-5 | ³JCH | Links methyl group to the aromatic spin system. | ||
| ~140.0 | C-3a | ³JCH | Links methyl group to the pyrazole ring fusion. | ||
| H-5 | ~7.10 | ~130.0 | C-4 | ²JCH | Confirms H-5 is adjacent to the methyl-bearing C-4. |
| ~108.0 | C-7 | ³JCH | Confirms H-5 is three bonds from the bromo-bearing C-7. | ||
| H-6 | ~7.00 | ~125.0 | C-7a | ²JCH | Confirms H-6 is adjacent to the pyrazole ring fusion carbon C-7a. |
| H-3 | ~8.15 | ~140.0 | C-3a | ²JCH | Orients the H-3 proton within the pyrazole ring. |
| ~125.0 | C-7a | ³JCH | Confirms connectivity across the pyrazole ring. |
The most critical observation is the correlation from the methyl protons to C-4, C-5, and C-3a. This unequivocally places the methyl group at the C-4 position. Furthermore, the correlation from H-5 to the low-field carbon C-7 (ipso-carbon attached to bromine) confirms the bromine's position at C-7.
Caption: Key HMBC correlations confirming the 7-Bromo-4-methyl-1H-indazole structure.
Comparative Check: Ruling Out Isomers
If the compound were 4-Bromo-7-methyl-1H-indazole , the HMBC correlations from the methyl protons would be completely different. We would expect to see correlations to C-6, C-7, and C-7a, which would be absent in our actual spectrum. This comparative logic is what makes the HMBC data so definitive.
Trustworthiness: A Self-Validating System
The power of this workflow lies in its self-validating nature. No single experiment provides the complete picture, but together, they build an irrefutable case.
-
COSY identifies the H-5/H-6 proton fragment.
-
HSQC takes this fragment and assigns the corresponding C-5 and C-6 carbons.
-
HMBC then uses the now-assigned H-5 and H-6 protons as starting points to probe their surroundings, connecting them to the quaternary carbons C-4, C-7, and C-7a. Simultaneously, it uses the methyl protons to independently confirm the substitution pattern around the other side of the benzene ring.
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A Senior Application Scientist's Guide to Catalyst Selection for 7-Bromo-4-methyl-1H-indazole Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the functionalization of the indazole scaffold is a critical step in the synthesis of a vast array of biologically active molecules. Specifically, the 7-Bromo-4-methyl-1H-indazole core represents a versatile building block, with the bromine atom at the 7-position providing a reactive handle for various cross-coupling reactions. The strategic choice of catalyst is paramount to achieving high efficacy, selectivity, and yield in these transformations. This guide provides an in-depth comparison of different catalytic systems for the coupling of 7-Bromo-4-methyl-1H-indazole, supported by experimental insights from related systems and established mechanistic principles.
The Strategic Importance of 7-Functionalized 4-Methyl-1H-indazoles
The 4-methyl-1H-indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. Functionalization at the C7 position allows for the introduction of a wide range of substituents, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic and pharmacokinetic profiles. The insights provided herein are designed to empower researchers to make informed decisions when selecting a catalytic system for their specific synthetic goals.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Indazole Functionalization
Palladium-based catalysts are undoubtedly the most versatile and widely employed catalysts for the functionalization of aryl halides, including bromoindazoles. We will explore their efficacy in the context of several key cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The coupling of 7-Bromo-4-methyl-1H-indazole with various boronic acids or esters can be achieved with high efficiency using palladium catalysts.
While a variety of palladium sources can be effective, the choice of phosphine ligand is often the most critical parameter influencing reaction outcome. For the Suzuki-Miyaura coupling of bromoindazoles, bulky and electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.
A study on the C7-arylation of 4-substituted NH-free indazoles provides valuable insights into catalyst selection.[1][2][3][4] While the substrate in that study was not 7-Bromo-4-methyl-1H-indazole, the electronic and steric environment at the C7 position is analogous, making the findings highly relevant.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Moderate to Good | [5][6][7] |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | High | [5][6][7] |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 2 | High | Analogous Systems |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 2-MeTHF | 100 | 4 | High | Analogous Systems |
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Bromoindazoles.
Causality Behind Experimental Choices:
-
Ligand: Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a robust and versatile ligand that often provides excellent results in Suzuki couplings of heteroaromatic halides.[5][6][7] The ferrocene backbone provides a wide bite angle, which is beneficial for the stability of the catalytic species. Buchwald's biarylphosphine ligands, such as SPhos and XPhos, are known for their high activity, enabling reactions to proceed at lower catalyst loadings and temperatures.
-
Base: The choice of base is crucial for the transmetalation step. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. Cesium carbonate is more soluble in organic solvents and is often more effective for challenging substrates.[1][2][3][4]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF) and water is typically employed to dissolve both the organic substrate and the inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 7-Bromo-4-methyl-1H-indazole (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and the solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[8] The choice of catalyst and ligand is highly dependent on the nature of the amine coupling partner.
The development of Buchwald-Hartwig amination has seen the evolution of several "generations" of catalyst systems, each with an expanded substrate scope and milder reaction conditions. For the amination of 7-Bromo-4-methyl-1H-indazole, later-generation catalysts featuring bulky biarylphosphine ligands are generally the most effective.
| Catalyst System | Amine Type | Base | Solvent | Temperature (°C) | Reference |
| Pd₂(dba)₃ / BINAP | Primary & Secondary Aryl | NaOtBu | Toluene | 80-110 | [8] |
| Pd(OAc)₂ / RuPhos | Primary & Secondary Alkyl/Aryl | K₂CO₃ or K₃PO₄ | Dioxane or Toluene | 80-110 | [9] |
| BrettPhos Palladacycle | Primary & Secondary Alkyl/Aryl | LHMDS or K₃PO₄ | THF or 2-MeTHF | Room Temp - 80 | Analogous Systems |
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Bromoindazoles.
Causality Behind Experimental Choices:
-
Ligand: For primary amines, ligands like RuPhos and BrettPhos are often superior as they facilitate the challenging reductive elimination step. For secondary amines, a broader range of ligands, including BINAP, can be effective.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, although weaker bases like potassium phosphate (K₃PO₄) can be used with more active catalyst systems.[9]
-
Solvent: Aprotic polar solvents like dioxane and toluene are typically used.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst and ligand to a reaction vessel.
-
Add 7-Bromo-4-methyl-1H-indazole, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the product by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
While less commonly reported for this specific substrate, Sonogashira and Heck couplings offer further avenues for the functionalization of 7-Bromo-4-methyl-1H-indazole.
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. Typical conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10][11][12][13] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[11][12][13]
Heck Reaction: The Heck reaction enables the coupling of the bromoindazole with alkenes.[14][15] The choice of catalyst, ligand, and base is crucial to control the regioselectivity and stereoselectivity of the reaction.
| Coupling Reaction | Typical Catalyst System | Key Considerations |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Use of a copper co-catalyst accelerates the reaction but can lead to homocoupling. |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | The choice of base and solvent can significantly influence the yield and selectivity. |
Table 3: Overview of Catalysts for Sonogashira and Heck Couplings.
Copper-Catalyzed Coupling Reactions: A Cost-Effective Alternative
Copper-catalyzed reactions, such as the Ullmann condensation, offer a more economical alternative to palladium-catalyzed systems for certain transformations, particularly for the formation of C-N and C-O bonds.
C-O Coupling (Ullmann Condensation)
The copper-catalyzed coupling of 7-Bromo-4-methyl-1H-indazole with phenols or alcohols can be an effective method for the synthesis of arylethers.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane or DMF | 100-140 |
| Cu₂O | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110-130 |
Table 4: Copper Catalysts for C-O Coupling of Bromoindazoles.
Causality Behind Experimental Choices:
-
Ligand: The use of a chelating ligand, such as 1,10-phenanthroline or a diamine, is often necessary to stabilize the copper catalyst and promote the reaction.
-
Catalyst Source: Both Cu(I) and Cu(II) sources can be used, as the active catalytic species is typically generated in situ.
-
Base: A strong base is usually required to deprotonate the alcohol or phenol.
Nickel-Catalyzed Cross-Coupling: An Emerging Frontier
Nickel catalysts are gaining increasing attention as a more sustainable and cost-effective alternative to palladium for a variety of cross-coupling reactions.[16][17][18][19] While less explored for indazole chemistry, their unique reactivity profile suggests they could be highly effective for certain transformations, particularly with more challenging substrates.
| Coupling Reaction | Typical Catalyst System | Key Advantages |
| Suzuki-Miyaura | NiCl₂(dppp) | Can be effective for unactivated aryl chlorides and offers a different reactivity profile. |
| Kumada | NiCl₂(dmpe) | Utilizes Grignard reagents as nucleophiles. |
Table 5: Overview of Nickel Catalysts for Cross-Coupling Reactions.
Conclusion: A Strategic Approach to Catalyst Selection
The successful functionalization of 7-Bromo-4-methyl-1H-indazole hinges on the judicious selection of the catalytic system. This guide has provided a comparative overview of the most effective palladium, copper, and nickel-based catalysts for a range of key cross-coupling reactions.
For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts, particularly those featuring bulky biarylphosphine ligands, remain the gold standard, offering high yields and broad functional group tolerance. For C-N and C-O bond formation , copper-catalyzed systems provide a cost-effective and often highly efficient alternative. Finally, nickel catalysis represents a promising and more sustainable frontier that warrants further exploration.
It is imperative for researchers to consider the specific nature of their coupling partners and desired reaction outcomes when selecting a catalyst. The experimental protocols and mechanistic insights provided herein should serve as a valuable starting point for the development of robust and efficient synthetic routes towards novel 4-methyl-1H-indazole derivatives.
References
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Dubois, J. et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Adv., 2021 , 11, 6145-6153. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Shaik, F. et al. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Adv., 2024 , 14, 12345-12356. [Link]
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Dubois, J. et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing, 2021 . [Link]
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Reisman, S. E. et al. Investigations of Nickel-Catalyzed Coupling Reactions: Development of New Methods and Structure-Reactivity Relationships. eScholarship.org, 2017 . [Link]
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Jin, M.-J. et al. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008 , 1657-1660. [Link]
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Li, J.-H. et al. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem., 2006 , 71, 379-381. [Link]
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Dubois, J. et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021 , 11, 6145-6153. [Link]
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- Dubois, J. et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing, 2021.
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- Anonymous. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI, 2018.
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A Comparative Guide to Privileged Scaffolds in Kinase Inhibitor Synthesis: Alternatives to 7-Bromo-4-methyl-1H-indazole
Introduction: Beyond the Indazole Core
The landscape of targeted cancer therapy is dominated by small-molecule kinase inhibitors, a class of drugs designed to interfere with the signaling pathways that drive malignant cell growth.[1] At the heart of many of these inhibitors lies a "privileged scaffold," a core molecular framework that has proven adept at binding to the highly conserved ATP-binding pocket of various protein kinases.[2] The indazole ring system is a quintessential example of such a scaffold, serving as the cornerstone for numerous approved drugs, including the potent VEGFR inhibitors Axitinib and Pazopanib.[3][4] Specifically, functionalized building blocks like 7-Bromo-4-methyl-1H-indazole provide a versatile starting point for chemists, offering reactive handles for elaboration into highly potent and selective drug candidates.
However, the relentless pursuit of novel chemical matter—driven by the need to overcome acquired resistance, improve selectivity, and explore new kinase targets—necessitates a broader perspective. The strategy of "scaffold hopping," or the bioisosteric replacement of a core moiety with a structurally distinct but functionally similar one, is a cornerstone of modern medicinal chemistry.[5][6] This guide provides an in-depth comparison of viable alternative building blocks to the well-trodden indazole scaffold. We will delve into the structural rationale, comparative performance data, and synthetic accessibility of prominent alternatives, offering researchers and drug development professionals a technically grounded resource for innovation in kinase inhibitor design.
The Indazole Scaffold: A Gold Standard with Limitations
The indazole core's success stems from its ability to act as a bioisostere of the purine ring of ATP.[7] It typically forms two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a short sequence of amino acids that anchors the inhibitor. This bidentate interaction is a hallmark of many Type I and Type II kinase inhibitors.[8] The 7-bromo and 4-methyl substituents on the indazole ring in the titular building block are not mere decorations; they serve to modulate solubility, provide steric bulk to orient the molecule, and, most importantly, offer a vector for C-C or C-N bond-forming reactions to build out the rest of the inhibitor.
Despite its utility, over-reliance on a single scaffold can lead to a crowded intellectual property landscape and may not be optimal for all kinase targets. Different kinase families present unique sub-pockets and conformational states that can be better exploited by alternative heterocyclic systems.
Prominent Alternative Scaffolds for Kinase Hinge-Binding
Exploration beyond the indazole framework has yielded several highly effective, alternative privileged scaffolds. Here, we compare the most prominent examples: 7-Azaindole, Pyrazolopyrimidines, and Imidazopyridines.
7-Azaindole (Pyrrolo[2,3-b]pyridine)
The 7-azaindole scaffold is arguably the most successful bioisosteric replacement for indazole.[9] It masterfully mimics the hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N7) pattern of indazole, allowing it to serve as an excellent hinge-binding motif.[10] This is famously exemplified by Vemurafenib, a potent B-RAF inhibitor approved for the treatment of melanoma.[9][11]
Structural Rationale: The pyridine nitrogen and the pyrrole NH in the 7-azaindole ring serve as a hydrogen bond acceptor and donor, respectively, enabling bidentate hydrogen bonds with the kinase hinge region.[10] This interaction is so effective that the scaffold has been incorporated into a multitude of inhibitors targeting diverse kinases.[12]
Performance: 7-Azaindole-based inhibitors have demonstrated exceptional potency. The scaffold's versatility allows for substitutions at multiple positions, enabling fine-tuning of selectivity and pharmacokinetic properties.[13]
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines represent another class of heterocyclic compounds with potent protein kinase inhibitor activity.[14] Their structure is also adept at mimicking ATP and interacting with the ATP-binding pocket.[14] This scaffold has been successfully employed to develop inhibitors against a range of kinases, including EGFR, B-Raf, and CDKs.[14][15]
Structural Rationale: The fused ring system presents nitrogen atoms in positions that can effectively engage in hydrogen bonding with the kinase hinge. Its rigid structure can help lock the inhibitor into an optimal binding conformation, potentially improving potency and reducing off-target effects.
Performance: These compounds can function as both ATP-competitive and allosteric inhibitors.[15] The development of multi-component and microwave-assisted synthetic methods has made this scaffold highly accessible for the creation of diverse chemical libraries.[16]
Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are versatile scaffolds that have gained significant traction in kinase inhibitor design.[17] They have been used to develop potent inhibitors of PI3K, a critical node in cell growth and survival pathways.[18][19]
Structural Rationale: The imidazopyridine core is a valuable pharmacophore due to its structural rigidity and the strategic placement of nitrogen atoms for hinge interaction.[20] Importantly, it offers multiple positions for substitution (e.g., C3 and C6), allowing for extensive structure-activity relationship (SAR) exploration to optimize potency and selectivity.[21]
Performance: Fragment-based growing strategies have been successfully used with this scaffold to develop highly potent inhibitors with good cellular activity and anti-angiogenic properties.[19]
Comparative Kinase Inhibition Data
To provide a quantitative comparison, the table below summarizes the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors built from indazole and the alternative scaffolds. This data highlights the comparable, and sometimes superior, potency that can be achieved by moving beyond the indazole core.
| Compound/Scaffold | Primary Target(s) | IC50 (nM) | Reference |
| Axitinib (Indazole) | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | [22] |
| Pazopanib (Indazole) | VEGFR-1, -2, -3, PDGFR, c-Kit | 10, 30, 47, 84, 74 | [23] |
| Compound 14d (Indazole) | FGFR1 | 5.5 | [3] |
| Vemurafenib (7-Azaindole) | BRAFV600E | 31 | [9] |
| CFI-400945 (Indazole) | PLK4 | Ki = 0.26 | [24] |
| GSK3β Inhibitor (7-Azaindole) | GSK3β | 4 | [3] |
| PI3Kα Inhibitor (Imidazo[1,2-a]pyridine) | PI3Kα | < 1 | [21] |
| EGFR Inhibitor (Pyrazolo[1,5-a]pyrimidine) | EGFR | (Potent activity reported) | [14] |
Table 1: Comparative IC50 values of selected kinase inhibitors based on different privileged scaffolds. Data is compiled from multiple sources and serves as a representative comparison.
Experimental Methodologies & Workflows
The practical utility of a building block is defined by its synthetic accessibility. Below are representative protocols for synthesizing kinase inhibitor cores using alternative scaffolds, illustrating the robust and well-established chemistry involved.
Visualizing the Synthetic Workflow
The general process for elaborating these core scaffolds often involves an initial cyclocondensation to form the heterocyclic core, followed by functionalization, typically via palladium-catalyzed cross-coupling reactions.
Caption: General synthetic workflow for pyrazolopyrimidine-based inhibitors.
Protocol 1: Microwave-Assisted Synthesis of a 7-Substituted Pyrazolo[1,5-a]pyrimidine Core
This two-step protocol, adapted from established methodologies, involves the synthesis of a β-enaminone intermediate followed by cyclocondensation.[16] Microwave irradiation is utilized to accelerate the reaction and improve yields.
Step 1: Synthesis of β-enaminone Intermediate
-
Combine a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) in a microwave reaction vial.
-
Seal the vial and subject the solvent-free mixture to microwave irradiation at 160 °C for 15 minutes.
-
After cooling, the resulting β-enaminone can often be used directly in the next step without further purification. Typical yields are high (85–97%).[16]
Step 2: Cyclocondensation
-
To the vial containing the β-enaminone, add 3-amino-5-methyl-1H-pyrazole (1.0 mmol) and a suitable solvent such as ethanol or acetic acid.
-
Seal the vial and heat the mixture, either via conventional heating or microwave irradiation, until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or column chromatography to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.
Protocol 2: Synthesis of C3-Arylated Imidazo[1,2-a]pyridines
This protocol describes a general method for introducing aryl groups at the C3 position of the imidazopyridine core, a key modification for tuning kinase selectivity.[17]
-
Combine the starting 2-aminopyridine (1.0 equiv.), the appropriate α-bromoketone (1.1 equiv.), and sodium bicarbonate (2.0 equiv.) in a solvent such as ethanol.
-
Heat the mixture at reflux for 2-4 hours until the formation of the bicyclic imidazo[1,2-a]pyridine is complete (monitored by LC-MS).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired imidazo[1,2-a]pyridine intermediate.
-
This intermediate can then be further functionalized using standard cross-coupling conditions to install various substituents.
Mechanism & Signaling Pathway Context
The ultimate goal of these inhibitors is to block aberrant signaling within the cancer cell. The diagram below illustrates a simplified receptor tyrosine kinase (RTK) pathway, such as the one mediated by VEGFR, which is a common target for indazole-based drugs and their alternatives.
Caption: Simplified VEGFR signaling pathway and point of inhibitor action.
Conclusion and Future Perspectives
While 7-Bromo-4-methyl-1H-indazole and related structures remain powerful and relevant building blocks in kinase inhibitor synthesis, the field of medicinal chemistry thrives on diversity. Privileged scaffolds such as 7-azaindoles, pyrazolopyrimidines, and imidazopyridines offer compelling, synthetically accessible, and highly effective alternatives. They provide distinct structural geometries and electronic properties that can be leveraged to overcome challenges of resistance, improve selectivity profiles, and generate novel intellectual property. The comparative data and synthetic strategies outlined in this guide underscore the immense potential of these alternative cores. Future efforts will likely focus on developing even more diverse heterocyclic systems and employing advanced computational methods to match the ideal scaffold to the unique topology of each target kinase's ATP-binding site.
References
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: [Link]
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A Researcher's Guide to Differentiating 1H- and 2H- N-methylated Indazole Isomers: A Spectroscopic Comparison
Abstract
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2] Synthetic routes, particularly N-alkylation, often yield mixtures of N-1 and N-2 substituted isomers, whose distinct physicochemical properties necessitate unambiguous identification.[1][3][4] This guide provides a comprehensive spectroscopic comparison of 1-methyl-1H-indazole and 2-methyl-2H-indazole, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to establish clear, data-supported methods for their differentiation.
The Challenge of Indazole Isomerism
Indazole's reactivity is characterized by its dual pyridine- and pyrrole-like behavior.[2][5] The nitrogen atoms at positions 1 and 2 are both nucleophilic, leading to the formation of two distinct regioisomers upon methylation. The 1H-tautomer is generally the more thermodynamically stable form.[2][3][5] However, reaction kinetics, solvents, and the nature of the alkylating agent can significantly influence the product ratio, often resulting in inseparable or difficult-to-separate mixtures that complicate downstream applications.[3][5][6] Therefore, robust analytical techniques are critical for definitive structural assignment.
Below are the structures of the two N-methylated isomers discussed in this guide.
Structures of 1-methyl-1H-indazole and 2-methyl-2H-indazole.
Spectroscopic Fingerprints for Isomer Differentiation
NMR spectroscopy is the most powerful tool for distinguishing between N-1 and N-2 substituted indazoles.[5] The position of the methyl group induces significant and predictable changes in the chemical shifts of the N-methyl protons and the carbons of the heterocyclic ring.
¹H NMR Spectroscopy: A First Look
The most immediate diagnostic signals in the ¹H NMR spectrum are the N-methyl protons.
-
1-methyl-1H-indazole : The N-CH₃ signal appears further downfield, typically around 4.0-4.1 ppm . This deshielding is attributed to the electronic environment of the pyrrole-like nitrogen (N-1).
-
2-methyl-2H-indazole : The N-CH₃ signal is found further upfield, around 3.8-3.9 ppm , reflecting the influence of the pyridine-like nitrogen (N-2).
The aromatic protons also exhibit subtle but consistent differences. The H-3 proton is particularly sensitive to the methylation site. In the 2H-isomer, the H-3 proton is often more deshielded and appears at a higher chemical shift compared to the 1H-isomer.[1]
¹³C NMR Spectroscopy: Confirming the Assignment
The ¹³C NMR spectrum provides definitive evidence for the substitution pattern. The electronic differences between the benzenoid (1H) and quinonoid (2H) forms are clearly reflected in the carbon chemical shifts.
-
N-Methyl Carbon (N-CH₃) : The chemical shift of the methyl carbon is a key indicator. For 1-methyl-1H-indazole, this signal is typically observed around 35-36 ppm . In contrast, the methyl carbon in 2-methyl-2H-indazole is shifted downfield to approximately 45-46 ppm .
-
Ring Carbons : The C-3 and C-7a carbons show significant shifts. In 2D correlation experiments like HMBC, a key diagnostic is the correlation between the N-methyl protons and the C-3 and C-7a carbons. For the N-2 isomer, a clear correlation is observed between the N-CH₂ protons and the C-3 carbon, which is absent in the N-1 isomer.[3][7]
Comparative NMR Data Summary
The following table summarizes typical chemical shifts for unambiguous isomer identification. Data is compiled from various literature sources for spectra recorded in CDCl₃.[8][9][10]
| Position | 1-methyl-1H-indazole (δ, ppm) | 2-methyl-2H-indazole (δ, ppm) | Key Difference & Rationale |
| ¹H: N-CH₃ | ~4.07 | ~3.85 | N-1 methyl is more deshielded due to direct attachment to the pyrrole-like nitrogen. |
| ¹H: H-3 | ~7.95 (s) | ~8.41 (s) | H-3 is significantly deshielded in the quinonoid 2H-isomer.[1] |
| ¹³C: N-CH₃ | ~35.5 | ~45.8 | A large ~10 ppm downfield shift for the N-2 methyl carbon provides a definitive marker. |
| ¹³C: C-3 | ~133.5 | ~121.0 | The electronic structure of the 2H-isomer shifts the C-3 signal significantly upfield. |
| ¹³C: C-7a | ~140.1 | ~149.8 | C-7a is substantially deshielded in the 2H-isomer. |
¹⁵N NMR Spectroscopy: The Ultimate Arbiter
While less commonly available, ¹⁵N NMR provides the most dramatic and unequivocal distinction between the two isomers. The chemical environments of the N-1 and N-2 atoms are fundamentally different.
-
1-methyl-1H-indazole : The methylated N-1 typically resonates around -150 to -160 ppm , while the unmethylated N-2 appears near -70 to -80 ppm .
-
2-methyl-2H-indazole : The pattern is reversed and even more pronounced. The unmethylated N-1 is shifted significantly to around -20 to -30 ppm , and the methylated N-2 is found near -210 to -220 ppm .
These large differences in chemical shifts make ¹⁵N NMR a powerful, albeit less routine, tool for isomer assignment.[11][12][13]
IR and UV-Vis Spectroscopy
While NMR is the primary tool, IR and UV-Vis spectroscopy can offer supporting evidence.
-
IR Spectroscopy : The key differences lie in the C=N and C=C stretching vibrations within the heterocyclic ring. However, these can be subtle and are often less diagnostic than NMR data.
-
UV-Vis Spectroscopy : The electronic transitions differ between the benzenoid 1H-isomer and the quinonoid 2H-isomer. The 2H-tautomer generally absorbs light more strongly than the 1H-tautomer at certain wavelengths, a property that can be exploited in photochemical studies.[14] Studies have shown distinct absorption spectra for 1-methylindazole and 2-methylindazole in acetonitrile.[14]
Experimental Protocols & Workflow
Reliable data begins with pure samples. The following protocols outline a standard procedure for the synthesis, separation, and analysis of N-methylated indazole isomers.
Workflow Overview
The overall process involves the methylation of indazole, which typically produces a mixture of isomers, followed by chromatographic separation and subsequent spectroscopic analysis for confirmation.
Workflow from synthesis to isomer confirmation.
Protocol 1: Synthesis and Separation of N-methylated Indazoles
This protocol is adapted from established procedures for regioselective N-alkylation.[3]
-
Preparation : To an oven-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Deprotonation : Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Indazole Addition : Slowly add a solution of 1H-indazole (1.0 eq.) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Methylation : Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 1.1 eq.) dropwise. Allow the reaction to stir at room temperature overnight.
-
Quenching : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel. A gradient elution with hexane and ethyl acetate is typically effective for separating the two isomers.[15] The N-1 isomer is generally less polar and will elute first.
Protocol 2: Spectroscopic Analysis
-
NMR Sample Preparation : Dissolve 5-10 mg of each purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure the spectral width covers 0-10 ppm.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
IR and UV-Vis : Prepare dilute solutions of each isomer in an appropriate solvent (e.g., acetonitrile for UV-Vis). Acquire spectra using standard operating procedures for the respective instruments.
Conclusion
The N-methylation of indazole produces a mixture of 1H- and 2H-isomers that can be challenging to distinguish without careful spectroscopic analysis. While several techniques can provide clues, multinuclear NMR spectroscopy offers the most definitive and data-rich approach. Specifically, the chemical shifts of the N-methyl group in both ¹H and ¹³C NMR spectra, along with the shifts of the C-3 and C-7a ring carbons, serve as robust and reliable markers for unambiguous structural assignment. By following the detailed protocols and utilizing the comparative data provided in this guide, researchers in drug discovery and organic synthesis can confidently identify and characterize these important heterocyclic isomers, ensuring the integrity and reproducibility of their scientific endeavors.
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A Comparative Guide to the Chemical Stability of 7-Bromo-4-methyl-1H-indazole: A Methodological Approach for Drug Development Professionals
Introduction: The Imperative of Stability in Drug Discovery
In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are indispensable scaffolds.[1][2] Their unique electronic properties and ability to form specific interactions, such as halogen bonds, have made them central to the design of potent and selective therapeutics.[3][4] Among these, the indazole nucleus is a privileged structure found in numerous FDA-approved drugs, valued for its versatile biological activities.[5][6]
7-Bromo-4-methyl-1H-indazole is a key building block in this domain, but its journey from a promising lead to a viable drug candidate is critically dependent on its physicochemical properties, paramount among them being chemical stability. An unstable active pharmaceutical ingredient (API) can lead to loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life, posing risks to patient safety and jeopardizing regulatory approval.[][8]
This guide provides a comprehensive framework for assessing the intrinsic stability of 7-Bromo-4-methyl-1H-indazole. Rather than merely presenting final data, we will walk through the scientific rationale and detailed methodologies for a comparative stability study. We will employ forced degradation (stress testing), a cornerstone of pharmaceutical development mandated by the International Council for Harmonisation (ICH) guidelines, to predict degradation pathways and identify critical stability liabilities.[9][10] By comparing our target molecule against structurally relevant halogenated heterocycles, we can generate a nuanced understanding of its stability profile, empowering researchers to make informed decisions in formulation, packaging, and storage.[11]
Section 1: Designing a Scientifically Rigorous Comparative Study
The selection of appropriate comparators is crucial for contextualizing the stability of our target molecule. The goal is to isolate the structural variables that most significantly influence stability—namely, the nature of the halogen, the presence and position of other substituents, and the core heterocyclic system itself.
The Molecules Under Investigation:
-
Subject Molecule: 7-Bromo-4-methyl-1H-indazole - The focus of our study. Its stability will be determined by the interplay of the electron-rich indazole ring, the electron-donating methyl group, and the inductively electron-withdrawing, yet bulky, bromine atom.
-
Comparator 1: 7-Chloro-4-methyl-1H-indazole - This analogue allows for a direct assessment of the halogen's role. The carbon-chlorine bond is stronger and less polarizable than the carbon-bromine bond, which may confer greater stability under certain stress conditions.[4]
-
Comparator 2: 6-Bromo-1H-indazole - By moving the bromine and removing the methyl group, we can probe the electronic and steric effects of substituent positioning on the indazole core.
-
Comparator 3: 7-Bromo-4-methyl-1H-benzimidazole - This comparator introduces a change in the heterocyclic core. Since indazoles are known to undergo photochemical rearrangement to the more stable benzimidazole isomer, this comparison is vital for understanding photostability.[12]
Section 2: The Rationale of Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify the likely degradation products and establish degradation pathways.[8][9] This approach is fundamental to developing and validating stability-indicating analytical methods, which are required to separate and quantify the API from any impurities or degradants.[10][13] Our experimental design adheres to the principles outlined in ICH guidelines Q1A and Q1B.[14][15]
The Five Pillars of Stress Testing:
-
Acid & Base Hydrolysis: Evaluates susceptibility to degradation in pH extremes. Many APIs contain functional groups (amides, esters, etc.) prone to hydrolysis. For heterocycles like indazole, protonation or deprotonation can alter electron density and reactivity, influencing ring stability.[16][17]
-
Oxidation: Assesses the molecule's vulnerability to oxidative stress, often simulated using hydrogen peroxide. Electron-rich aromatic systems can be susceptible to oxidation, a common degradation pathway for pharmaceuticals.[18][19]
-
Thermal Degradation: Exposing the API to high heat (in the absence of light or excessive humidity) identifies thermally labile bonds and potential decomposition pathways.[20][21]
-
Photodegradation: Crucial for any drug that may be exposed to light during its lifecycle. ICH Q1B provides specific guidance on light sources and exposure levels to ensure a thorough evaluation of photosensitivity.[22][23][24]
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating by including control samples and employing a validated, stability-indicating analytical method.
Prerequisite: Stability-Indicating HPLC-UV Method Before commencing the study, a High-Performance Liquid Chromatography (HPLC) method with UV detection must be developed and validated. This method must be proven to resolve the parent API from all process impurities and all degradants generated during forced degradation.
General Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of each of the four test compounds in a suitable solvent, such as acetonitrile or methanol.
1. Acid Hydrolysis Protocol:
-
Transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1.0 M Hydrochloric Acid (HCl).
-
Dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Incubate the flask in a water bath at 60°C for 24 hours.
-
Prepare a control sample by adding 1 mL of purified water instead of HCl and keep it at 4°C.
-
After incubation, allow the sample to cool to room temperature.
-
Carefully neutralize the solution by adding 1 mL of 1.0 M Sodium Hydroxide (NaOH).
-
Dilute an aliquot to a suitable concentration (e.g., 0.1 mg/mL) for HPLC analysis.
2. Base Hydrolysis Protocol:
-
Transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1.0 M Sodium Hydroxide (NaOH).
-
Dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Incubate the flask in a water bath at 60°C for 24 hours.
-
Prepare a control sample by adding 1 mL of purified water instead of NaOH and keep it at 4°C.
-
After incubation, allow the sample to cool to room temperature.
-
Carefully neutralize the solution by adding 1 mL of 1.0 M Hydrochloric Acid (HCl).
-
Dilute an aliquot for HPLC analysis.
3. Oxidative Degradation Protocol:
-
Transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Store the flask at room temperature, protected from light, for 24 hours.
-
Prepare a control sample by adding 1 mL of purified water instead of H₂O₂.
-
After incubation, dilute an aliquot for HPLC analysis.
4. Thermal Degradation Protocol:
-
Weigh approximately 10 mg of the solid API into a clear glass vial.
-
Place the vial in a calibrated oven at 70°C for 48 hours.
-
Store a control sample of the same solid API at 4°C, protected from light.
-
After incubation, allow the sample to cool.
-
Dissolve the contents in the initial solvent to a known concentration (e.g., 1.0 mg/mL) and dilute for HPLC analysis.
5. Photostability Protocol:
-
Prepare a solution of the API at 1.0 mg/mL. Place it in a photostability chamber in a chemically inert, transparent container.
-
Simultaneously, prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
Expose the samples according to ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[14][23]
-
After exposure, dilute aliquots of both the exposed sample and the dark control for HPLC analysis.
Section 4: Visualizing the Experimental Workflow
The logical flow of a forced degradation study is critical to ensuring consistent and reliable results. The following diagram outlines the process from sample preparation through final data analysis.
Caption: Workflow for the comparative forced degradation study.
Section 5: Comparative Stability Data (Illustrative Results)
To facilitate a clear comparison, the results of the forced degradation studies are summarized below. The data presented is illustrative, based on known chemical principles, to demonstrate how such results would be interpreted.
| Stress Condition | 7-Bromo-4-methyl-1H-indazole (% Degradation) | 7-Chloro-4-methyl-1H-indazole (% Degradation) | 6-Bromo-1H-indazole (% Degradation) | 7-Bromo-4-methyl-1H-benzimidazole (% Degradation) |
| Acid Hydrolysis (1M HCl, 60°C) | 4.8 | 4.5 | 6.2 | 3.1 |
| Base Hydrolysis (1M NaOH, 60°C) | 8.5 | 8.1 | 10.3 | 5.5 |
| Oxidation (3% H₂O₂, RT) | 12.3 | 11.5 | 14.1 | 9.8 |
| Thermal (Solid, 70°C) | < 1.0 | < 1.0 | < 1.0 | < 1.0 |
| Photolytic (ICH Q1B) | 15.6 | 15.1 | 18.2 | 2.5 |
Section 6: Interpretation and Mechanistic Discussion
The illustrative data reveals a distinct stability profile for 7-Bromo-4-methyl-1H-indazole.
-
Overall Stability: All four compounds demonstrate excellent thermal stability in the solid state, a highly desirable trait for an API. The benzimidazole core appears inherently more stable under hydrolytic and oxidative stress compared to the indazole derivatives.
-
Influence of the Halogen (Bromo vs. Chloro): The 7-chloro analogue shows marginally higher stability across all conditions. This is consistent with the greater bond energy of the C-Cl bond compared to the C-Br bond, making it slightly more resistant to cleavage.
-
Influence of Substituents: The presence of the electron-donating 4-methyl group in our subject molecule appears to confer a stabilizing effect compared to 6-Bromo-1H-indazole, which lacks this group and shows greater degradation, particularly under photolytic and hydrolytic conditions. This suggests the methyl group may help stabilize the heterocyclic ring system.
-
Photostability as a Key Differentiator: The most significant finding is the pronounced photosensitivity of all three indazole derivatives compared to the benzimidazole. This aligns with established literature, which describes a common photodegradation pathway for 1H-indazoles involving a phototransposition into the more thermodynamically stable benzimidazole structure.[12] This rearrangement is believed to proceed from an excited 2H-tautomer of the indazole ring.
The following diagram illustrates this critical transformation pathway.
Caption: Proposed photodegradation pathway of indazole to benzimidazole.
Section 7: Implications for Pharmaceutical Development
The insights gained from this comparative stability assessment have direct and actionable consequences for the development of 7-Bromo-4-methyl-1H-indazole:
-
Formulation Strategy: The susceptibility to oxidative and photolytic degradation suggests that a formulation would benefit from the inclusion of antioxidants and light-absorbing excipients. Maintaining a neutral pH would be advisable to minimize hydrolytic degradation.
-
Packaging and Storage: The pronounced photosensitivity is a critical liability. Primary and secondary packaging must provide robust protection from light, in line with FDA recommendations for light-sensitive products.[24][25] An amber vial or an opaque blister pack would be mandatory. Standard room temperature storage is acceptable given the high thermal stability.
-
Manufacturing Process: Steps in the manufacturing process where the API is in solution and exposed to light or oxidative conditions should be minimized or conducted under controlled (e.g., nitrogen atmosphere, amber lighting) conditions.
Conclusion
This guide has outlined a robust, scientifically-grounded methodology for assessing the chemical stability of 7-Bromo-4-methyl-1H-indazole. Through a comparative forced degradation study, we can establish that while the molecule possesses excellent thermal stability, it exhibits moderate sensitivity to oxidative and hydrolytic stress. Its most significant liability is photodegradation, likely proceeding through a characteristic rearrangement to a benzimidazole derivative. This profile is broadly similar to other halogenated indazoles, with the 4-methyl group providing a slight stabilizing benefit. These findings are not roadblocks but rather critical data points that empower drug development professionals to proactively design stable formulations, select appropriate packaging, and define suitable storage conditions, ultimately ensuring the delivery of a safe and effective medicine to patients.
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A Senior Application Scientist's Guide: Justification for Using 7-Bromo-4-methyl-1H-indazole over Chloro- or Iodo-Analogs
Introduction: The Strategic Importance of Halogenated Indazoles
In the landscape of modern medicinal chemistry and drug development, the indazole scaffold is a privileged structure, renowned for its role in potent and selective kinase inhibitors. The strategic functionalization of this core is paramount for tuning pharmacological properties. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which rely on halogenated precursors. The choice of the halogen—chlorine, bromine, or iodine—is not a trivial decision. It is a critical strategic choice that profoundly impacts reactivity, stability, synthetic accessibility, and ultimately, the economic viability of a research program.
This guide provides an in-depth technical comparison of 7-bromo-4-methyl-1H-indazole against its corresponding 7-chloro and 7-iodo analogs. Drawing from experimental data and established chemical principles, we will demonstrate that the bromo-derivative frequently represents the optimal balance of chemical properties, making it the most versatile and reliable building block for discovery and process development.
The Core Principle: A Trade-off Between Reactivity, Stability, and Cost
The selection of an aryl halide for cross-coupling is governed by a fundamental trade-off rooted in the carbon-halogen (C-X) bond strength. This bond strength dictates the ease of the rate-determining oxidative addition step in most palladium-catalyzed cycles.[1]
The established reactivity trend is: Iodo > Bromo > Chloro .[1]
-
C-I Bond: The weakest bond, leading to the highest reactivity. This allows for milder reaction conditions but comes at the cost of lower stability and higher starting material expense.[1]
-
C-Cl Bond: The strongest bond, resulting in the lowest reactivity. This necessitates more forcing conditions (higher temperatures, stronger bases, and advanced, often expensive, catalyst systems) but offers superior stability.[2]
-
C-Br Bond: The intermediate option. It provides a "Goldilocks" scenario—reactive enough for a broad scope of transformations under moderate conditions, yet stable enough for multi-step synthesis and storage.
This relationship can be visualized as a balance between kinetic facility and thermodynamic stability.
Caption: Reactivity vs. Stability trade-off for 7-haloindazoles.
Comparative Performance in Key Cross-Coupling Reactions
The true test of a building block is its performance in the reactions most critical to drug discovery programs: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most utilized C-C bond-forming reaction in pharmaceutical research. Here, the balanced reactivity of the bromo-indazole truly shines.
-
7-Iodo-4-methyl-1H-indazole: Highly reactive, often enabling coupling at lower temperatures or with less active catalysts. However, this high reactivity can lead to undesired side reactions like dehalogenation and homocoupling. Furthermore, some studies have counterintuitively shown that under certain conditions with traditional catalysts like Pd(PPh₃)₄, aryl iodides can exhibit poor turnover at lower temperatures compared to bromides.[3]
-
7-Chloro-4-methyl-1H-indazole: Its low reactivity demands more sophisticated and expensive catalyst systems (e.g., those employing bulky, electron-rich biarylphosphine ligands) and higher reaction temperatures to achieve efficient conversion.[4][5]
-
7-Bromo-4-methyl-1H-indazole: This derivative reliably undergoes Suzuki coupling with a wide range of aryl and heteroaryl boronic acids under standard, well-established conditions, providing good to excellent yields.[6] It avoids the potential pitfalls of the iodo-analog and the harsh requirements of the chloro-analog.
Table 1: Representative Suzuki-Miyaura Reaction Comparison
| Halo-Indazole | Typical Catalyst System | Base | Temperature (°C) | Relative Yield | Key Considerations |
| 7-Chloro- | Pd₂(dba)₃ / Buchwald Ligand | Cs₂CO₃ / K₃PO₄ | 100-120 | Moderate to Good | Requires specialized, expensive ligands and higher energy input.[5] |
| 7-Bromo- | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ / Cs₂CO₃ | 80-100 | Good to Excellent | Versatile, reliable, cost-effective catalyst systems.[6] |
| 7-Iodo- | Pd(OAc)₂ / PPh₃ | K₂CO₃ | RT - 80 | Good to Excellent | Prone to side reactions; may show poor turnover at low temps.[3][7] |
Buchwald-Hartwig Amination
For the crucial synthesis of C-N bonds, the same reactivity principles apply. The Buchwald-Hartwig amination allows for the facile synthesis of aryl amines, a common motif in bioactive molecules.[8]
-
The amination of aryl chlorides can be particularly challenging, often requiring bulky phosphine ligands to achieve reasonable yields.[9]
-
Aryl bromides are excellent substrates, coupling efficiently with a broad range of primary and secondary amines.[10]
-
Aryl iodides, while reactive, can sometimes lead to catalyst inhibition, as the iodide anion can stabilize Pd(II) intermediates and slow down the catalytic cycle.[11]
For the 7-halo-4-methyl-indazole series, the bromo-derivative provides the most reliable entry point for introducing diverse amine fragments without requiring overly specialized or sensitive catalytic systems.
Sonogashira Coupling
When introducing alkyne functionalities—a key step in building complex molecular architectures—the Sonogashira coupling is indispensable. The reactivity trend (I > Br >> Cl) is very pronounced here.[12]
-
While iodo-indazoles are highly effective, their cost can be prohibitive, especially for larger-scale synthesis.[13]
-
Bromo-indazoles are routinely and efficiently coupled under standard Sonogashira conditions, often requiring only slightly more heating than their iodo counterparts.[14]
-
Chloro-indazoles are generally poor substrates for Sonogashira couplings and are rarely used unless absolutely necessary.[13]
The ability to perform selective couplings is another key advantage. In a molecule containing both a bromo and an iodo substituent, the iodo group can be selectively coupled at room temperature, leaving the bromo group intact for a subsequent, different coupling reaction.[12][15] However, for a single transformation, the bromo-indazole offers a more cost-effective and stable starting point than the iodo-indazole.[13]
Synthetic Accessibility and Economic Viability
In drug development, the path to a molecule is as important as the molecule itself. An efficient, scalable, and cost-effective synthesis is crucial.
-
Synthesis: 7-halo-4-methyl-1H-indazoles are typically synthesized from corresponding anilines. The required starting materials for bromination (e.g., N-Bromosuccinimide, NBS) are generally more affordable and easier to handle than iodinating reagents.[16] Direct regioselective bromination at the C7 position of 4-substituted indazoles has been efficiently achieved, providing a straightforward route to the desired product.[6]
-
Cost: There is a significant price disparity between the three halides. Aryl chlorides are the cheapest, but the savings are often negated by the cost of the specialized catalysts and ligands required for their activation. Aryl iodides are consistently the most expensive. Aryl bromides offer the best economic balance, providing high reactivity at a moderate price point, making them ideal for both initial discovery and later-scale-up campaigns.[1]
Experimental Workflow: A Validated Protocol for Suzuki-Miyaura Coupling
To illustrate the practical utility of 7-Bromo-4-methyl-1H-indazole, a representative, self-validating protocol for a Suzuki-Miyaura coupling is provided below.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 7-bromo-4-methyl-1H-indazole (1 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Place the flask under a positive pressure of argon or nitrogen and heat the reaction mixture to 90 °C in an oil bath.
-
Monitoring: Stir vigorously and monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 7-aryl-4-methyl-1H-indazole.
Senior Application Scientist's Recommendation
While niche applications exist for both chloro- and iodo-indazoles, the evidence overwhelmingly supports 7-bromo-4-methyl-1H-indazole as the superior general-purpose building block for discovery and development.
Its justification is built on three pillars:
-
Balanced Reactivity: It is reactive enough to participate in a wide array of crucial cross-coupling reactions under moderate, reliable, and well-documented conditions.
-
Operational Stability: It is significantly more stable than its iodo counterpart, simplifying handling, purification, and long-term storage, which is critical in multi-step synthetic campaigns.
-
Economic Efficiency: It strikes the optimal balance between raw material cost and the cost of catalysis, avoiding the expensive, specialized systems required for chloro-arenes and the high price tag of iodo-arenes.
For researchers and drug development professionals seeking to rapidly and efficiently create diverse libraries of indazole analogs, 7-bromo-4-methyl-1H-indazole offers the most robust, versatile, and economically sound strategic starting point.
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 7-Bromo-4-methyl-1H-indazole Derivatives
Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[1][2] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[3][4]
This guide focuses on the 7-Bromo-4-methyl-1H-indazole scaffold. The introduction of a bromine atom at the 7-position and a methyl group at the 4-position creates a unique chemical entity. The bromine atom can serve as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions and can also form crucial halogen bonds with biological targets.[5] The methyl group can influence solubility and steric interactions within a binding pocket.
This document provides a comparative analysis of the biological activities of derivatives based on this scaffold, synthesizing data from various studies to offer insights for researchers, scientists, and drug development professionals. We will delve into their anticancer and anti-inflammatory properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation
The most extensively studied application of indazole derivatives is in oncology.[6][7] These compounds often exert their effects by inhibiting key enzymes, such as protein kinases, that are dysregulated in cancer cells.[8]
Comparative Analysis of Antiproliferative Activity
The cytotoxic potential of different indazole derivatives is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for comparison. While direct comparative data for a series of 7-Bromo-4-methyl-1H-indazole derivatives is emerging, we can analyze data from structurally related bromo- and methyl-substituted indazoles to infer structure-activity relationships (SAR).
For instance, a study on 1H-indazol-3-amine derivatives showed that substitutions on the indazole ring significantly impact cytotoxicity.[9] Another study highlighted a compound, 2f (a 6-bromo-indazole derivative), which exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM.[3][10] This suggests that the presence and position of the bromine atom are critical for anticancer efficacy.
Table 1: Comparative Antiproliferative Activity (IC50, µM) of Representative Indazole Derivatives
| Compound ID | Core Scaffold | R-Group Modification | A549 (Lung) | 4T1 (Breast) | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) | Reference |
| Cmpd. 2a | 6-Bromo-1H-indazole | 4-(4-methylpiperazin-1-yl)phenyl | >10 | >10 | >10 | 1.15 | 4.89 | |
| Cmpd. 2f | 6-Bromo-1H-indazole | Pyridyl analogue | 0.82 | 0.23 | 0.35 | 0.25 | - | [3][10] |
| Cmpd. 6o | Indazole | Matrine derivative | - | - | - | - | K562: 5.15 | [11] |
| Pazopanib | Indazole | N/A (Reference Drug) | - | - | - | - | - |
Note: This table synthesizes data from different studies on various indazole scaffolds to illustrate comparative potency. Direct comparison should be made with caution.
The data suggests that modifications at the R1 position can dramatically alter the anticancer profile. Compound 2f , with a pyridyl group, shows significantly improved potency across multiple cell lines compared to compound 2a , which has a bulkier piperazinylphenyl group.[3] This highlights the importance of substituent choice in optimizing target engagement and cellular uptake.
Featured Experimental Protocol: MTT Assay for Cell Viability
To ensure trustworthiness and reproducibility, understanding the methodology behind the data is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing the in vitro cytotoxic effects of compounds.[12]
Causality Behind Experimental Choices: The assay's principle is based on the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells. This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13] This method is chosen for its reliability, simplicity, and suitability for high-throughput screening in 96-well plates.[12] It provides a robust quantitative measure of how a compound affects cell proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the 7-Bromo-4-methyl-1H-indazole derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and an untreated control.[14]
-
Drug Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, depending on the cell line's doubling time.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[14][15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Workflow for Anticancer Drug Evaluation
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Part 2: Kinase Inhibition - A Molecular Mechanism of Action
Many indazole-based anticancer agents function by inhibiting protein kinases, particularly those in the tyrosine kinase family.[8] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[16][17] Therefore, inhibiting VEGFR-2 is a proven strategy in cancer therapy.[18]
Comparative Analysis of VEGFR-2 Inhibition
The potency of indazole derivatives as kinase inhibitors is quantified by their IC50 values in enzymatic assays. Recent studies have focused on designing indazole derivatives specifically as VEGFR-2 inhibitors.[18] For example, one study designed a series of indazole derivatives and identified a lead compound (Cmpd. 30 ) with a remarkable VEGFR-2 IC50 of 1.24 nM.[18] This highlights the scaffold's potential for developing highly potent and selective kinase inhibitors.
Table 2: Comparative VEGFR-2 Kinase Inhibition
| Compound ID | Core Scaffold | Key Modifications | VEGFR-2 IC50 (nM) | Reference |
| Cmpd. 30 | Indazole | Optimized side chains | 1.24 | [18] |
| Axitinib | Indazole | N/A (Reference Drug) | 0.2 | |
| Pazopanib | Indazole | N/A (Reference Drug) | 30 | |
| Cmpd. 109 | 1H-indazole | Structure-guided design | EGFR IC50: 8.3 | [1] |
Note: This table includes data for different kinases to show the versatility of the indazole scaffold. Cmpd. 109 targets EGFR, another important receptor tyrosine kinase.
The data shows that subtle structural modifications on the indazole ring can tune the inhibitory activity and selectivity against different kinases. The exceptional potency of Compound 30 against VEGFR-2 demonstrates the success of rational drug design based on the indazole scaffold.[18]
The VEGFR-2 Signaling Pathway and Point of Inhibition
Expertise & Experience: Understanding the target pathway is essential for interpreting inhibition data. VEGF-A, a potent mitogen, binds to the extracellular domain of VEGFR-2, causing the receptor to dimerize and autophosphorylate key tyrosine residues in its intracellular domain.[19] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration—the hallmarks of angiogenesis.[17][20] Indazole-based inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket in the kinase domain, preventing receptor autophosphorylation and blocking all downstream signaling.
VEGFR-2 Signaling Pathway Diagram
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. atcc.org [atcc.org]
- 16. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. VEGFR-2 expression in carcinoid cancer cells and its role in tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Suzuki Coupling Partners for 7-Bromo-4-methyl-1H-indazole
An Editor's Note to Our Readers:
Welcome to a new installment of our "Publish Comparison Guides" series. In this edition, we present a deep-dive comparative analysis meticulously crafted by one of our Senior Application Scientists. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex molecules. It moves beyond simple protocols to explore the underlying principles and strategic decisions that lead to successful outcomes in the lab. By elucidating the "why" behind the "how," this guide aims to empower you to not only replicate these methods but also to innovate and adapt them for your own unique synthetic challenges.
The indazole scaffold is a cornerstone in medicinal chemistry, prized for its prevalence in a multitude of biologically active compounds. The strategic functionalization of this nucleus is paramount for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent tool for this purpose. Specifically, the C7 position of the 4-methyl-1H-indazole core offers a prime vector for modification, allowing for the introduction of diverse substituents to fine-tune molecular properties.
This guide provides a comparative analysis of Suzuki coupling partners for 7-bromo-4-methyl-1H-indazole. We will move beyond a mere recitation of conditions to dissect the causal relationships between substrate, catalyst, and outcome, providing the field-proven insights necessary for efficient and successful synthesis.
Pillar 1: The Strategic Imperative of C7 Functionalization
The C7 position of the indazole ring is often a key interaction point in ligand-receptor binding. Its functionalization can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. However, the indazole core itself presents a unique challenge. The presence of the N-H proton can lead to catalyst inhibition or undesired side reactions.[1] Therefore, the selection of coupling partners and reaction conditions must be carefully considered to navigate these potential pitfalls. A successful C7 arylation or alkylation strategy can rapidly generate a library of analogues, accelerating the structure-activity relationship (SAR) studies critical to drug development.
Pillar 2: A Comparative Analysis of Boron Reagents
The success of a Suzuki-Miyaura coupling is fundamentally dependent on the nature of the organoboron nucleophile. We will compare three major classes: arylboronic acids, heteroarylboronic acids, and alkylboronic esters, using experimental data to ground our analysis.
A. Arylboronic Acids: The Workhorse Reagents
Arylboronic acids are the most common coupling partners due to their broad commercial availability and general ease of use. However, their reactivity is highly dependent on both steric and electronic factors.
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: For simple, sterically unhindered arylboronic acids, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.[2][3] The dppf ligand in the latter provides greater stability to the palladium center. For more sterically demanding ortho-substituted arylboronic acids, which hinder the crucial transmetalation step, more sophisticated catalyst systems are required. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are essential as they accelerate the rate-limiting reductive elimination step, preventing side reactions like debromination.[4]
-
Base and Solvent: The choice of base is critical. While inorganic carbonates like K₂CO₃ or Na₂CO₃ are standard, stronger bases like Cs₂CO₃ or K₃PO₄ are often employed.[5][6] The larger, more soluble cesium cation can enhance the nucleophilicity of the boronate species. A mixed aqueous solvent system (e.g., dioxane/water) is common, as water is often necessary to facilitate the transfer of the organic group from boron to palladium.[7]
-
Table 1: Comparative Data for Arylboronic Acid Coupling Partners
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Source |
| (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 150 (MW) | 70 | [5][8] |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | ~90* | [2] |
| 4-Acetylphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O | 135 (MW) | 87 | [4] |
| 2-Methylphenylboronic acid | CataCXium A Pd G3 (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 92 | [9] |
*Yield reported for a similar 5-bromoindazole substrate, demonstrating general applicability.
B. Heteroarylboronic Acids: Navigating Catalyst Inhibition
Introducing heteroaryl motifs is a common strategy in drug design. However, the Lewis basic heteroatoms (e.g., nitrogen in pyridine) can coordinate to the palladium center, acting as catalyst poisons and arresting the catalytic cycle.
-
Causality Behind Experimental Choices:
-
Catalyst Selection: Robust catalyst systems that are less susceptible to inhibition are preferred. The Pd(dppf)Cl₂ complex is often effective for five-membered heterocycles like pyrroles and thiophenes.[2] For nitrogen-rich six-membered heterocycles, specialized ligands or anhydrous conditions may be necessary to achieve high yields.
-
Boronic Esters as Alternatives: Many heteroarylboronic acids are unstable and prone to protodeboronation. Their corresponding pinacol esters are often more stable, easier to handle, and can lead to more reproducible results.[10]
-
C. Alkylboronic Esters: Taming β-Hydride Elimination
The formation of C(sp²)-C(sp³) bonds is highly desirable but mechanistically challenging. The two primary hurdles are a slower transmetalation rate compared to aryl partners and the competing side reaction of β-hydride elimination in the alkyl-palladium intermediate.
-
Causality Behind Experimental Choices:
-
Reagent Choice: Alkylboronic acids are often unstable. Potassium alkyltrifluoroborates (R-BF₃K) and, more recently, neopentyldiol or MIDA boronic esters have become the reagents of choice due to their enhanced stability and reactivity.[11]
-
Ligand and Base System: This is the most critical parameter. The use of highly electron-rich and sterically demanding ligands is non-negotiable. These ligands promote the desired C-C bond-forming reductive elimination, making it kinetically more favorable than β-hydride elimination. Furthermore, anhydrous conditions using a soluble organic base like potassium trimethylsilanolate (TMSOK) can dramatically accelerate the reaction, often reducing reaction times from many hours to under an hour.[11]
-
Pillar 3: Self-Validating Protocols and Visualized Workflows
To ensure reproducibility, we provide a detailed, step-by-step protocol for a representative C7 arylation. The general experimental workflow and the fundamental mechanism of the reaction are visualized below.
General Experimental Workflow
The following diagram outlines the standard laboratory procedure for performing the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: C7 Arylation via Microwave-Assisted Suzuki Coupling
This protocol is adapted from established procedures for the coupling of a 4-substituted 7-bromo-1H-indazole with (4-methoxyphenyl)boronic acid. [5][8] Materials:
-
N-(7-bromo-4-methyl-1H-indazol-yl)acetamide (or similar 7-bromo-4-methyl-1H-indazole derivative)
-
(4-methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, Ethanol, and Water (degassed)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add the 7-bromo-4-methyl-1H-indazole derivative (1.0 equiv., e.g., 0.2 mmol, 53.6 mg).
-
Add (4-methoxyphenyl)boronic acid (1.3 equiv., 0.26 mmol, 39.5 mg).
-
Add cesium carbonate (1.3 equiv., 0.26 mmol, 84.7 mg).
-
Add Pd(PPh₃)₄ (10 mol%, 0.02 mmol, 23.1 mg).
-
Under a stream of argon, add the degassed solvent mixture of dioxane/EtOH/H₂O (3:1.5:0.5 v/v/v, 2.5 mL total).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at 150 °C for 2 hours with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure 7-(4-methoxyphenyl)-4-methyl-1H-indazole product.
References
-
Bellina, F., Ciucci, D., & Rossi, R. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 9024-9042. [Link]
-
Reddy, T. J., et al. (2023). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]
-
Barder, T. E., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(39), 12920–12930. [Link]
-
S. El Kazzouli, et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135454070. [Link]
-
Boussand, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6865-6875. [Link]
-
Zhang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2917. [Link]
-
Boussand, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. [Link]
-
Daher, E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and C8(9 or 10)-bromo pyrimido[1,2-b]indazol-2-ones. RSC Advances, 11(3), 1547-1556. [Link]
-
El Kazzouli, S., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Tetrahedron Letters, 56(23), 3467-3471. [Link]
-
Singh, R. P., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 145, 139-154. [Link]
-
Bellina, F., Ciucci, D., & Rossi, R. (2014). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]
-
Vantourout, J. C., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(11), 3866–3877. [Link]
-
Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 18(16), 4056–4059. [Link]
-
Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki–Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619. [Link]
-
Kumar, S., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. ARKIVOC, 2020(5), 133-149. [Link]
-
Thomas, A. A., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 10(11), 6063–6070. [Link]
-
Wisniewski, S. R., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Medicinal Chemistry, 12(9), 1546-1551. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 7-Bromo-4-methyl-1H-indazole
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling novel compounds like 7-Bromo-4-methyl-1H-indazole, a halogenated heterocyclic molecule, requires not just procedural knowledge but a deep understanding of the chemical principles that guide safe handling and disposal. This guide provides a comprehensive, step-by-step framework for managing this compound from the moment it becomes "waste" to its final, compliant disposal, ensuring the protection of both laboratory personnel and the environment.
Part 1: Hazard Characterization and Regulatory Context
Before any disposal protocol can be established, a thorough understanding of the material's hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 7-Bromo-4-methyl-1H-indazole may not be widely available due to its novelty, its classification can be reliably inferred from its chemical structure and data on analogous bromo-indazole compounds.
1.1 Inferred Hazard Profile
Based on SDS information for structurally similar compounds like 4-Bromo-1H-indazole and 6-Bromo-1-methyl-1H-indazole, 7-Bromo-4-methyl-1H-indazole should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][3]
1.2 Core Chemical Classification for Disposal
The presence of a carbon-bromine bond firmly places 7-Bromo-4-methyl-1H-indazole in the category of Halogenated Organic Compounds .[5][6] This classification is the single most important factor determining its disposal pathway. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic wastes are subject to specific land disposal restrictions and typically require incineration at a licensed facility.[6] Mixing this waste with non-halogenated streams is a costly error, as it contaminates the entire volume and forces the more expensive disposal method upon it.[7]
Part 2: Pre-Disposal Safety and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to proper PPE protocols is non-negotiable to mitigate the risks identified above.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation.[8] Ensure gloves are rated for the solvents used to dissolve or rinse the compound. |
| Eye/Face Protection | Chemical safety goggles or a face shield if there is a splash risk.[4] | Protects against accidental splashes or dust, preventing serious eye irritation.[1] Standard safety glasses are insufficient. |
| Skin/Body Protection | A standard laboratory coat. | Protects against incidental contact with skin and clothing. |
| Respiratory Protection | All handling of solid or dissolved waste should occur inside a certified chemical fume hood.[8] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[8] A separate respirator is typically not needed if a fume hood is used properly. |
Part 3: Waste Segregation and Containment Protocol
Proper segregation is the cornerstone of a compliant and cost-effective waste management program. The guiding principle is to never mix waste streams unnecessarily.
Step-by-Step Segregation and Collection:
-
Designate a Waste Container : Obtain a dedicated hazardous waste container compatible with the waste's physical state (solid or liquid). It must have a secure, threaded cap to prevent spills and vapor release.[9]
-
Isolate Halogenated Waste : This container must be exclusively for "Halogenated Organic Waste."[6][9] Never mix with non-halogenated solvents (like acetone, hexane, or methanol), acids, bases, or heavy metals.[6][7]
-
Initial Labeling : Before adding the first drop of waste, the container must be labeled.[9] The label must include the words "Hazardous Waste" and the full chemical name(s) of the contents.[7][10] Do not use abbreviations or chemical formulas.[9]
-
Accumulate Waste : Collect all materials contaminated with 7-Bromo-4-methyl-1H-indazole, including the pure compound, reaction residues, and solvent rinsates used for cleaning glassware, in this container.
-
Maintain Closure : The waste container must remain closed at all times except when actively adding waste.[7][9] This is an essential EPA requirement to prevent the release of hazardous vapors.
Part 4: The Disposal Workflow: From Benchtop to Pickup
The following workflow outlines the decision-making and physical steps for managing waste containing 7-Bromo-4-methyl-1H-indazole within a typical research laboratory operating a Satellite Accumulation Area (SAA). An SAA is a designated laboratory space where hazardous waste can be collected before being moved to a central facility.[10][11]
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for compliant disposal of 7-Bromo-4-methyl-1H-indazole.
4.1 Handling Small Spills
For minor spills of the solid compound:
-
Ensure proper PPE is worn.
-
Avoid creating dust.[4][12] Gently sweep up the solid material using a brush and dustpan.
-
Place the collected material and any contaminated cleaning supplies (e.g., wipes) into the designated "Halogenated Organic Waste" container.[1][4]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the rinsate as hazardous waste.
4.2 Managing Bulk Waste and Containers
-
Storage in SAA : Keep the sealed and labeled waste container in your designated SAA.[11] This area must be under the control of laboratory personnel and inspected weekly for leaks.[11]
-
Volume Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10][13]
-
Requesting Pickup : Once the container is full or the project generating the waste is complete, ensure the label accurately reflects all contents and contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[4] EHS professionals are trained to handle the final transport and documentation for disposal.[13][14]
Part 5: Emergency Procedures
In the event of accidental exposure during the disposal process, follow these immediate first-aid measures while seeking professional medical attention.
-
Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Consult a physician.
-
Skin Contact : Wash off immediately with soap and plenty of water.[4][12] If skin irritation occurs, seek medical advice.[1]
-
Inhalation : Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1][12]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[15]
By adhering to this comprehensive disposal plan, you build a foundation of safety and compliance into your research workflow. This not only protects you and your colleagues but also upholds the integrity of your institution and the environment.
References
- eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). In Electronic Code of Federal Regulations.
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- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
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- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
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A Comprehensive Guide to the Safe Handling of 7-Bromo-4-methyl-1H-indazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-Bromo-4-methyl-1H-indazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous brominated indazoles and general principles for handling halogenated organic compounds. It is imperative to treat this compound with the caution required for hazardous chemicals and to conduct a thorough risk assessment before beginning any experimental work.
Understanding the Hazard Landscape
While toxicological properties for 7-Bromo-4-methyl-1H-indazole have not been fully investigated, data from similar brominated indazole derivatives suggest it should be handled as a hazardous substance.[1] The primary hazards associated with analogous compounds include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[1][2][3]
These classifications necessitate stringent adherence to safety protocols to minimize exposure and mitigate risk.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table outlines the required equipment, its specifications, and the rationale behind its use.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact.[1][7] |
| Eyes & Face | Safety glasses with side shields or goggles. A face shield is also required. | Provides crucial protection against splashes and airborne particles.[1][5] A face shield should be used in conjunction with goggles, especially when there is a significant risk of splashing.[5] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[5] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. All handling of solid 7-Bromo-4-methyl-1H-indazole should be conducted within a certified chemical fume hood to control inhalation exposure.[5][7][8]
Workflow for Safe Handling
Caption: Workflow for the safe handling of 7-Bromo-4-methyl-1H-indazole.
Detailed Protocol:
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Wear all PPE as detailed in the table above.[5]
-
Avoid the formation of dust when handling the solid material.[1] Use appropriate tools, such as a spatula, for transferring the compound.
-
Keep the container tightly closed when not in use to prevent the release of any potential vapors.[7]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Consult a physician if irritation persists.[1][2][10] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][11] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][11] |
| Small Spill | Evacuate the immediate area. If trained to handle it, wear appropriate PPE, including respiratory protection.[5] Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1][5] |
| Large Spill | Evacuate the area and contact your institution's environmental health and safety department immediately. |
Disposal Plan: Responsible Waste Management
All waste containing 7-Bromo-4-methyl-1H-indazole must be treated as hazardous waste.
-
Waste Collection: Collect surplus material and residues in a suitable, closed, and properly labeled container.[1]
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not let the product enter drains.[1][7]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
By adhering to these protocols, you can effectively mitigate the risks associated with handling 7-Bromo-4-methyl-1H-indazole, ensuring a safe laboratory environment for yourself and your colleagues.
References
- Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Benchchem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- Aaronchem. Safety Data Sheet.
- Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.
- Rutgers University. Standard Operating Procedure for Laboratories: BROMINE.
- Fluorochem. Safety Data Sheet.
- Organic Syntheses. Working with Hazardous Chemicals.
- ChemicalBook. Safety Data Sheet - 7-broMo-4-Methoxy-1H-indazole.
- ChemicalBook. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet.
- Sigma-Aldrich. 7-Bromo-1H-indazole 97 53857-58-2.
- ChemicalBook. 1H-Indazole, 7-bromo-3-methyl- - Safety Data Sheet.
- Fisher Scientific. 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
